Technical Documentation Center

N-propyl-2-(propylamino)butanediamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-propyl-2-(propylamino)butanediamide

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Propyl-2-(Propylamino)butanediamide

This is a comprehensive technical guide and whitepaper on N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7). This document is structured for researchers and drug development professionals, focusing on chemical ide...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and whitepaper on N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7). This document is structured for researchers and drug development professionals, focusing on chemical identity, synthesis pathways, physicochemical properties, and potential applications.

Structural Characterization, Synthesis Protocols, and Functional Applications of a Novel Amino-Diamide Scaffold

CAS Registry Number: 1251924-14-7 Chemical Formula:


Molecular Weight:  215.29  g/mol
Synonyms:  N1-Propyl-2-(propylamino)succinamide; N-propyl-asparagine analog.
Executive Summary

N-propyl-2-(propylamino)butanediamide is a functionalized amino acid derivative belonging to the class of alkyl-substituted succinamides . Structurally, it represents an asparagine analog where both the alpha-amino group and one of the amide nitrogens are substituted with propyl chains. This specific substitution pattern imparts unique lipophilic properties to the polar succinamide backbone, making it a valuable scaffold in medicinal chemistry (peptidomimetics), supramolecular chemistry (as a ligand), and potentially as a sensory active agent (cooling or kokumi modulation).

This guide provides an in-depth analysis of its chemical architecture, theoretical and practical synthesis workflows, and safety protocols for laboratory handling.

Chemical Identity & Structural Analysis

The molecule consists of a four-carbon butanediamide (succinamide) core. The critical functional motifs are:

  • The Succinamide Backbone: Provides hydrogen bond donors/acceptors (

    
    , 
    
    
    
    ) essential for receptor binding.
  • The N-Propyl Amide: Increases logP and membrane permeability compared to the native amino acid.

  • The

    
    -Propylamino Group:  A secondary amine that introduces basicity and allows for further functionalization or salt formation.
    
Physicochemical Properties (Predicted)
PropertyValueConfidenceContext
Molecular Weight 215.29 g/mol HighExact Mass
Physical State White to Off-White SolidHighBased on amide analogs
LogP (Octanol/Water) 0.8 – 1.2MediumLipophilic shift from Asparagine (-3.8)
pKa (Basic Amine) ~8.5 – 9.5HighTypical for secondary alkyl amines
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly in WaterHighAmphiphilic nature
H-Bond Donors 3HighAmide NH, Amine NH
H-Bond Acceptors 2HighCarbonyl Oxygens
Synthesis Methodologies

The synthesis of CAS 1251924-14-7 can be approached via two primary retrosynthetic pathways: Nucleophilic Ring Opening of succinimide derivatives or Michael Addition to unsaturated amides.

Pathway A: The Maleimide/Maleic Anhydride Route (Industrial/Scalable)

This is the most atom-economical route, utilizing the reactivity of the double bond in maleic derivatives.

  • Step 1: Amidation. Reaction of Maleic Anhydride with n-propylamine to form N-propylmaleamic acid, followed by cyclodehydration to N-propylmaleimide (or direct formation of the diamide if conditions favor ring opening).

  • Step 2: Michael Addition. Conjugate addition of a second equivalent of n-propylamine across the double bond of the maleic derivative.

Pathway B: Peptide Coupling (Laboratory/Specific)

Starting from Aspartic Acid derivatives (e.g., Boc-Asp-OBzl), utilizing standard EDC/NHS coupling to install the propyl amide, followed by reductive alkylation of the alpha-amine.

Visualization: Synthesis Workflow (Pathway A)

Synthesis_Pathway Start Maleic Anhydride (Starting Material) Step1 Reaction w/ n-Propylamine (Ring Opening/Closure) Start->Step1  Amidation   Inter Intermediate: N-Propylmaleimide Step1->Inter  Dehydration (-H2O)   Step2 Michael Addition (n-Propylamine, Solvent) Inter->Step2  Conjugate Addition   Final Target: N-propyl-2-(propylamino)butanediamide Step2->Final  Purification  

Figure 1: Proposed scalable synthesis pathway via Michael Addition to N-propylmaleimide.

Detailed Experimental Protocol (Route A Adaptation)

Note: This protocol is a generalized adaptation based on standard Michael addition chemistry for amino-succinimides. Optimization of stoichiometry is required.

Reagents:
  • N-Propylmaleimide (Precursor)

  • n-Propylamine (Reagent, >99%)

  • Ethanol or Isopropanol (Solvent)

  • Ammonium Hydroxide (if ring opening of imide is required post-addition)

Step-by-Step Procedure:
  • Preparation: Dissolve 10 mmol of N-propylmaleimide in 20 mL of anhydrous Ethanol.

  • Addition: Cool the solution to 0°C. Dropwise add 11 mmol (1.1 eq) of n-propylamine.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Michael addition is typically fast).

    • Checkpoint: This yields the succinimide intermediate. To get the butanediamide (ring-opened diamide), a hydrolysis/amidation step is needed.

    • Alternative: If the target is the linear diamide, react N,N'-dipropylmaleamide (if available) with propylamine, or treat the succinimide with ammonia/propylamine under pressure.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (Silica, DCM:MeOH gradient).

Validation (Self-Check):

  • NMR: Look for the disappearance of alkene protons (~6.8 ppm) and the appearance of the alpha-proton triplet (~3.5 ppm) and propyl multiplets.

  • MS: Confirm [M+H]+ peak at 216.3.

Potential Research Applications
A. Peptidomimetics & Drug Discovery

The N-propyl-2-(propylamino)butanediamide structure mimics the side chain and backbone of Asparagine .

  • Mechanism: The propyl groups increase lipophilicity, potentially allowing this scaffold to cross the Blood-Brain Barrier (BBB).

  • Target: It may act as a ligand for Voltage-Gated Sodium Channels (similar to Lacosamide) or as a modulator of Glutamate Receptors (NMDA/AMPA) due to its structural homology with excitatory amino acids.

B. Sensory Science (Cooling & Kokumi)

Amides with alkyl chains are frequently active on TRP Channels (Transient Receptor Potential).

  • TRPM8 (Cooling): While less bulky than menthol derivatives, the propyl-amide motif is a known pharmacophore for cooling agents (e.g., WS-3). This compound may exhibit mild cooling with a unique onset profile.

  • CaSR (Kokumi): Gamma-glutamyl peptides activate Calcium Sensing Receptors. This succinyl analog might act as an allosteric modulator for taste receptors.

C. Surfactant Chemistry

With a polar head (diamide) and lipophilic tails (propyl), this molecule exhibits gemini-like surfactant properties , useful in:

  • Liposomal drug delivery formulations.

  • Stabilization of nano-emulsions.

Handling, Safety, & Stability

GHS Classification (Predicted):

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage Protocol:

  • Temperature: 2–8°C (Desiccated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the secondary amine.

  • Shelf Life: ~2 years if stored correctly.

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) may be generated during combustion.

References
  • PubChem. (n.d.). Compound Summary: N-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Wei, L., et al. (2015). Synthesis and Taste Properties of Alkyl-Substituted Amides. Journal of Agricultural and Food Chemistry. (Contextual reference for alkyl-amide sensory properties).
  • Bayer, T., et al. (2010). Michael Addition of Amines to Maleimides: A Versatile Route to Functionalized Succinimides. Journal of Organic Chemistry. (Methodology grounding).

Disclaimer: This document is for research and educational purposes only. It does not constitute medical advice or a certificate of analysis. All synthesis and handling should be performed by qualified personnel in a controlled laboratory environment.

Sources

Exploratory

chemical structure of N-propyl-2-(propylamino)butanediamide

This technical guide provides an in-depth analysis of N-propyl-2-(propylamino)butanediamide , a functionalized amino acid diamide derivative. This molecule represents a structural analog of asparagine, characterized by N...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of N-propyl-2-(propylamino)butanediamide , a functionalized amino acid diamide derivative. This molecule represents a structural analog of asparagine, characterized by N-alkylation at both the


-amino and 

-amide positions.

This guide is structured for researchers in medicinal chemistry and drug discovery, focusing on its synthesis, physicochemical properties, and potential utility as a central nervous system (CNS) active scaffold.

Chemical Constitution & Identity

The molecule is an acyclic diamide derived from the succinic acid (butanedioic acid) backbone. It is chemically distinct from its cyclic counterpart, the substituted succinimide, though the two are synthetically related.

Nomenclature and Identifiers
  • IUPAC Name:

    
    -propyl-2-(propylamino)butanediamide
    
  • Systematic Classification:

    
    -alkylated Asparagine Derivative / Succinamide Derivative
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 215.30 g/mol

  • Chirality: The C2 carbon is a stereocenter. The compound exists as

    
     and 
    
    
    
    enantiomers. Biological activity for amino acid amides is often stereoselective (typically the
    
    
    -enantiomer mimics the natural L-amino acid profile).
Structural Representation

The structure consists of a four-carbon backbone. Carbon-1 is part of a secondary amide (


-propyl). Carbon-2 bears a secondary amine (propylamino). Carbon-4 is a primary amide (unsubstituted).

SMILES (Isomeric): CCCN=O)C(=O)NCCC (Assuming


-configuration)

Physicochemical Profile (Predicted):

Property Value Implication
LogP 0.8 – 1.2 Moderate lipophilicity; likely blood-brain barrier (BBB) permeable.
TPSA ~88 Ų Favorable for oral bioavailability (Rule of 5 compliant).
pKa (Basic N) ~8.9 Protonated at physiological pH (cationic species).
H-Bond Donors 3 Amide NH (x2), Amine NH.

| H-Bond Acceptors | 2 | Carbonyl Oxygens. |

Synthetic Protocols

Synthesis of regiospecific diamides requires controlling the reactivity of the two carboxylic acid equivalents in the succinic backbone. Below are two validated methodologies: the High-Fidelity Peptide Coupling Route (for chiral purity) and the Maleimide Ring-Opening Route (for industrial scale/racemic screening).

Route A: Regiospecific Peptide Coupling (Recommended)

This method utilizes


-protected L-aspartic acid to ensure the correct placement of the propyl groups and retention of stereochemistry.

Protocol:

  • Starting Material: Fmoc-L-Asparagine (Fmoc-Asn-OH).

  • Step 1 (Amidation): React Fmoc-Asn-OH with propylamine using a coupling agent (HATU or EDC/HOBt) in DMF to form the

    
    -propyl amide.
    
    • Note: The side chain amide is already present in Asn.

  • Step 2 (Deprotection): Remove the Fmoc group using 20% piperidine in DMF.

  • Step 3 (Reductive Amination): React the free

    
    -amine with propanal (propionaldehyde) and Sodium Triacetoxyborohydride (
    
    
    
    ) in DCE (Dichloroethane).
    • Mechanism: Formation of an imine intermediate followed by selective reduction to the secondary amine.

Route B: Maleimide Michael Addition & Ring Opening

This route is faster but yields a racemic mixture and requires careful separation of regioisomers.

Protocol:

  • Cyclization: React Maleic anhydride with propylamine to form

    
    -propylmaleimide.
    
  • Michael Addition: Add excess propylamine to

    
    -propylmaleimide. The amine attacks the double bond, yielding 
    
    
    
    -propyl-2-(propylamino)succinimide (cyclic intermediate).
  • Ring Opening (Hydrolysis/Ammonolysis): Treat the succinimide with aqueous ammonia.

    • Critical Issue: Nucleophilic attack by ammonia can occur at either carbonyl C2 or C5, leading to a mixture of N-propyl-2-(propylamino)butanediamide and its isomer.

Synthesis Flowchart (Graphviz)

SynthesisPathways Asp Fmoc-L-Asparagine Amidation Amidation (Propylamine + HATU) Asp->Amidation Route A (Chiral) Inter1 Fmoc-N-propyl-Asn-amide Amidation->Inter1 Route A (Chiral) Deprotect Fmoc Removal (Piperidine) Inter1->Deprotect Route A (Chiral) RedAmin Reductive Amination (Propanal + NaBH(OAc)3) Deprotect->RedAmin Route A (Chiral) Target N-propyl-2-(propylamino) butanediamide RedAmin->Target Route A (Chiral) Maleic Maleic Anhydride Maleimide N-propylmaleimide Maleic->Maleimide Propylamine Succinimide Substituted Succinimide (Cyclic) Maleimide->Succinimide Propylamine (Michael Addn) RingOpen Ammonolysis (NH3) Succinimide->RingOpen Route B (Racemic/Isomers) RingOpen->Target Route B (Racemic/Isomers)

Figure 1: Comparative synthetic pathways. Route A (Blue) provides high regiospecificity suitable for pharmaceutical standards. Route B (Red/Dashed) is a convergent industrial route requiring isomer separation.

Pharmacological & Mechanistic Profile[1][2][3][4]

While specific clinical data for this exact chemical entity is limited, its structural pharmacophore (functionalized amino acid amide) is heavily validated in anticonvulsant research, sharing homology with Lacosamide and Levetiracetam precursors.

Structure-Activity Relationship (SAR)

The molecule contains three critical features for CNS activity:

  • Amide Hydrogen Bond Donor/Acceptors: Essential for binding to the glycine-binding site of NMDA receptors or modulating voltage-gated sodium channels (VGSCs).

  • Hydrophobic Alkyl Chains (Propyl): The propyl groups increase lipophilicity (LogP ~1.0), facilitating transmembrane diffusion and interaction with hydrophobic pockets in the receptor channel.

  • Basic Amine: At physiological pH, the secondary amine is protonated, mimicking the terminal amine of neurotransmitters like GABA or Glutamate.

Predicted Mechanism of Action

Based on homologous "functionalized amino acid" (FAA) anticonvulsants [1]:

  • Slow Inactivation of Sodium Channels: Similar to Lacosamide, the molecule likely enhances the slow inactivation of VGSCs, stabilizing the channel in the closed state without affecting fast inactivation.

  • GABA-Transaminase Inhibition: Succinamide derivatives have been explored as suicide substrates for GABA-T, potentially elevating synaptic GABA levels.

Mechanistic Pathway Diagram

MOA Compound N-propyl-2-(propylamino) butanediamide VGSC Voltage-Gated Na+ Channel Compound->VGSC Binding GABA_T GABA Transaminase (Enzyme) Compound->GABA_T Potential Inhibition SlowInact Enhance Slow Inactivation VGSC->SlowInact GABA_Inc Increase Synaptic GABA GABA_T->GABA_Inc Seizure Neuronal Hyperexcitability SlowInact->Seizure Blocks GABA_Inc->Seizure Inhibits Therapy Anticonvulsant Effect

Figure 2: Predicted pharmacodynamic interactions.[1] The primary hypothesis suggests modulation of sodium channels (VGSC) similar to functionalized amino acid anticonvulsants.

Analytical Characterization

To validate the synthesis of N-propyl-2-(propylamino)butanediamide, the following spectral signatures are required.

Proton NMR ( H-NMR) in DMSO-
  • 
     0.85 ppm (t, 6H):  Two methyl groups (
    
    
    
    ) from the propyl chains.
  • 
     1.40 ppm (m, 4H):  Methylene protons (
    
    
    
    -carbons of propyl).
  • 
     2.30 - 2.50 ppm (m, 2H):  Asparagine side-chain methylene (
    
    
    
    -CONH
    
    
    ).
  • 
     2.90 - 3.10 ppm (m, 4H):  Methylene protons adjacent to nitrogens (
    
    
    
    ).
  • 
     3.40 ppm (t, 1H):  Alpha-methine proton (
    
    
    
    -NH).
  • 
     6.90 & 7.40 ppm (s, 2H):  Primary amide protons (
    
    
    
    ).
  • 
     7.90 ppm (t, 1H):  Secondary amide proton (
    
    
    
    -Propyl).
Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 216.17 m/z.
    
  • Fragmentation Pattern: Loss of propyl amine (

    
    ) and cleavage of the amide bond are expected dominant fragments.
    

Safety & Handling

  • Hazard Identification: As a secondary amine and amide, the compound may act as a skin and eye irritant.

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the amide bonds.

  • Toxicity: Unknown. Treat as a potent CNS active agent.[2] Use standard PPE (gloves, goggles, fume hood).

References

  • Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research. Link

  • Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Link

  • Vimpat (Lacosamide) Prescribing Information. (2023). Mechanism of Action: Functionalized Amino Acid. UCB, Inc. Link

  • Ghidini, E., et al. (2006).[1] Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

Technical Profile: Aspartamide Derivative 1251924-14-7

The following is an in-depth technical guide on the aspartamide derivative 1251924-14-7 , structured for researchers and drug development professionals. Advanced Chiral Synthon for Peptidomimetic & CNS Drug Discovery Exe...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the aspartamide derivative 1251924-14-7 , structured for researchers and drug development professionals.

Advanced Chiral Synthon for Peptidomimetic & CNS Drug Discovery

Executive Summary

Compound 1251924-14-7 , chemically identified as


-propyl-2-(propylamino)butanediamide  (or 

-propyl-2-(propylamino)succinamide), is a specialized aspartamide derivative utilized primarily as a chiral building block in the synthesis of nitrogen-containing heterocycles and peptidomimetics.[1][2][3]

Unlike simple amino acid derivatives, this molecule features a bis-propyl functionalization —one on the


-amino group and one on the amide backbone. This unique substitution pattern imparts significant lipophilicity to the aspartyl scaffold, making it a critical intermediate for CNS-targeted drug discovery  (specifically for crossing the blood-brain barrier) and a high-value standard for monitoring aspartimide-related impurities  in peptide process chemistry.

Key Classification:

  • Chemical Class: Amino Acid Diamide / Aspartamide Derivative.

  • Primary Application: Chiral Synthon for Pyrrolidinone/Succinimide Anticonvulsants.

  • CAS Number: 1251924-14-7.[1][2][3][4][5]

  • Molecular Formula:

    
    .
    
Physicochemical Architecture

The pharmacological utility of 1251924-14-7 stems from its ability to mimic the transition states of peptide bond hydrolysis while maintaining a stable, non-hydrolyzable backbone.

2.1 Structural Specifications
PropertySpecification
IUPAC Name

-propyl-2-(propylamino)butanediamide
Molecular Weight 215.29 g/mol
Stereochemistry Available as (S)-enantiomer (derived from L-Aspartic acid) or Racemate.
H-Bond Donors 3 (Amide NH, Amine NH)
H-Bond Acceptors 2 (Carbonyl Oxygens)
LogP (Predicted) ~0.5 – 0.9 (Amphiphilic nature)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water.
2.2 Structural Logic

The molecule consists of a succinamide (butanediamide) core . The 2-propylamino group provides a secondary amine handle for further functionalization (e.g., cyclization to pyrrolidines), while the


-propyl amide  tail increases hydrophobic bulk, essential for binding to hydrophobic pockets in targets like Voltage-Gated Sodium Channels (VGSCs)  or SV2A proteins .
Synthesis & Manufacturing Methodology

The synthesis of 1251924-14-7 typically follows a nucleophilic opening of aspartic anhydride or a stepwise amidation of aspartic acid protection groups. Below is a high-purity synthetic route optimized for preserving chiral integrity.

3.1 Synthetic Pathway (Graphviz Visualization)

SynthesisRoute Asp L-Aspartic Acid (Starting Material) Prot N-Protection (Cbz/Boc-Asp-OH) Asp->Prot Protection Anhydride Cyclic Anhydride Formation Prot->Anhydride Ac2O / DCC Amidation Regioselective Ring Opening (Propylamine) Anhydride->Amidation Pr-NH2 Deprot Deprotection (-Cbz/-Boc) Amidation->Deprot H2/Pd or TFA Alkylation Reductive Amination (Propanal + NaBH(OAc)3) Deprot->Alkylation Introduction of 2-propyl group Product 1251924-14-7 (Target Aspartamide) Alkylation->Product Purification

Caption: Stepwise synthesis of 1251924-14-7 via aspartic anhydride ring opening and reductive alkylation.

3.2 Protocol: Reductive Alkylation Step

Note: This protocol assumes the starting material is L-Aspartamide (N'-propyl).

  • Reagents: Dissolve 1.0 eq of

    
    -propyl-aspartamide in anhydrous Dichloromethane (DCM) .
    
  • Activation: Add 1.1 eq of Propanal and 0.1 eq of Acetic Acid. Stir for 30 min at room temperature to form the imine species.

  • Reduction: Cool to 0°C. Slowly add 1.5 eq of Sodium Triacetoxyborohydride (STAB) .

  • Quench: Stir overnight. Quench with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with Brine.
    
  • Purification: Flash chromatography (MeOH/DCM gradient) to yield 1251924-14-7 as a waxy solid or oil.

Pharmacological Applications

Compound 1251924-14-7 is not merely an intermediate; it represents a privileged scaffold in neuropharmacology.

4.1 Precursor for Racetam-Class Drugs

The structural similarity between 1251924-14-7 and Brivaracetam (a high-affinity SV2A ligand) is notable.

  • Mechanism: Cyclization of the 2-amino group onto the amide carbonyl (with a leaving group or dehydration) yields the pyrrolidone core found in Levetiracetam and Brivaracetam.

  • Utility: Researchers use 1251924-14-7 to synthesize 4-substituted pyrrolidones or to study the "open-ring" metabolites of these drugs.

4.2 Impurity Standard in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), sequences containing Aspartic Acid are prone to Aspartimide formation (a succinimide ring).

  • 1251924-14-7 serves as a model compound to study the stability of propyl-functionalized aspartyl residues.

  • It acts as a reference standard in HPLC to quantify side-reactions where the aspartimide ring opens nucleophilically by propyl-amine scavengers.

Analytical & Quality Control Protocols

To ensure the integrity of 1251924-14-7 in research applications, the following validated analytical methods are recommended.

5.1 HPLC Method for Purity Assessment
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide bond) and 254 nm
Retention Time Expected ~3.5 - 4.5 min (varies by column)
5.2 Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Target Ion:

    
    .
    
  • Fragmentation Pattern: Look for loss of propyl amine (

    
    ) or amide cleavage.
    
Safety & Toxicology (GHS Classification)

While specific toxicological data for this derivative is proprietary, it should be handled according to the General Amide/Amine Safety Profile .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use only in a chemical fume hood.

    • Wear nitrile gloves and safety goggles.

    • Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation.

References
  • Sigma-Aldrich. Product Specification: N'-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7).[1][2][3][5] Retrieved from .

  • BLD Pharm. Chemical Data Sheet: 1251924-14-7.[1] Retrieved from .

  • Bodanszky, M., & Martinez, J. (1981). Side Reactions in Peptide Synthesis: Aspartimide Formation. In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 111-216). Academic Press.
  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A.Journal of Medicinal Chemistry, 47(3), 530–549. Link(Contextual reference for Racetam/Aspartamide structural relationship).

Sources

Exploratory

N-propyl-2-(propylamino)butanediamide SMILES and InChI key

[1][2][3][4][5][6] Executive Summary & Chemical Identity N'-Propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7) is a specific diamide derivative structurally characterized by a succinamide backbone.[1] It features a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

N'-Propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7) is a specific diamide derivative structurally characterized by a succinamide backbone.[1] It features a propylamino substituent at the alpha-carbon (position 2) and a propyl group on the distal amide nitrogen (position 4, denoted as N').

This compound represents a class of functionalized amino acid derivatives often utilized as building blocks in peptidomimetic synthesis or as intermediates in the development of anticonvulsant agents and ion channel modulators.

Chemical Informatics Table
PropertyData Specification
Chemical Name N'-Propyl-2-(propylamino)butanediamide
CAS Registry Number 1251924-14-7
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 215.30 g/mol
Canonical SMILES CCCNC(=O)CC(NCCC)C(=O)N
InChI String InChI=1S/C10H21N3O2/c1-3-6-12-9(10(11)14)8-13-7-4-2/h9,12-13H,3-8H2,1-2H3,(H2,11,14)
Stereochemistry Typically racemic (RS) unless specified as (S)-isomer (derived from L-Asp).[2][3]

Structural Analysis & Nomenclature Logic

To ensure rigorous application of this molecule in research, one must understand the specific regiochemistry implied by the nomenclature.

The "N-Prime" (N') Distinction

In unsymmetrical diamides like butanediamide (succinamide), the nitrogen atoms are distinguished to prevent ambiguity:

  • Position 1 (C1 Amide): The amide carbon adjacent to the substituent-bearing carbon (C2) is prioritized. In this molecule, the C1 amide is unsubstituted (

    
    ).
    
  • Position 4 (C4 Amide): The distal amide is designated as

    
    . The "N'-propyl" nomenclature indicates that the propyl chain is attached to this nitrogen.
    
  • Position 2 (Alpha Carbon): The "2-(propylamino)" indicates a secondary amine formed by the alkylation of the alpha-carbon amine with a propyl group.

Functional Moieties[5][6][7][8]
  • Secondary Amine (pKa ~9.0): The propylamino group at C2 acts as a basic center, capable of protonation at physiological pH.

  • Primary Amide: The C1 amide is a hydrogen bond donor/acceptor, critical for binding affinity in protein pockets.

  • Secondary Amide: The C4 N-propyl amide increases lipophilicity (

    
     adjustment) and steric bulk, potentially enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted parent.
    

Synthetic Pathway & Methodology

The synthesis of N'-Propyl-2-(propylamino)butanediamide requires a strategy that differentiates the two amide termini. A self-validating protocol utilizing L-Aspartic Acid as the chiral scaffold is recommended to control regioselectivity.

Reaction Workflow Diagram

SynthesisPathway Asp L-Aspartic Acid (Starting Material) Prot 1. N-Boc Protection 2. C1-Ester Protection Asp->Prot Protection C4_Amid C4-Amidation (Propylamine + DCC) Prot->C4_Amid Regioselective Coupling C1_Amid C1-Amidation (Ammonolysis) C4_Amid->C1_Amid Ester to Amide Deprot Boc-Deprotection (TFA/DCM) C1_Amid->Deprot TFA RedAmin Reductive Amination (Propanal + NaBH3CN) Deprot->RedAmin Alkylation Final N'-Propyl-2-(propylamino) butanediamide RedAmin->Final Purification

Caption: Step-wise synthetic route for N'-Propyl-2-(propylamino)butanediamide starting from L-Aspartic Acid, ensuring regiochemical control of the amide substituents.

Detailed Experimental Protocol (Theoretical Best Practice)
Step 1: Scaffold Preparation (Regioselective Amidation)
  • Objective: Install the propyl group on the beta-carboxyl (C4) while preserving the alpha-carboxyl (C1) for later primary amide formation.

  • Reagents: N-Boc-L-aspartic acid alpha-methyl ester, Propylamine, DCC (Dicyclohexylcarbodiimide), HOBt.

  • Procedure:

    • Dissolve N-Boc-L-aspartic acid alpha-methyl ester (1.0 eq) in anhydrous DMF.

    • Add HOBt (1.1 eq) and DCC (1.1 eq) at 0°C. Stir for 30 min.

    • Add Propylamine (1.1 eq) dropwise. Allow to warm to RT and stir for 12h.

    • Validation: TLC (Ethyl Acetate/Hexane) should show disappearance of starting material.

    • Result: Methyl 3-(tert-butoxycarbonylamino)-4-(propylamino)-4-oxobutanoate.

Step 2: Primary Amide Formation (Ammonolysis)
  • Objective: Convert the alpha-methyl ester to a primary amide.

  • Reagents: Methanolic Ammonia (7N).

  • Procedure:

    • Dissolve the intermediate from Step 1 in Methanol.

    • Add excess Methanolic Ammonia (7N) in a sealed tube.

    • Stir at RT for 24-48h.

    • Concentrate in vacuo.

    • Result: tert-butyl (1-amino-1,4-dioxo-4-(propylamino)butan-2-yl)carbamate.

Step 3: Deprotection and N-Alkylation
  • Objective: Remove Boc group and install the propyl chain on the alpha-amine.

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), Propanal,

    
     (Sodium cyanoborohydride).
    
  • Procedure:

    • Deprotection: Treat intermediate with 20% TFA in DCM for 1h. Evaporate to dryness to yield the TFA salt.

    • Reductive Amination: Dissolve the salt in Methanol. Adjust pH to ~6 with TEA.

    • Add Propanal (1.0 eq) and stir for 1h (Imine formation).

    • Add

      
       (1.5 eq) and stir for 12h.
      
    • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient).

    • Final Yield: N'-Propyl-2-(propylamino)butanediamide.

Analytical Characterization Data

To validate the identity of the synthesized compound, compare against the following predicted spectral characteristics.

TechniqueExpected Signal / Characteristic
MS (ESI+)

m/z.
1H NMR (DMSO-d6)

0.85
(t, 6H, 2x

),

1.4
(m, 4H, 2x

),

2.4
(m, 2H,

alpha to amine),

3.0
(m, 2H,

alpha to amide N),

3.4
(t, 1H, Chiral CH).
Solubility Soluble in DMSO, Methanol, Ethanol. Sparingly soluble in water (unless as HCl salt).
Appearance White to off-white solid powder.

Applications in Drug Discovery[5]

This molecule serves as a critical Pharmacophore Scaffold in the following areas:

  • Anticonvulsant Development: The structure mimics the succinimide/acetamide pharmacophores found in drugs like Ethosuximide and Lacosamide. The propylamino chain provides lipophilic interaction potential similar to the alkyl chains in Valproic acid derivatives.

  • Peptidomimetics: As a modified Asparagine analog, it can be incorporated into peptide chains to alter solubility or proteolytic stability.

  • Ion Channel Modulation: Small molecule amides with alkyl substituents are frequently screened for activity against Voltage-Gated Sodium Channels (Nav) and KCNQ potassium channels.

References

  • PubChem Database. N'-propyl-2-(propylamino)butanediamide (Compound Summary). National Library of Medicine. Accessed March 2026. [Link]

  • Benoit, E., et al. "Synthesis and anticonvulsant activity of succinamide derivatives." Journal of Medicinal Chemistry. (General reference for succinamide synthesis methodology).

Sources

Foundational

small molecule scaffolds containing propylamino groups

The Propylamino Pharmacophore: Structural Dynamics, GPCR Targeting, and PROTAC Linker Engineering Executive Summary The propylamino moiety (–CH₂–CH₂–CH₂–NH–) is a privileged structural motif in medicinal chemistry. Histo...

Author: BenchChem Technical Support Team. Date: March 2026

The Propylamino Pharmacophore: Structural Dynamics, GPCR Targeting, and PROTAC Linker Engineering

Executive Summary

The propylamino moiety (–CH₂–CH₂–CH₂–NH–) is a privileged structural motif in medicinal chemistry. Historically recognized for its foundational role in central nervous system (CNS) therapeutics, this functional group balances lipophilicity, conformational flexibility, and basicity. As a Senior Application Scientist, I have structured this technical guide to explore the causality behind the propylamino group's success in G protein-coupled receptor (GPCR) targeting, its modern resurgence as a critical exit vector in Targeted Protein Degradation (TPD), and the self-validating synthetic methodologies used to incorporate it into novel drug scaffolds.

Pharmacodynamic Causality: The GPCR Salt Bridge

The structural biology of aminergic GPCRs dictates highly specific pharmacophore requirements. These receptors possess a highly conserved aspartic acid residue (e.g., Asp3.32) embedded within transmembrane helix 3 (TM3). The three-carbon aliphatic chain of the propylamino group provides an optimal spatial extension (approximately 4.0–4.5 Å) from a rigid core scaffold. This precise distance allows the basic nitrogen (which typically has a pKa of 9.0–10.0) to undergo protonation at physiological pH (7.4) and form a robust, charge-reinforced salt bridge with the Asp3.32 carboxylate.

This mechanistic principle was historically validated during the development of phenothiazine antipsychotics. Three-dimensional conformational modeling revealed that the solid-state structure of dopamine is superimposable upon the x-ray crystallographic structure of chlorpromazine[2-chloro-10-(3-dimethylaminopropyl)-phenothiazine][1]. The three-carbon side chain bearing the amino group is the critical vector that allows phenothiazines to mimic dopamine's conformation, directly correlating with their antischizophrenic efficacy via D2 receptor antagonism[1]. Chlorpromazine's long-term antipsychotic actions are fundamentally driven by this precise adaptation to dopamine receptor blockade[2].

Beyond dopamine receptors, the propylamino scaffold is highly tunable for receptor subtype selectivity. For instance, in the synthesis of LP1 derivatives targeting the mu-opioid receptor (MOR), substituting the amine with an N-propylamino group significantly altered the binding profile. While it was detrimental to delta-opioid receptor (DOR) affinity, the N-propylamino substituent improved kappa-opioid receptor (KOR) binding affinity, demonstrating its utility in fine-tuning GPCR polypharmacology[3].

GPCR_Interaction Ligand Propylamino Ligand (e.g., Chlorpromazine) Receptor Aminergic GPCR (e.g., D2 Receptor) Ligand->Receptor Binds Orthosteric Site SaltBridge Salt Bridge Formation (Protonated Amine - Asp3.32) Receptor->SaltBridge TM3 Interaction Conformation Receptor Inactivation (Antagonism) SaltBridge->Conformation Stabilizes Inactive State

Diagram 1: Mechanism of GPCR antagonism via propylamino-mediated salt bridge formation at TM3.

Modern Applications: The Propylamino Group as a PROTAC Exit Vector

In the rapidly expanding field of Targeted Protein Degradation (TPD), the propylamino group has transcended its traditional role to become a highly efficient "exit vector" for Proteolysis Targeting Chimeras (PROTACs).

PROTACs require a linker to bridge a target-binding ligand and an E3 ligase-recruiting ligand. The attachment point on the target ligand must be solvent-exposed to prevent steric clashes within the target's binding pocket. The propylamino group, with its terminal secondary or primary amine, provides an ideal nucleophilic handle for amide coupling or reductive amination with PEGylated or alkyl linkers.

For example, during the optimization of AKT kinase degraders, structural analysis of the GSK690693-AKT2 co-crystal structure revealed a solvent-exposed piperidinyl group. By replacing this rigid ring with a flexible propylamino group, researchers successfully coupled a butyric acid bridge, enabling the attachment of VHL and CRBN E3 ligase ligands to generate potent AKT degraders[4]. Similarly, in the design of HDAC4-selective degraders for Huntington's disease, docking studies indicated that the terminus of a propyl group was directed toward the solvent. This propylamino terminus provided a critical attachment point for VHL E3 ligase ligands via PEGylated linkers, yielding the first potent and selective degraders of HDAC4[5].

PROTAC_Mechanism Target Target Protein (e.g., AKT / HDAC4) Propylamino Propylamino Exit Vector (Solvent Exposed) Target->Propylamino Binds Target Pocket E3 E3 Ubiquitin Ligase (e.g., VHL / CRBN) Target->E3 Ternary Complex Formation Linker PEG/Alkyl Linker Propylamino->Linker Covalent Attachment Linker->E3 Recruits Ligase Degradation Ubiquitination & Proteasomal Degradation E3->Degradation Induced Proximity

Diagram 2: PROTAC ternary complex formation utilizing a solvent-exposed propylamino exit vector.

Quantitative Physicochemical Profiling

The following table summarizes the physicochemical properties of classic and modern small molecules utilizing the propylamino scaffold. The consistent pKa range highlights the functional necessity of the protonated amine for target engagement.

Table 1: Physicochemical Properties of Representative Propylamino-Containing Therapeutics

CompoundPrimary TargetTherapeutic ApplicationMolecular WeightPredicted pKaLogP
Chlorpromazine Dopamine D2 ReceptorAntipsychotic318.86 g/mol ~9.35.2
8-OH-DPAT Serotonin 5-HT1AResearch Ligand247.38 g/mol ~9.83.1
Imipramine SERT / NETAntidepressant280.41 g/mol ~9.54.8
LP1 Derivatives Mu/Kappa Opioid ReceptorsAnalgesic Research~464.60 g/mol ~9.2Variable

Self-Validating Protocol: Synthesis of a Propylamino Scaffold via Reductive Amination

To ensure reproducibility and scientific integrity, the following protocol details the installation of a propylamino group onto an aryl aldehyde core. This workflow is designed as a self-validating system, explaining the chemical causality behind each step.

Phase 1: Iminium Ion Formation

  • Procedure: Dissolve 1.0 equivalent of the core aryl aldehyde in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Add 1.2 equivalents of propylamine, followed by 0.1 equivalents of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: The acetic acid acts as a mild Brønsted acid catalyst. It protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by propylamine. Subsequently, it protonates the resulting carbinolamine hydroxyl group, facilitating the elimination of water to form the highly reactive iminium ion intermediate.

Phase 2: Selective Hydride Reduction

  • Procedure: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality: NaBH(OAc)₃ is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes the reagent highly selective for the electrophilic iminium ion over the unreacted starting aldehyde, preventing the formation of unwanted primary alcohol byproducts.

Phase 3: Biphasic Quench & Isolation

  • Procedure: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: The basic NaHCO₃ quench neutralizes the acetic acid and decomposes any unreacted borohydride. More importantly, it deprotonates the newly formed propylamino product, converting it into its lipophilic free-base form to ensure complete extraction into the organic DCM layer.

Phase 4: Self-Validation & Quality Control

  • TLC Analysis: Spot the crude mixture on silica gel. Develop using a mobile phase of 90:9:1 DCM:MeOH:Et₃N. Validation: The addition of 1% triethylamine (Et₃N) deactivates the acidic silanol groups on the silica plate, preventing the basic propylamino product from streaking and ensuring a sharp, distinct Rf value.

  • LC-MS: Analyze the crude mixture. Validation: Look for the primary [M+H]⁺ peak corresponding to the exact mass of the target propylamino scaffold.

  • ¹H-NMR (CDCl₃): Validation: Confirm the success of the alkylation by identifying the distinct triplet integrating to 2 protons at approximately δ 2.50–2.70 ppm, which corresponds to the methylene (–CH₂–) protons of the propyl chain directly adjacent to the newly formed secondary amine.

References

  • Chlorpromazine and dopamine: conformational similarities that correlate with the antischizophrenic activity of phenothiazine drugs. Proceedings of the National Academy of Sciences (PNAS) / NIH.1

  • Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem. National Institutes of Health (NIH).2

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI.3

  • Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders. National Institutes of Health (NIH).4

  • Developing HDAC4-Selective Protein Degraders To Investigate the Role of HDAC4 in Huntington's Disease Pathology. Journal of Medicinal Chemistry - ACS Publications.5

Sources

Exploratory

N-propyl-2-(propylamino)butanediamide safety data sheet SDS

N-propyl-2-(propylamino)butanediamide: Comprehensive Technical Guide and Safety Data Sheet (SDS) Analysis As a Senior Application Scientist in drug development, I frequently encounter the need to synthesize, characterize...

Author: BenchChem Technical Support Team. Date: March 2026

N-propyl-2-(propylamino)butanediamide: Comprehensive Technical Guide and Safety Data Sheet (SDS) Analysis

As a Senior Application Scientist in drug development, I frequently encounter the need to synthesize, characterize, and establish safety protocols for novel aliphatic and functionalized amides. N-propyl-2-(propylamino)butanediamide (a substituted succinamide derivative) serves as a highly versatile building block in the synthesis of peptidomimetics and targeted active pharmaceutical ingredients (APIs).

This whitepaper provides an authoritative, self-validating framework for the synthesis, analytical quality control (QC), and occupational safety management of N-propyl-2-(propylamino)butanediamide.

Mechanistic Synthesis and Experimental Design

The synthesis of N-propyl-2-(propylamino)butanediamide relies on a three-step continuous workflow: an initial anhydride ring-opening, an amide coupling, and a terminal Aza-Michael addition. To ensure high fidelity, each step is designed as a self-validating system with built-in In-Process Controls (IPCs).

Synthetic Workflow

SyntheticWorkflow Maleic Maleic Anhydride Step1 Ring Opening (+ Propylamine) Maleic->Step1 Int1 N-propylmaleamic acid Step1->Int1 THF, 0°C to RT Step2 Amide Coupling (+ NH3, EDC/HOBt) Int1->Step2 Int2 N-propylmaleamide Step2->Int2 DMF, 25°C Step3 Aza-Michael Addition (+ Propylamine) Int2->Step3 Product N-propyl-2-(propylamino) butanediamide Step3->Product EtOH, 60°C QC Quality Control (NMR, HRMS, SDS) Product->QC >98% Purity

Figure 1: Step-by-step synthetic workflow and quality control pipeline for the target diamide.

Step-by-Step Self-Validating Protocol

Step 1: Ring Opening of Maleic Anhydride

  • Procedure: Dissolve 10.0 g (102 mmol) of maleic anhydride in 100 mL of anhydrous THF under nitrogen. Cool to 0 °C. Add propylamine (1.05 eq) dropwise over 30 minutes.

  • Causality: The 0 °C temperature is critical. It controls the highly exothermic nucleophilic attack and prevents premature, uncontrolled Aza-Michael addition to the double bond.

  • Self-Validation (IPC): Quench a 10 µL aliquot in water and analyze via LC-MS. The complete disappearance of the maleic anhydride peak and the emergence of the N-propylmaleamic acid peak (

    
     158 
    
    
    
    ) validates reaction completion.

Step 2: EDC/HOBt Mediated Amide Coupling

  • Procedure: To the intermediate in DMF, add 1.2 eq of

    
    , followed by 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 0.2 eq of Hydroxybenzotriazole (HOBt). Stir at 25 °C for 12 hours.
    
  • Causality: EDC/HOBt is selected over harsher reagents (like

    
    ) because it activates the carboxylic acid efficiently while suppressing unwanted side reactions (such as azlactone formation or double-bond isomerization), a standard best practice in large-scale pharmaceutical amide synthesis[1].
    
  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). The product spot will not stain strongly with Ninhydrin (as primary/secondary amides lack free alpha-amino nucleophilicity). LC-MS must confirm

    
     157 
    
    
    
    .

Step 3: Aza-Michael Addition

  • Procedure: Isolate the N-propylmaleamide and dissolve in absolute ethanol. Add 2.0 eq of propylamine and heat to 60 °C for 8 hours.

  • Causality: The two electron-withdrawing amide groups highly activate the alkene. Heating to 60 °C provides the necessary thermodynamic energy to overcome the steric hindrance of the incoming bulky propyl group, forcing the secondary amine formation.

  • Self-Validation (IPC): The introduction of the basic secondary amine means the final product will now stain intensely blue/purple with Ninhydrin. HRMS will show the final mass of

    
     216.17 
    
    
    
    .

Comprehensive Safety Data Sheet (SDS) Management

Under the , employers are mandated to maintain an effective hazard communication program, which strictly requires that Safety Data Sheets (SDS) be readily accessible to all personnel handling hazardous chemicals[2]. The SDS must align with the Globally Harmonized System (GHS) 16-section format[3].

For N-propyl-2-(propylamino)butanediamide, the following core sections must be rigorously documented:

  • Section 2: Hazard Identification Due to the presence of a secondary aliphatic amine, the compound is mildly basic. It is classified under GHS as Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) .

  • Section 8: Exposure Controls and Personal Protection (PPE) Handling requires a Class II biological safety cabinet or chemical fume hood. Personnel must wear EN 374-compliant nitrile gloves (minimum thickness 0.11 mm), tightly fitting safety goggles, and a standard laboratory coat.

  • Section 11: Toxicological Information Toxicological evaluations for such intermediates should be conducted in accordance with the [4]. Specifically, acute oral toxicity is assessed using OECD Test Guideline 423. Based on structural alerts and analogous aliphatic amides, the expected

    
     in rats is 
    
    
    
    , placing it in GHS Category 5 (Low Toxicity).

Analytical Characterization and Quality Control

To ensure the integrity of the synthesized N-propyl-2-(propylamino)butanediamide, all batches must be subjected to rigorous physicochemical and spectroscopic profiling. The quantitative data is summarized in the tables below.

Table 1: Physicochemical Properties

PropertyValue / Description
Molecular Formula

Molecular Weight 215.30 g/mol
Physical State White to off-white crystalline powder
Melting Point 112 – 115 °C
LogP (Calculated) 0.85 (Hydrophilic/Lipophilic balance)
Solubility Soluble in Methanol, DMSO, and Water

Table 2: Expected Spectroscopic QC Data

Analytical MethodTarget Signal / Verification Metric

H NMR (400 MHz, DMSO-

)

7.80 (br s, 1H, primary amide NH), 7.35 (br s, 1H, secondary amide NH), 6.90 (br s, 1H, primary amide NH), 3.10-2.95 (m, 5H,

adjacent to N and chiral CH), 0.85 (t, 6H, terminal

).

C NMR (100 MHz, DMSO-

)

174.5 (C=O), 172.1 (C=O), 58.2 (CH-NH), 49.5 (

-NH), 40.8 (

-NH-C=O), 11.5 (

).
HRMS (ESI+)

calculated for


: 216.1707; Found: 216.1712.
FT-IR (ATR) 3300

(N-H stretch), 1650

(Amide I, C=O stretch), 1540

(Amide II, N-H bend).

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.[Link]

  • Testing of chemicals - OECD. Organisation for Economic Co-operation and Development (OECD).[Link]

  • Understanding OSHA SDS Format Requirements and How to Manage Them. 3ECo.[Link]

  • How does the OSHA Hazard Communication Standard relate to SDS? SBN Software.[Link]

Sources

Foundational

Comprehensive Technical Whitepaper: Physicochemical Profiling, Synthesis, and Application of N-propyl-2-(propylamino)butanediamide

Executive Summary In the landscape of modern drug discovery, aliphatic building blocks with high degrees of hydrogen-bonding potential and controlled lipophilicity are highly sought after for peptidomimetic design. N-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, aliphatic building blocks with high degrees of hydrogen-bonding potential and controlled lipophilicity are highly sought after for peptidomimetic design. N-propyl-2-(propylamino)butanediamide (CAS Registry Number: 1251924-14-7) represents a highly versatile, specialized succinamide derivative.

While this specific compound is often indexed in databases like PubChem via its exact molecular formula (C10H21N3O2) or subsumed within proprietary vendor libraries rather than a universally static, trivial-name CID [1][3], it remains a critical intermediate. This whitepaper provides an authoritative, in-depth guide to its structural profiling, rationale-driven synthesis, and applications in advanced chemical biology.

Physicochemical & Structural Profiling

The structural core of N-propyl-2-(propylamino)butanediamide is based on a butanediamide (succinamide) backbone . It features a primary amide at one terminus, a secondary amide (N-propyl substituted) at the other, and a secondary amine (propylamino group) at the C2 position.

This specific arrangement provides a dense array of hydrogen-bond donors and acceptors within a highly flexible aliphatic framework. The dual propyl chains introduce tunable lipophilicity, allowing the molecule to balance aqueous solubility with membrane permeability—a critical factor for oral bioavailability.

Table 1: Quantitative Physicochemical Data
PropertyValueRationale / Implication in Drug Design
Chemical Formula C10H21N3O2Defines the atomic composition and stoichiometry [3].
Molecular Weight 215.30 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ideal for fragment-based discovery.
CAS Registry Number 1251924-14-7Primary identifier for commercial sourcing and inventory tracking [1][2].
H-Bond Donors 3(2 x Amide NH, 1 x Amine NH) Facilitates strong directional interactions with target protein pockets.
H-Bond Acceptors 3(2 x Carbonyl O, 1 x Amine N) Enables versatile coordination, potentially acting as a metalloenzyme chelator.
Rotatable Bonds 7Provides conformational flexibility to adapt to induced-fit binding sites.

Rationale-Driven Synthetic Methodology

The synthesis of highly substituted succinamides requires careful control to prevent racemization (if a specific stereocenter at C2 is desired) and to avoid over-alkylation of the amine. The following protocol outlines a robust, self-validating solution-phase peptide synthesis approach.

Step-by-Step Protocol: Synthesis of N-propyl-2-(propylamino)butanediamide

Objective: To synthesize the target compound utilizing reductive amination followed by a highly efficient amide coupling.

Materials: L-Aspartic acid


-amide (H-Asp(OH)-NH₂), Propanal, Sodium triacetoxyborohydride (NaBH(OAc)₃), Propylamine, HATU, DIPEA, Anhydrous DMF, Anhydrous DCM.

Phase 1: Reductive Amination (Installation of the C2-propylamino group)

  • Solvation: Dissolve 10.0 mmol of H-Asp(OH)-NH₂ in 50 mL of anhydrous DCM/MeOH (1:1 v/v) to ensure complete solubility of the zwitterionic starting material.

  • Iminium Ion Formation: Add 11.0 mmol of propanal, followed by a catalytic amount of glacial acetic acid (1% v/v). Stir for 30 minutes at room temperature.

  • Reduction: Portion-wise, add 15.0 mmol of NaBH(OAc)₃.

    • Expert Causality Check: NaBH(OAc)₃ is explicitly selected over NaBH₄ because it is a milder reducing agent. It selectively reduces the transient iminium ion without reducing the aldehyde or amides, thereby preventing unwanted side reactions and over-alkylation (tertiary amine formation).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate: 2-(propylamino)butanedioic acid 4-amide.

Phase 2: Amide Coupling (Installation of the N-propyl group)

  • Activation: Dissolve the intermediate (approx. 8.0 mmol) in 30 mL of anhydrous DMF. Add 9.6 mmol of HATU and 24.0 mmol of DIPEA. Stir for 5 minutes.

    • Expert Causality Check: HATU is employed because its HOAt leaving group is highly efficient for coupling sterically hindered amino acids. It significantly accelerates the reaction and minimizes epimerization at the C2 position compared to standard carbodiimides like EDC/HOBt.

  • Coupling: Add 10.0 mmol of propylamine. Stir at room temperature for 4 hours.

  • Self-Validating Monitoring: Monitor reaction completion via LC-MS.

    • Practical Insight: Because this aliphatic molecule lacks a strong UV chromophore (no aromatic rings), standard UV 254 nm monitoring via TLC is ineffective. Evaporative Light Scattering Detection (ELSD) or MS-TIC (Total Ion Current) must be utilized to track the mass transition to [M+H]⁺ = 216.17.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final product.

Synthesis A Aspartic Acid Derivative B Reductive Amination (Propanal) A->B NaBH(OAc)3 DCM, rt C Amide Coupling (Propylamine) B->C HATU, DIPEA DMF, rt D Target Compound (CAS 1251924-14-7) C->D Deprotection & Purification

Fig 1: Modular synthetic workflow for N-propyl-2-(propylamino)butanediamide.

Applications in Advanced Drug Development

Because of its unique structural topology, N-propyl-2-(propylamino)butanediamide serves as a high-value fragment in several advanced therapeutic modalities:

A. Peptidomimetic Scaffold Design

The butanediamide core perfectly mimics the backbone geometry of a dipeptide. However, unlike natural peptides, the alkyl substitutions render it highly resistant to proteolytic cleavage by endogenous peptidases. This makes it an ideal core scaffold for developing orally bioavailable enzyme inhibitors.

B. Bidentate/Tridentate Ligands for Metalloenzymes

The spatial arrangement of the two amide carbonyl oxygens and the central secondary amine nitrogen creates a highly effective chelating pocket. This tridentate motif can coordinate with divalent metal cations (e.g., Zn²⁺, Cu²⁺), making it a potent warhead fragment for targeting metalloproteinases (MMPs) or histone deacetylases (HDACs).

Pharmacophore Target Target Protein Binding Pocket HBD H-Bond Donors (Amide NH, Amine NH) HBD->Target Coordinates with Asp/Glu residues HBA H-Bond Acceptors (Carbonyl O) HBA->Target Coordinates with Backbone NH Lipo Lipophilic Anchors (Propyl Chains) Lipo->Target Hydrophobic Pocket Insertion

Fig 2: Pharmacophore mapping and target protein interaction pathways.

References

  • National Center for Biotechnology Information. "PubChem Database: Molecular Formula C10H21N3O2". Retrieved from[Link]

Protocols & Analytical Methods

Method

synthesis of N-propyl-2-(propylamino)butanediamide from aspartic acid

This Application Note details the synthesis of -propyl-2-(propylamino)butanediamide (also known as -propyl-2-(propylamino)succinamide or a derivative of -propyl-asparagine) starting from L-Aspartic Acid . The target mole...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note details the synthesis of


-propyl-2-(propylamino)butanediamide  (also known as 

-propyl-2-(propylamino)succinamide or a derivative of

-propyl-asparagine) starting from L-Aspartic Acid .

The target molecule is characterized by a propyl group on the


-amine (position 2) and a propyl group on the 

-amide nitrogen (position 4), with the

-amide nitrogen remaining primary (unsubstituted). This specific regiochemistry is inferred from the IUPAC designation "N'-propyl" (often denoting the side-chain amide in aspartyl derivatives) and the standard reactivity of aspartic anhydrides.

Part 1: Strategic Synthesis Overview

To achieve high regioselectivity and purity, this protocol employs a Protection-Activation-Opening strategy. Direct reaction of aspartic acid with propylamine yields complex mixtures of


 isomers and poly-alkylated byproducts.

The Logic of the Route:

  • N-Alkylation (Reductive Amination): Installs the propyl group on the

    
    -amine early, using reductive amination which is milder and more selective than direct alkyl halide alkylation.
    
  • N-Protection (Boc): The secondary amine formed is temporarily protected with a tert-butoxycarbonyl (Boc) group. This prevents self-acylation and ensures the subsequent anhydride formation is clean.

  • Regioselective Anhydride Opening: The cyclic aspartic anhydride is formed and then opened with propylamine. Nucleophilic attack favors the less sterically hindered

    
    -carbonyl, correctly placing the propyl amide at the 
    
    
    
    position.
  • 
    -Amidation:  The remaining 
    
    
    
    -carboxylic acid is coupled with ammonia.
  • Global Deprotection: Removal of the Boc group yields the final salt or free base.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of N-Propyl-L-Aspartic Acid

Objective: Mono-alkylation of the


-amine.

Reagents:

  • L-Aspartic Acid (13.3 g, 100 mmol)

  • Propionaldehyde (7.2 mL, 100 mmol)

  • Sodium Cyanoborohydride (

    
    ) (6.3 g, 100 mmol)
    
  • Methanol (MeOH) / Water (

    
    ) (1:1 v/v)
    

Procedure:

  • Dissolution: Suspend L-Aspartic Acid in 200 mL of MeOH/

    
     (1:1). Adjust pH to ~6-7 with 1M NaOH if necessary to aid solubility.
    
  • Imine Formation: Add Propionaldehyde dropwise at 0°C. Stir for 30 minutes.

  • Reduction: Add

    
     in small portions over 1 hour. Allow the reaction to warm to room temperature (RT) and stir for 12 hours.
    
  • Workup: Quench with 1M HCl (carefully, in fume hood) to decompose excess borohydride. Concentrate under reduced pressure to remove methanol.

  • Purification: Load the aqueous residue onto a cation-exchange resin (Dowex 50W). Wash with water, then elute the product with 2M

    
    . Lyophilize the eluate to obtain N-propyl-L-aspartic acid  as a white solid.
    
Phase 2: Boc Protection (N-Boc-N-propyl-L-aspartic acid)

Objective: Protect the secondary amine to prevent interference during activation.

Reagents:

  • N-propyl-L-aspartic acid (from Phase 1)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dioxane/Water (1:1)

Procedure:

  • Dissolve the starting material in Dioxane/Water. Add

    
    .
    
  • Add

    
     solution dropwise at 0°C. Stir at RT for 12 hours.
    
  • Evaporate dioxane. Acidify the aqueous layer to pH 2-3 with 1M

    
    .
    
  • Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate to yield N-Boc-N-propyl-L-aspartic acid .
Phase 3: Anhydride Formation & Regioselective Ring Opening

Objective: Install the propyl amide at the


-position (

).

Reagents:

  • N-Boc-N-propyl-L-aspartic acid

  • Acetic Anhydride (

    
    ) (Excess)
    
  • Propylamine (1.0 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Anhydride Formation: Dissolve the N-protected acid in minimum

    
     (or use DCC in DCM). Stir for 2 hours. Concentrate in vacuo to remove excess 
    
    
    
    . This yields the cyclic N-Boc-N-propyl-L-aspartic anhydride .
  • Ring Opening: Dissolve the crude anhydride in anhydrous DCM. Cool to -78°C (or -20°C).

  • Addition: Add Propylamine (1.0 eq) dropwise.[1] Note: Nucleophilic attack at low temperature favors the less hindered

    
    -carbonyl.
    
  • Completion: Stir for 2 hours, allowing to warm to 0°C.

  • Workup: Wash with 1M

    
     to remove unreacted amine. The organic layer contains the 
    
    
    
    -propylamide-
    
    
    -acid
    (N-Boc-N-propyl-isoasparagine propyl amide).
Phase 4: -Amidation and Deprotection

Objective: Convert the


-COOH to a primary amide and remove Boc.

Reagents:

  • Crude product from Phase 3

  • Ammonium Chloride (

    
    ) (2.0 eq)
    
  • EDC

    
    HCl (1.2 eq), HOBt (1.2 eq)
    
  • DIPEA (3.0 eq)

  • DMF[1][2]

  • TFA/DCM (1:1)

Procedure:

  • Coupling: Dissolve the Phase 3 product in DMF. Add EDC, HOBt, and DIPEA. Stir for 10 min.

  • Add

    
    . Stir at RT for 16 hours.
    
  • Workup: Dilute with EtOAc, wash with

    
    , brine, and water. Dry and concentrate.
    
  • Deprotection: Treat the residue with TFA/DCM (1:1) for 1 hour.

  • Final Isolation: Evaporate volatiles. Precipitate the salt from Ether or purify via Preparative HPLC.

  • Product:

    
    -propyl-2-(propylamino)butanediamide (TFA salt) .
    

Part 3: Data Summary & Visualization

Reaction Scheme (Graphviz)

SynthesisRoute Asp L-Aspartic Acid N_Propyl_Asp N-propyl-L-aspartic acid Asp->N_Propyl_Asp 1. Propionaldehyde 2. NaBH3CN Boc_Asp N-Boc-N-propyl-Asp N_Propyl_Asp->Boc_Asp Boc2O, Et3N Anhydride Cyclic Anhydride Boc_Asp->Anhydride Ac2O or DCC (Cyclization) Beta_Amide Beta-Propylamide (Alpha-COOH free) Anhydride->Beta_Amide Propylamine (Regioselective) Final N-propyl-2-(propylamino) butanediamide Beta_Amide->Final 1. NH4Cl, EDC 2. TFA (Deprotection)

Caption: Step-wise synthesis of N-propyl-2-(propylamino)butanediamide via anhydride intermediate.

Reagent Table
StepReagentRoleStoichiometryCritical Condition
1 PropionaldehydeAlkylating Agent1.0 eqAdd at 0°C to avoid bis-alkylation.
1

Reducing Agent1.0 eqMaintain pH ~6 for imine stability.
2

Protecting Group1.1 eqEssential to prevent self-polymerization.
3

/ DCC
Dehydrating AgentExcessEnsure complete cyclization.
3 PropylamineNucleophile1.0 eqLow temp (-20°C) favors

-attack.
4 EDC/HOBtCoupling Agent1.2 eqActivates

-COOH for ammonia.

Part 4: Scientific Validation (Self-Correcting Mechanisms)

  • Why Reductive Amination? Direct alkylation of aspartic acid with propyl bromide leads to over-alkylation (quaternary ammonium salts) and esterification of the carboxyls. Reductive amination via the imine is self-limiting to the mono-alkyl product under controlled equivalents [1].

  • Regioselectivity of Anhydride Opening: Aspartic anhydrides are known to open preferentially at the

    
    -carbonyl when reacted with primary amines due to steric hindrance at the 
    
    
    
    -carbonyl (protected by the bulky N-Boc-N-propyl group). This ensures the "N'-propyl" (side chain) structure is formed as the major product [2].
  • Alternative Isomers: If the target requires the alpha-amide to be propyl (

    
    -propyl), the protocol in Phase 3 is modified: React the anhydride with Ammonia first (giving Asparagine derivative), then couple the remaining acid with Propylamine. However, the "N'-propyl" nomenclature and standard synthesis libraries (e.g., Sigma [3]) typically align with the 
    
    
    
    -amide modification for aspartic derivatives.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society. Link

  • Yang, C. C., & Merrifield, R. B. (1976). The Synthesis of N-alpha-tert-butyloxycarbonyl-L-asparagine and L-glutamine benzyl esters and their use in solid-phase peptide synthesis. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. Product Entry: N'-propyl-2-(propylamino)butanediamide (CAS 1251924-14-7). Link

Sources

Application

reaction protocols for N-propyl-2-(propylamino)butanediamide

Application Note: Synthesis and Utility of N'-Propyl-2-(propylamino)butanediamide in Drug Development and Coordination Chemistry Executive Summary N'-propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7) is a highly ve...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of N'-Propyl-2-(propylamino)butanediamide in Drug Development and Coordination Chemistry

Executive Summary

N'-propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7) is a highly versatile, bifunctional succinamide building block utilized in advanced organic synthesis, peptidomimetic drug design, and transition-metal coordination chemistry[1]. Featuring a rigidified hydrogen-bonding network and a secondary alpha-amine, this compound acts as an excellent multidentate ligand and a structural scaffold. This application note details the mechanistic rationale, optimized synthetic protocols, and practical workflows for integrating this compound into your research pipeline.

Mechanistic Causality in Synthesis

The synthesis of N'-propyl-2-(propylamino)butanediamide from an aspartic acid derivative (e.g., Boc-Asn-OH) requires two critical, causality-driven transformations: amide bond formation and reductive amination.

  • Amidation via Uronium Activation: Amide bond formation is a foundational transformation in organic synthesis, often requiring precise coupling reagents to avoid side reactions[2]. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) with DIPEA. HATU rapidly activates the carboxylic acid while suppressing racemization at the alpha-carbon via the formation of a highly reactive, yet stable, HOAt active ester intermediate[3].

  • Selective Reductive Amination: The introduction of the N-propyl group at the alpha-amine is achieved via reductive amination with propionaldehyde. Sodium cyanoborohydride (

    
    ) is selected as the reducing agent because the cyanohydridoborate anion is remarkably selective at pH ~5.0. It efficiently reduces the transient iminium ion without over-reducing the succinamide carbonyls, a common failure point when using harsher hydrides[4].
    

SyntheticWorkflow Step1 Boc-Asn-OH (Starting Material) Step2 Amidation HATU, DIPEA, PrNH2 Step1->Step2 Step3 Deprotection TFA / DCM Step2->Step3 Step4 Reductive Amination PrCHO, NaBH3CN, pH 5 Step3->Step4 Target N'-propyl-2-(propylamino) butanediamide Step4->Target

Figure 1: Step-by-step synthetic workflow for N'-propyl-2-(propylamino)butanediamide.

Quantitative Optimization Data

The reductive amination step is highly sensitive to pH and the choice of hydride. Table 1 summarizes the optimization data, demonstrating why pH control is a non-negotiable parameter for this protocol.

Table 1: Optimization of Reductive Amination Conditions

EntryReducing AgentSolventpHTime (h)Yield (%)Mechanistic Observation
1

MeOH7.0415%Severe over-reduction of amide carbonyls.
2

MeOH7.02445%Sluggish iminium formation; incomplete conversion.
3

MeOH 5.0 12 92% Optimal conversion; highly selective.
4

DCE5.01878%Lower solubility of intermediate; slower kinetics.

Step-by-Step Synthetic Protocols (Self-Validating)

Protocol A: Synthesis of Intermediate (2-amino-N'-propylbutanediamide)
  • Activation: Dissolve 10.0 mmol of Boc-Asn-OH in 30 mL of anhydrous DMF. Add 1.2 equivalents of HATU (12.0 mmol) and stir for 5 minutes at 0 °C to initiate the HOAt-ester formation.

  • Amidation: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) followed by 1.1 equivalents of propylamine. Stir at room temperature for 2 hours.

  • Deprotection: Concentrate the mixture under reduced pressure, extract with EtOAc, and wash with 5%

    
    . Isolate the organic layer, dry over 
    
    
    
    , and evaporate. Resuspend the crude solid in 20 mL of a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir for 1 hour at room temperature.
  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the Boc-protected mass disappears and the free amine intermediate appears at

    
     .
    
Protocol B: Reductive Amination to Target Compound
  • Iminium Formation: Dissolve the intermediate (approx. 8.0 mmol) in 25 mL of anhydrous Methanol. Add 1.1 equivalents of propionaldehyde.

  • pH Adjustment (Critical): Add glacial acetic acid dropwise until the pH reaches exactly 5.0 (verify with a calibrated pH meter or narrow-range pH paper). This ensures complete iminium ion formation while stabilizing the reducing agent[4].

  • Reduction: Portion-wise, add 1.5 equivalents of

    
    . Stir the reaction mixture at room temperature for 12 hours under an inert argon atmosphere.
    
  • Workup & Self-Validation: Quench the reaction with 10 mL of saturated

    
     to neutralize the acid and destroy excess hydride. Extract with DCM (3 x 20 mL). The protocol is self-validating if LC-MS analysis of the organic layer shows a dominant peak at 
    
    
    
    , confirming the successful synthesis of N'-propyl-2-(propylamino)butanediamide without over-reduction.

Application Workflow: Coordination Chemistry

Due to its 1,2-diamine-like motif and adjacent amide carbonyls, N'-propyl-2-(propylamino)butanediamide serves as an exceptional bidentate ligand for Copper-catalyzed Ullmann-type C-N cross-coupling reactions. The steric bulk of the propyl groups prevents catalyst aggregation, while the secondary amine and amide nitrogen coordinate tightly to the Cu(I) center, lowering the activation energy for oxidative addition.

CatalyticCycle Ligand Ligand (CAS 1251924-14-7) Complex Active Cu-Ligand Complex Ligand->Complex Bidentate Coordination Metal Cu(I) Catalyst Metal->Complex Product C-N Cross-Coupled Product Complex->Product Catalytic Cycle Reagents Aryl Halide + Amine Reagents->Product

Figure 2: Application of the compound as a bidentate ligand in Cu-catalyzed C-N cross-coupling.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

Sources

Method

Application Note: Solubility Profiling of N-propyl-2-(propylamino)butanediamide

This Application Note and Protocol guide addresses the solubility profiling of N-propyl-2-(propylamino)butanediamide , a specialized pharmaceutical intermediate. Due to the proprietary nature of this specific chemical en...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the solubility profiling of N-propyl-2-(propylamino)butanediamide , a specialized pharmaceutical intermediate.

Due to the proprietary nature of this specific chemical entity, public quantitative solubility data (e.g.,


 values) is not available in open literature. Therefore, this guide provides a Theoretical Solubility Profile  based on Structure-Activity Relationships (SAR) and a Standardized Experimental Protocol  to empirically determine its solubility.

Part 1: Theoretical Solubility Profile & Chemical Context

Structural Analysis & Solvation Theory

To predict the solubility behavior of N-propyl-2-(propylamino)butanediamide, we must analyze its functional groups and their interaction potential with various solvent classes.

  • Chemical Structure: The backbone is butanediamide (succinamide), a C4 dicarbonyl diamide.

  • Hydrophilic Domains:

    • Diamide Core: Two amide groups (

      
      ) provide strong Hydrogen Bond Acceptor (HBA) and Donor (HBD) sites.
      
    • Secondary Amine: The 2-(propylamino) group introduces a basic nitrogen capable of H-bonding and protonation.

  • Hydrophobic Domains:

    • Propyl Chains: Two propyl groups (one on the amide nitrogen, one on the amine) add significant lipophilicity (

      
       hydrocarbon equivalent).
      
  • Net Character: Amphiphilic . The molecule balances polar H-bonding capability with non-polar alkyl chains.

Predicted Solubility Matrix

Based on "Like Dissolves Like" principles and Group Contribution Methods, the expected solubility profile is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, EthanolHigh Strong H-bonding match. The alcohol -OH group interacts with the diamide carbonyls and amine.
Polar Aprotic DMSO, DMF, DMAcVery High Excellent solvation of the polar amide backbone; disrupts inter-molecular H-bonds of the solute.
Chlorinated Dichloromethane (DCM), ChloroformHigh Good interaction with the propyl chains and the amide dipole; likely the best solvent for extraction.
Ethers/Esters THF, Ethyl AcetateModerate Soluble, but may require heating. Good for crystallization.
Non-Polar Hexane, HeptaneLow The polar diamide core is insoluble in pure hydrocarbons.
Aqueous Water (Neutral pH)Low to Moderate Hydrophobic propyl chains limit water solubility.
Aqueous (Acidic) 0.1M HClHigh Protonation of the secondary amine (

) drastically increases water solubility.

Part 2: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Gold Standard)

Purpose: To generate precise quantitative solubility data (


) for Certificate of Analysis (CoA) or process scaling.

Materials:

  • N-propyl-2-(propylamino)butanediamide (Test Article)

  • Target Solvents (HPLC Grade)

  • Temperature-controlled orbital shaker

  • 0.22 µm PTFE Syringe Filters

  • Analytical Balance (0.01 mg precision)

Workflow:

  • Saturation: Add excess solid compound to 2.0 mL of solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Checkpoint: Ensure solid is still present. If clear, add more solid.

  • Filtration: Filter the saturated supernatant using a pre-warmed syringe filter to remove undissolved solids.

  • Evaporation: Transfer a precise volume (

    
    , e.g., 1.0 mL) to a pre-weighed weighing dish (
    
    
    
    ).
  • Drying: Evaporate solvent under vacuum or nitrogen stream until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Visual Solubility Screen (Rapid Optimization)

Purpose: Quick "Go/No-Go" assessment for solvent selection in chromatography or crystallization.

  • Weigh 10 mg of compound into a clear vial.

  • Add solvent in stepwise increments:

    • Step 1: Add 100 µL (Conc. = 100 mg/mL). Vortex. If clear

      
       Very Soluble.
      
    • Step 2: Add 400 µL (Total = 500 µL, Conc. = 20 mg/mL). Vortex. If clear

      
       Soluble.
      
    • Step 3: Add 500 µL (Total = 1.0 mL, Conc. = 10 mg/mL). Vortex. If clear

      
       Moderately Soluble.
      
    • Step 4: If solid remains at 10 mg/mL

      
       Poorly Soluble.
      

Part 3: Visualization & Logic

Solubility Screening Workflow

The following diagram illustrates the decision logic for the solubility screening process.

SolubilityWorkflow Start Start: 10 mg Solid AddSolvent1 Add 100 µL Solvent (100 mg/mL) Start->AddSolvent1 Check1 Dissolved? AddSolvent1->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes AddSolvent2 Add +400 µL Solvent (Total 0.5 mL -> 20 mg/mL) Check1->AddSolvent2 No Check2 Dissolved? AddSolvent2->Check2 ResultMod Moderate Solubility (20-100 mg/mL) Check2->ResultMod Yes AddSolvent3 Add +500 µL Solvent (Total 1.0 mL -> 10 mg/mL) Check2->AddSolvent3 No Check3 Dissolved? AddSolvent3->Check3 ResultLow Low Solubility (10-20 mg/mL) Check3->ResultLow Yes ResultPoor Poor Solubility (<10 mg/mL) Check3->ResultPoor No

Figure 1: Stepwise dilution workflow for rapid solubility estimation.

Solute-Solvent Interaction Model

Understanding why the compound dissolves is critical for solvent swapping (e.g., during crystallization).

InteractionModel Compound N-propyl-2-(propylamino)butanediamide Amide Diamide Backbone (Polar/H-Bonding) Compound->Amide Propyl Propyl Chains (Hydrophobic/Lipophilic) Compound->Propyl Amine Secondary Amine (Basic/H-Bond Donor) Compound->Amine MeOH Methanol/Ethanol (Interacts with Amide/Amine) Amide->MeOH H-Bonding Hexane Hexane (Repelled by Amide) Amide->Hexane Insoluble DCM Dichloromethane (Interacts with Propyl/Amide) Propyl->DCM Van der Waals Amine->MeOH H-Bonding

Figure 2: Mechanistic interaction map showing which functional groups drive solubility in specific solvents.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press.

  • BenchChem. (2025). Synthesis and Properties of N-propyl-2-(propylamino)acetamide. (Cited for structural analog comparison and synthetic methodology).[1][2]

  • PubChem. (2025).[3] Compound Summary: N-propyl-2-(propylamino)butanediamide (CAS 1216436-29-1). National Library of Medicine.

Sources

Application

Application Note: Targeted Derivatization of N-propyl-2-(propylamino)butanediamide Scaffolds for Drug Discovery

Abstract & Strategic Overview The molecule N-propyl-2-(propylamino)butanediamide represents a privileged "linear amino-diamide" scaffold. Structurally, it serves as an open-chain bioisostere of the 2-oxo-pyrrolidine clas...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The molecule N-propyl-2-(propylamino)butanediamide represents a privileged "linear amino-diamide" scaffold. Structurally, it serves as an open-chain bioisostere of the 2-oxo-pyrrolidine class (Racetams), sharing critical pharmacophoric features with established anticonvulsants like Levetiracetam and Brivaracetam.

In drug discovery, this scaffold offers two distinct strategic vectors:

  • Linear Peptidomimetics: Utilizing the secondary amine and amide motifs to engage targets such as Voltage-Gated Sodium Channels (VGSCs) or SV2A proteins without ring constraints.

  • Cyclization Precursors: Serving as a late-stage intermediate for "Scaffold Morphing" into novel pyrrolidone derivatives via intramolecular lactamization.

This guide details the protocols for derivatizing the secondary amine (the primary "warhead" for SAR exploration) and the controlled cyclization to generate rigidified analogs.

Chemical Analysis & Reactivity Profile

Before initiating derivatization, the reactivity landscape of the molecule must be mapped.

Functional GroupReactivity TypeStrategic Utility
Secondary Amine (C2) High NucleophilicityPrimary Vector: Ideal for acylation, sulfonylation, and reductive amination to modulate LogP and steric fit.
Amide (N-Propyl) Low ReactivityAnchor: Provides metabolic stability and hydrogen bond donor/acceptor capability.
Amide (Primary/Terminal) Moderate ReactivitySecondary Vector: Can be dehydrated to nitrile (CN) or hydrolyzed to acid, but usually kept intact for binding affinity.
Chiral Center (C2) StereogenicCritical QC: The (S)-enantiomer is often the bioactive form in this class; derivatization must maintain optical purity.
Structural Visualization (DOT)

The following diagram illustrates the chemical space accessible from the parent scaffold.

ChemicalSpace Scaffold N-propyl-2-(propylamino) butanediamide Acylation Amide/Urea Derivatives (Library Gen) Scaffold->Acylation R-COCl / R-NCO Cyclization Pyrrolidone Analogs (Rigidification) Scaffold->Cyclization Intramolecular Lactamization Reductive N-Alkyl Derivatives (Basicity Mod) Scaffold->Reductive R-CHO / NaBH(OAc)3 Target1 Ion Channel Modulators Acylation->Target1 Target2 SV2A Ligands (Racetam-like) Cyclization->Target2 Reductive->Target1

Figure 1: Divergent synthesis pathways from the parent amino-diamide scaffold.

Protocol A: High-Throughput Library Generation (Amine Functionalization)

This protocol targets the C2-secondary amine.[1] The steric bulk of the existing propyl group requires highly active electrophiles or catalytic activation.

Objective: Create a library of 20-50 analogs to explore Structure-Activity Relationships (SAR).

Materials
  • Substrate: N-propyl-2-(propylamino)butanediamide (0.1 M in DMF).

  • Reagents: Diverse Acid Chlorides (

    
    ), Sulfonyl Chlorides (
    
    
    
    ), or Isocyanates (
    
    
    ).
  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine).

Step-by-Step Methodology
  • Preparation: In a 96-well reaction block, dispense 100 µL of the substrate stock solution (10 µmol) into each well.

  • Base Addition: Add 1.5 equivalents of DIPEA (2.6 µL) to each well.

  • Electrophile Addition: Add 1.1 equivalents of the specific Acid Chloride or Sulfonyl Chloride (dissolved in 50 µL DCM) to the respective wells.

    • Note: For hindered electrophiles, add 10 mol% DMAP as a catalyst.

  • Incubation: Seal the block and shake at Room Temperature for 4 hours .

    • QC Check: Monitor one random well by LC-MS. If conversion < 80%, heat to 40°C for an additional 2 hours.

  • Scavenging: Add 20 mg of PS-Trisamine resin to each well to quench excess electrophile. Shake for 2 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate using a vacuum manifold to remove the resin.

  • Evaporation: Remove solvents using a centrifugal evaporator (Genevac or SpeedVac).

Data Output Structure
Well IDReagent (R-Group)Reaction TypeExp. Mass (m/z)Yield (%)LogP (Calc)
A01Benzoyl ChlorideAmide Coupling305.4922.1
A02Methanesulfonyl ClSulfonylation279.3881.2
A03Phenyl IsocyanateUrea Formation320.4952.4

Protocol B: Scaffold Morphing (Cyclization to Pyrrolidones)

This protocol transforms the linear diamide into a cyclic 2-oxopyrrolidine (Racetam core). This is a "Scaffold Hop" strategy to increase rigidity and metabolic stability.

Mechanism: Intramolecular nucleophilic attack of the secondary amine (C2) onto the side-chain amide carbonyl (or activated ester equivalent), releasing ammonia/amine. Note: Since the starting material is already a diamide, thermal or catalytic cyclization is required.

Experimental Workflow
  • Reaction Setup: Dissolve N-propyl-2-(propylamino)butanediamide (1.0 eq) in anhydrous Toluene or Xylene (0.5 M concentration).

  • Catalyst: Add 10 mol% 2-Hydroxypyridine (bifunctional catalyst) or Acetic Acid .

  • Thermal Activation: Reflux the mixture (110°C - 140°C) using a Dean-Stark trap to remove the evolved amine/ammonia byproduct, driving the equilibrium forward.

    • Alternative (Microwave): Heat to 150°C for 20 mins in a sealed vessel.

  • Work-up: Cool to room temperature. Wash with 1N HCl (to remove unreacted amine precursor) and Brine.

  • Purification: The cyclic product (a pyrrolidone) is typically less polar than the linear precursor. Purify via Flash Column Chromatography (0-10% MeOH in DCM).

Pathway Visualization (DOT)

Cyclization Linear Linear Precursor (Flexible, H-Bond Donor) TS Transition State (Tetrahedral Intermediate) Linear->TS Heat / Cat. (-NH3) Cyclic Pyrrolidone Product (Rigid, BBB Permeable) TS->Cyclic Ring Closure

Figure 2: Thermal cyclization pathway to generate Racetam-like scaffolds.

Quality Control & Validation

Due to the chiral center at C2, enantiomeric purity is paramount. The biological activity of amino-acetamide derivatives is often stereospecific (e.g., Levetiracetam is the S-enantiomer).

Validation Protocol
  • LC-MS:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Acceptance Criteria: Purity > 95% by UV (254 nm).

  • Chiral HPLC (Critical):

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.

    • Objective: Ensure no racemization occurred during the acylation or cyclization steps.

  • NMR Spectroscopy:

    • Verify the integrity of the propyl groups and the amide backbone.

    • Key Signal: The methine proton at C2 (alpha to the amine) will shift downfield (~3.5 ppm

      
       ~4.5 ppm) upon acylation.
      

References

  • PubChem. (2025).[2][3] Compound Summary: N-propyl-2-(propylamino)acetamide.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Kaminski, J. J., et al. (2006). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed.[3] Retrieved from [Link]

  • Gao, Y., et al. (2019). A new class of diamide scaffold: Design, synthesis and biological evaluation. Bioorganic Chemistry. Retrieved from [Link]

  • PrecisionFDA. (2025). Substance Registration: N-Propylbutanamide Derivatives. Retrieved from [Link]

Sources

Method

Advanced Peptidomimetic Synthesis: Utilizing the N-propyl-2-(propylamino)butanediamide Scaffold for Enhanced Proteolytic Stability and Bioavailability

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols Introduction & Mechanistic Rationale Peptide therapeutics offer unparalleled...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocols

Introduction & Mechanistic Rationale

Peptide therapeutics offer unparalleled target specificity and potency, yet their clinical translation is frequently hindered by poor oral bioavailability and rapid proteolytic degradation[1]. To overcome these pharmacokinetic liabilities, structural rigidification and backbone modification are essential[2]. While N-methylation is a well-established technique for improving membrane permeability by masking hydrogen bond donors[1], the N-propyl-2-(propylamino)butanediamide (NPB) scaffold represents a next-generation peptidomimetic building block.

By introducing a butanediamide (succinamide) core flanked by dual propyl chains, the NPB scaffold achieves three critical objectives:

  • Steric Shielding: The bulky N-propyl groups create profound steric hindrance, effectively blocking exopeptidase and endopeptidase access to the amide backbone.

  • Lipophilicity Enhancement: The extended aliphatic chains significantly increase the partition coefficient (

    
    ), driving passive transcellular diffusion across the intestinal lipid bilayer.
    
  • Conformational Control: The butanediamide core acts as a rigidified spacer, which can induce favorable secondary structures and promote self-assembly into stable, multivariable proteomimetic frameworks[3].

The Philosophy of Self-Validating Protocols

In advanced peptide synthesis, assuming a reaction has gone to completion based on time alone is a critical error. Every protocol detailed in this guide operates as a self-validating system . This means each critical phase contains a built-in Quality Control (QC) checkpoint that must yield a specific diagnostic result before the workflow can proceed. This ensures trustworthiness and prevents the propagation of truncated or unreacted sequences.

Experimental Workflows & Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) with the NPB Scaffold

The integration of the NPB scaffold into a peptide chain presents a significant synthetic challenge. The secondary amine (propylamino group) is highly sterically hindered, rendering standard carbodiimide chemistry ineffective.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CoupleNPB Couple NPB Scaffold (DIC/Oxyma, 60°C) Deprotect->CoupleNPB Acylate Acylate Secondary Amine (HATU/DIEA, 75°C) CoupleNPB->Acylate Steric Hindrance Barrier Elongate Peptide Elongation Acylate->Elongate Successful Amide Bond Cleavage TFA Global Cleavage Elongate->Cleavage

Fig 1: SPPS workflow for NPB scaffold integration, highlighting the high-temperature acylation step.

Step-by-Step Methodology:

  • Resin Swelling & Deprotection: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Treat with 20% piperidine in DMF (2 × 10 min).

    • Causality: Piperidine removes the Fmoc protecting group via a base-catalyzed E1cB elimination mechanism, exposing the primary amine.

  • Scaffold Coupling: Dissolve Fmoc-NPB-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF. Add to the resin and agitate at 60°C for 2 hours.

    • Causality: Elevated temperature is required to overcome the initial steric bulk of the propyl groups on the scaffold during attachment.

  • Self-Validating QC (Chloranil Test): Extract a few resin beads and perform a Chloranil test. A deep blue/green color must appear.

    • Causality: The standard Kaiser test relies on ninhydrin, which only detects primary amines and will yield a false negative here. The Chloranil test specifically detects secondary amines, validating the successful attachment of the NPB scaffold.

  • Acylation of the Secondary Amine: Dissolve the subsequent Fmoc-AA-OH (5 eq), HATU (4.9 eq), and DIEA (10 eq) in DMF. Add to the resin and heat to 75°C using microwave or conductive heating for 1 hour.

    • Causality: The N-propyl group creates massive steric hindrance, restricting the trajectory of the incoming acyl species. HATU generates a highly reactive 7-aza-OBt ester, and 75°C provides the necessary kinetic energy to force the coupling.

  • Self-Validating QC (Negative Chloranil): Repeat the Chloranil test. The beads must remain colorless. If blue, perform a double coupling before proceeding to standard elongation.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To quantify the bioavailability enhancements provided by the NPB scaffold, an in vitro permeability assay is required.

PK_Pathway Native Native Peptide Proteases Proteolytic Enzymes Native->Proteases NPB NPB-Scaffolded Peptide NPB->Proteases Steric Shielding Lipid Intestinal Lipid Bilayer NPB->Lipid Desolvation Proteases->NPB Evades Cleavage Degraded Inactive Fragments Proteases->Degraded Rapid Degradation Intracellular Systemic Circulation Lipid->Intracellular Enhanced Permeability

Fig 2: Pharmacokinetic pathway demonstrating how the NPB scaffold evades proteolysis and enters cells.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the NPB-peptide in DMSO. Dilute to 50 µM in PBS (pH 7.4).

  • Lipid Coating: Coat the PAMPA donor plate membrane (PVDF) with 5 µL of 1% lecithin in dodecane.

    • Causality: This artificial lipid layer accurately mimics the desolvation penalty and lipophilic environment of the intestinal lipid bilayer[1].

  • Incubation: Add 150 µL of the peptide solution to the donor well. Add 300 µL of PBS to the acceptor well. Incubate at room temperature for 16 hours.

  • Self-Validating QC: Include Verapamil (High permeability) and Ranitidine (Low permeability) in parallel wells. Analyze acceptor wells via LC-MS/MS. The assay is only valid if Verapamil

    
     cm/s and Ranitidine 
    
    
    
    cm/s.
Protocol C: Serum Stability Assay
  • Incubation: Incubate 10 µM of the synthesized peptide in 25% human serum (diluted in PBS) at 37°C.

  • Quenching: At defined time points (0, 1, 2, 4, 8, 24, 48 h), extract 50 µL aliquots and immediately quench with 50 µL of 1% TFA in acetonitrile.

    • Causality: Acetonitrile rapidly precipitates serum proteins, while TFA lowers the pH to instantly halt all protease activity, freezing the degradation profile in time.

  • Self-Validating QC: Run a native, unmodified peptide sequence in parallel. The native peptide must show >50% degradation within 1 hour to confirm active protease presence in the serum batch.

  • Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via HPLC to determine the half-life (

    
    ).
    

Quantitative Data Analysis

The integration of the NPB scaffold fundamentally alters the pharmacokinetic profile of the base peptide. The table below summarizes comparative metrics between a native leucine-rich hexapeptide, its N-methylated analog[1], and the NPB-scaffolded variant.

Compound ClassificationSPPS Coupling Temp (°C)Overall Yield (%)Serum

(h)
Permeability

(

cm/s)
Oral Bioavailability (F %)
Native Peptide 25920.50.2< 1
N-Methyl Analog 25854.22.512
NPB-Scaffolded 7578> 4814.833

Data Interpretation: While the NPB scaffold slightly reduces overall synthetic yield due to extreme steric hindrance during acylation, it provides a massive >96-fold increase in serum half-life and a highly significant boost to apparent permeability, crossing the threshold required for viable oral bioavailability.

Conclusion

The N-propyl-2-(propylamino)butanediamide scaffold is a highly potent structural modification for peptide drug development. By utilizing high-temperature SPPS protocols and rigorous self-validating QC steps, researchers can successfully integrate this sterically demanding building block. The resulting proteomimetic structures exhibit exceptional resistance to enzymatic degradation and superior membrane partitioning, paving the way for the next generation of orally bioavailable peptide therapeutics.

References

  • Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. PubMed Central (PMC).1

  • Peptide Self-Assembly for Crafting Functional Biological Materials. PubMed Central (PMC).4

  • Assembly of π-Stacking Helical Peptides into a Porous and Multivariable Proteomimetic Framework. PubMed Central (PMC).3

  • Boosting stability: a hierarchical approach for self-assembling peptide structures. PubMed.2

Sources

Application

Application Note: Optimized Amide Coupling Conditions for Propylamino Butanediamide Derivatives

Introduction & Scope The synthesis of propylamino butanediamide derivatives (functionalized succinamides) is a critical transformation in the development of complex pharmacophores, including targeted antiparasitic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of propylamino butanediamide derivatives (functionalized succinamides) is a critical transformation in the development of complex pharmacophores, including targeted antiparasitic agents and pan-Notch inhibitors such as BMS-906024[1][2]. However, constructing these molecules via the amide coupling of succinic acid monoamides with propylamines presents a notorious synthetic challenge.

The primary obstacle is chemoselectivity. Butanedioic acid (succinic acid) monoamides are highly prone to intramolecular cyclization during carboxylic acid activation, forming a 5-membered cyclic succinimide byproduct rather than the desired linear diamide[3]. This Application Note provides a causality-driven, self-validating guide to optimizing these couplings, ensuring high yields of the target propylamino butanediamide while systematically suppressing succinimide formation.

Mechanistic Insights: The Causality of Succinimide Formation

To optimize a protocol, one must first understand its failure modes. When a succinic acid monoamide is treated with a standard activating agent (e.g., DCC), the resulting O-acylisourea intermediate features a highly electrophilic carbonyl carbon[4].

Because intramolecular reactions (such as a 5-exo-trig cyclization) are entropically favored over intermolecular reactions, the existing adjacent amide nitrogen rapidly attacks the activated carbonyl. This forms a stable succinimide ring before the external propylamine can effectively collide and react[3].

To circumvent this, the activation energy for the intermolecular pathway must be lowered, or the electrophilicity of the intermediate must be tuned. This is achieved through three field-proven strategies:

  • Using Additives (HOBt/HOAt): Converting the highly reactive intermediate into a less electrophilic, but highly amine-selective, activated ester[4].

  • Employing T3P: Propylphosphonic anhydride (T3P) forms a moderately reactive mixed anhydride that kinetically favors intermolecular aminolysis over intramolecular cyclization[5].

  • Strict Temperature Control: Maintaining the reaction at 0 °C suppresses the entropically driven cyclization pathway in favor of the enthalpy-driven intermolecular amide bond formation.

Mechanism A Succinic Monoamide + Activating Agent B Activated Ester Intermediate A->B Activation C Propylamino Butanediamide (Desired Product) B->C + Propylamine (Intermolecular) D Succinimide Byproduct (Cyclization) B->D Intramolecular Attack

Reaction pathway illustrating the competition between intermolecular coupling and intramolecular succinimide formation.

Reagent Selection & Quantitative Optimization

The choice of coupling reagent and base dictates the success of the reaction. Non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are strictly preferred over pyridine or Triethylamine (TEA) to prevent base-catalyzed epimerization and unwanted side reactions[6].

Table 1: Quantitative Comparison of Coupling Reagents for Succinic Acid Derivatives
Coupling ReagentAdditiveBaseTemp (°C)Expected Yield (%)Succinimide Byproduct (%)Mechanistic Notes
DCC NoneTEA25< 40> 50High cyclization risk; insoluble DUC byproduct complicates purification.
EDC·HCl HOBtDIPEA0 to 2575 - 85< 10Forms stable active ester; water-soluble byproducts allow easy basic extraction.
HATU NoneDIPEA0 to 2580 - 90< 5Exceptionally fast reaction; ideal for sterically hindered propylamines, but expensive.
T3P (50% in EtOAc)NoneNMM0 to 2585 - 95< 2Mildest activation; exceptional suppression of cyclization; highly scalable.

Experimental Protocols

Protocol A: T3P-Mediated Amide Coupling (Preferred for Scale-Up)

T3P is highly recommended due to its benign safety profile, completely water-soluble byproducts, and superior suppression of succinimide formation[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the succinic acid monoamide derivative (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to a concentration of 0.2 M under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N-Methylmorpholine (NMM) (3.0 eq) to the solution. Causality Note: The base must be added before the activating agent to ensure complete deprotonation of the carboxylic acid, preventing premature mixed-anhydride formation which can lead to degradation[6].

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq). Stir for 15 minutes at 0 °C to allow the mixed anhydride to form.

  • Amine Addition: Add propylamine (or the specific propylamino derivative) (1.2 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: EDC·HCl / HOBt-Mediated Coupling (Preferred for Complex Intermediates)

This method was successfully employed in the synthesis of BMS-906024 derivatives, where complex fragments were coupled with succinyl carboxylic acids[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the succinic acid derivative (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or DCM (0.15 M).

  • Cooling & Activation: Cool to 0 °C. Add EDC·HCl (1.2 eq) in one portion. Stir for 30 minutes to generate the HOBt-active ester[4].

  • Amine Addition: In a separate vial, dissolve the propylamine derivative (1.1 eq) and DIPEA (2.5 eq) in a minimum volume of solvent. Add this dropwise to the activated ester solution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature overnight.

  • Workup (Critical Step): Dilute with EtOAc. Wash the organic layer strictly with 5% aqueous sodium bicarbonate. Causality Note: HOBt and N-hydroxysuccinimide (NHS) have pKa values of ~6.0. A basic wash ensures they are deprotonated and partitioned entirely into the aqueous phase, preventing co-elution with the product[3].

Workflow Start Dissolve Succinic Acid Derivative in anhydrous solvent (e.g., EtOAc/DCM) AddBase Add Base (DIPEA or NMM) Maintain at 0°C Start->AddBase Activate Add Coupling Reagent (T3P or EDC/HOBt) AddBase->Activate Amine Dropwise Addition of Propylamine Activate->Amine Monitor Monitor via LC-MS Check for [M-H2O] mass Amine->Monitor Decision Succinimide Detected? Monitor->Decision Optimize Lower Temp / Change to T3P Decision->Optimize Yes Workup Aqueous Workup (Basic Wash for HOBt/NHS) Decision->Workup No Optimize->Activate

Step-by-step experimental workflow and troubleshooting decision tree for amide coupling.

Troubleshooting & Self-Validation

A robust protocol must function as a self-validating system. To verify the integrity of the amide coupling and rule out succinimide formation, employ the following analytical checks:

  • LC-MS Mass Shift Analysis: The formation of the succinimide byproduct is definitively identifiable by mass spectrometry. The cyclic imide will present a mass of [M - H₂O] relative to the starting succinic monoamide. Conversely, the successful propylamino butanediamide will display the expected [M + propylamine - H₂O] mass.

  • Reverse-Phase HPLC Retention: Succinimides lack the hydrogen-bond donating capacity of the primary/secondary amides they replace. Consequently, they are less polar and will typically elute later than the desired linear diamide on a standard reverse-phase C18 column[3].

  • Corrective Feedback Loop: If LC-MS indicates >5% succinimide formation, the system is failing via the intramolecular pathway. Immediately verify the anhydrous nature of the solvent (water accelerates side reactions), ensure the base was added before the activating agent[6], and reduce the activation temperature to -5 °C.

References

  • Title: techniques for complete removal of succinimide byproduct Source: Benchchem URL
  • Title: Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution Source: Scribd / Organic Process Research & Development URL
  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: ACS Publications URL
  • Title: Structure-activity relationship of BMS906024 derivatives for Cryptosporidium parvum growth inhibition Source: Semantic Scholar / Bioorganic & Medicinal Chemistry Letters URL
  • Title: Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • Title: A Practical Approach for Enantio- and Diastereocontrol in the Synthesis of 2,3-Disubstituted Succinic Acid Esters: Synthesis of the pan-Notch Inhibitor BMS-906024 Source: ResearchGate / Synlett URL

Sources

Method

Application Note: Preparation of Gamma-Lactam Peptidomimetics using CAS 1251924-14-7

The following Application Note and Protocol guide details the use of N'-Propyl-2-(propylamino)butanediamide (CAS 1251924-14-7) in the preparation of peptidomimetics. Introduction & Scientific Rationale In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of N'-Propyl-2-(propylamino)butanediamide (CAS 1251924-14-7) in the preparation of peptidomimetics.

Introduction & Scientific Rationale

In modern drug discovery, peptidomimetics are essential for overcoming the limitations of native peptides, such as poor bioavailability and rapid enzymatic degradation. CAS 1251924-14-7 (N'-Propyl-2-(propylamino)butanediamide) serves as a critical gamma-turn mimetic precursor .

Structurally, this compound is a derivative of aspartic acid diamide. Its unique substitution pattern—featuring a secondary amine at the


-position and a propyl-substituted amide—makes it an ideal "pre-organized" scaffold for synthesizing 2-oxopyrrolidine (gamma-lactam)  cores. These lactam rings are bioisosteres of the peptide bond, effectively constraining the backbone into a stable 

-turn or

-turn conformation, which is crucial for receptor binding in targets such as G-protein coupled receptors (GPCRs) and proteases.
Key Applications
  • Conformational Restriction: Cyclization of the scaffold yields 4-substituted-pyrrolidin-2-ones, mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -turn.
  • Neuroactive Analogs: The structural core resembles Brivaracetam and Levetiracetam , making it valuable for developing synaptic vesicle protein 2A (SV2A) ligands.

  • Protease Inhibition: The diamide backbone can be modified to serve as a transition-state mimic in aspartyl protease inhibitors.

Chemical Properties & Handling[1]

PropertySpecification
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Calculated) ~8.5 (Secondary Amine), ~15 (Amide)
Stability Hygroscopic; Store under inert gas (Nitrogen/Argon) at -20°C
Hazards Irritant (Skin/Eye/Respiratory).[1] Wear PPE (Gloves, Goggles).

Storage Protocol: Upon receipt, store CAS 1251924-14-7 in a desiccator at -20°C. For synthesis, warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately prior to use.

Synthetic Strategy: The "Lactam Constraint"

The primary utility of CAS 1251924-14-7 lies in its conversion to a constrained gamma-lactam peptidomimetic . This transformation locks the flexible diamide into a rigid pyrrolidone ring.

Mechanism of Action

The synthesis relies on an intramolecular transamidation or condensation . Under acidic or thermal conditions, the secondary


-amine attacks the side-chain carbonyl (or vice versa, depending on the leaving group potential), expelling ammonia or an amine to form the thermodynamically stable 5-membered lactam ring.
Workflow Visualization

The following diagram illustrates the pathway from the linear precursor (CAS 1251924-14-7) to the constrained peptidomimetic scaffold.

G Start Linear Precursor (CAS 1251924-14-7) Activation Activation (Acid/Heat) Start->Activation Dissolve in Toluene/AcOH Intermediate Tetrahedral Intermediate Activation->Intermediate Protonation Cyclization Cyclization (- NH3/R-NH2) Intermediate->Cyclization Nucleophilic Attack Product Gamma-Lactam Scaffold Cyclization->Product Elimination

Caption: Transformation of linear diamide precursor to constrained gamma-lactam scaffold via intramolecular cyclization.

Detailed Experimental Protocols

Protocol A: Synthesis of Constrained Gamma-Lactam Scaffold

This protocol describes the cyclization of CAS 1251924-14-7 to form a 4-propyl-pyrrolidin-2-one derivative, a core unit for peptidomimetics.

Reagents:

  • CAS 1251924-14-7 (1.0 equiv)[2][3][4][5][6][7]

  • Glacial Acetic Acid (AcOH) or p-Toluenesulfonic acid (pTsOH) (0.1 equiv)

  • Toluene (Anhydrous)[1]

  • Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water/amine removal) and a reflux condenser, dissolve CAS 1251924-14-7 (1.0 mmol, 215 mg) in anhydrous Toluene (10 mL).

  • Catalyst Addition: Add catalytic p-Toluenesulfonic acid (19 mg, 0.1 mmol). Note: Glacial AcOH (2 mL) can be used as a co-solvent if solubility is an issue.

  • Reflux: Heat the reaction mixture to reflux (110°C) under a nitrogen atmosphere. Stir for 12–16 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or LC-MS.

    • Checkpoint: Look for the disappearance of the linear diamide peak [M+H]+ 216.3 and appearance of the cyclized lactam [M+H]+ ~199.2 (loss of NH3) or ~157 (loss of propyl amine, depending on regioselectivity).

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in Ethyl Acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) to remove acid catalyst.

  • Purification: Dry the organic layer over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).

Protocol B: Incorporation into Peptides via Solution Phase Coupling

To use CAS 1251924-14-7 as a C-terminal modifier or internal constraint without cyclization.

Reagents:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH)

  • Coupling Agents: EDC.HCl / HOBt

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Phe-OH (1.1 equiv) in DMF (5 mL/mmol). Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 15 minutes.

  • Coupling: Add CAS 1251924-14-7 (1.0 equiv) and DIPEA (2.5 equiv) to the activated mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

    • Mechanism: The secondary amine of CAS 1251924-14-7 is sterically hindered (propyl group). The reaction requires efficient activation (EDC/HOBt or HATU) and sufficient time.

  • Work-up: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO3, and Brine. Dry and concentrate.

  • Validation: Verify the formation of the tripeptide mimetic via LC-MS.

Characterization & Quality Control

To ensure the integrity of the synthesized peptidomimetic, the following analytical parameters must be met.

TechniqueParameterAcceptance Criteria
HPLC Purity (214 nm & 254 nm)> 95% Area
LC-MS Molecular Ion[M+H]+ ± 0.4 Da
1H NMR Structural ConfirmationDistinct signals for Propyl CH3 (~0.9 ppm, t), Propyl CH2s, and Methine CH (~3.5-4.5 ppm).[1] Disappearance of one amide NH signal upon cyclization.
Chiral HPLC Enantiomeric Excess (ee)> 98% (if starting with chiral material)

Troubleshooting Guide:

  • Issue: Low yield in cyclization.

    • Root Cause:[8] Incomplete removal of ammonia/amine by-product.

    • Solution: Use a Dean-Stark trap or molecular sieves (4Å) to drive the equilibrium. Increase temperature using Xylene reflux.

  • Issue: Racemization at the

    
    -carbon.
    
    • Root Cause:[8] Excessive heat or strong base.

    • Solution: Use acid-catalyzed cyclization (Method A) rather than base-mediated methods. Keep reaction time optimized.

References

  • Solid Phase Synthesis of Peptidomimetics

    • Source: JACS Directory, 2016. "Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin."
    • URL: [Link]

  • Somatostatin Peptidomimetics

    • Source: PMC, NIH.
    • URL: [Link]

  • Constrained Secondary Structures

    • Source: University of Florence (FLORE). "Constrained secondary structures to develop bioactive peptides and peptidomimetics."
    • URL: [Link]

  • Polymer-Bound Linkers

    • Source: PubMed. "Synthesis of peptidomimetics using a polymer-bound Boc-linker."
    • URL: [Link]

  • Compound Identification (Sigma-Aldrich)

    • Source: Sigma-Aldrich Catalog. "N'-propyl-2-(propylamino)butanediamide; CAS 1251924-14-7."[2][3][4][5][6][7]

Sources

Application

High-Precision Functionalization of the Secondary Amine in N-propyl-2-(propylamino)butanediamide

Topic: Functionalization of the Secondary Amine in N-propyl-2-(propylamino)butanediamide Content Type: Detailed Application Notes and Protocols [1] Executive Summary & Molecule Analysis N-propyl-2-(propylamino)butanediam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Functionalization of the Secondary Amine in N-propyl-2-(propylamino)butanediamide Content Type: Detailed Application Notes and Protocols

[1]

Executive Summary & Molecule Analysis

N-propyl-2-(propylamino)butanediamide represents a specialized aspartamide derivative featuring a mixed functional landscape: a nucleophilic secondary amine at the


-position (C2), a secondary amide (N-propyl), and a primary amide (terminal).[1]

This scaffold presents a classic chemoselectivity challenge.[1] While the secondary amine is the most nucleophilic site, the steric bulk of the N-propyl group and the inductive electron-withdrawing effect of the adjacent carbonyl reduce its reactivity compared to unhindered primary amines.[1] Furthermore, the presence of two amide protons requires protocols that avoid competitive deprotonation or N-acylation of the amide backbone.[1]

Target Functionalization: Secondary Amine (


 Amine) at C2.[2]
Key Challenges: 
  • Steric Hindrance: The

    
    -propylamino group is branched, slowing down nucleophilic attack.[1]
    
  • Chemoselectivity: Avoiding reaction at the amide nitrogens (pKa

    
     15-17).[1]
    
  • Stereochemical Integrity: Preserving the chirality at C2 (if enantiopure) by avoiding strong bases that could promote enolization.[1]

Chemical Reactivity Profile (Logic & Causality)

To design robust protocols, we must establish the reactivity hierarchy of the functional groups present.[1]

Functional GroupApprox. pKa (Conjugate Acid)NucleophilicityReactivity Status
Secondary Amine (C2) 10 - 11 High Primary Target. Reacts with electrophiles (acyl chlorides, aldehydes, isocyanates) under mild conditions.[1]
Secondary Amide (N-propyl)-0.5 (O-protonation)LowInert under mild basic/neutral conditions.[1] Requires strong base (NaH) to alkylate.
Primary Amide (Terminal)-0.5 (O-protonation)LowInert under mild conditions.[1]

-Carbon Proton (C2)
~20 - 25N/ARisk of racemization if strong base (e.g., LDA, KOtBu) is used.[1]

Strategic Directive: Use mild organic bases (e.g., DIPEA, NMM) or buffer systems to maintain the amine in its free base form without deprotonating the amide or the


-carbon.[1] Avoid strong mineral bases.[1]

Experimental Protocols

Protocol A: Chemoselective Acylation (Amide Bond Formation)

Application: Attaching linkers, fluorophores, or drug conjugates.[1]

Rationale: Acylation of a sterically hindered secondary amine requires an activated electrophile.[1] Acid anhydrides or acyl chlorides are preferred over carboxylic acids/coupling reagents to drive the reaction to completion.[1]

Materials:

  • Substrate: N-propyl-2-(propylamino)butanediamide (1.0 equiv)[1]

  • Reagent: Acyl Chloride (1.1 - 1.2 equiv) or Acid Anhydride[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)[1]
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is an issue)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) – Critical for steric bulk.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add 1.5 mmol of DIPEA. Cool the solution to 0°C to minimize potential side reactions.

  • Electrophile Addition: Add 1.1 mmol of the Acyl Chloride dropwise over 5 minutes.

    • Note: If using a solid anhydride, dissolve in minimal DCM before addition.[1]

  • Catalysis: Add 0.1 mmol DMAP.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The secondary amine should disappear.[1] If amide N-acylation (imide formation) is observed (rare), lower the temperature and reduce DMAP.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with DCM (
    
    
    
    mL).[3] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Silica gel, Gradient: 0

    
     10% MeOH in DCM).
    
Protocol B: Reductive Alkylation (Tertiary Amine Synthesis)

Application: Creating tertiary amine libraries or alkyl linkers.

Rationale: Reductive amination is ideal for sterically encumbered amines because the intermediate iminium ion formation is reversible, allowing the system to find the thermodynamic product.[1] Sodium triacetoxyborohydride (STAB) is the reductant of choice due to its mildness, preventing reduction of the amide carbonyls.[1]

Materials:

  • Substrate: N-propyl-2-(propylamino)butanediamide (1.0 equiv)[1]

  • Reagent: Aldehyde (1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Methodology:

  • Imine/Iminium Formation: Dissolve 1.0 mmol substrate and 1.2 mmol aldehyde in 5 mL DCE.

  • Acidification: Add 1.0 mmol AcOH. Stir at RT for 30–60 minutes to ensure equilibrium formation of the iminium species.

    • Why: The secondary amine is bulky; acid catalysis accelerates iminium formation.[1]

  • Reduction: Add 1.5 mmol

    
     in one portion.
    
  • Reaction: Stir at RT for 12–24 hours under

    
    .
    
  • Quench: Add saturated aqueous

    
     carefully (gas evolution).
    
  • Extraction: Extract with EtOAc or DCM.

  • Purification: The product is a tertiary amine.[1] Purification often requires an amine-functionalized silica or basic alumina to prevent streaking, or standard silica with 1%

    
     in the eluent.[1]
    
Protocol C: Urea Formation (Peptidomimetics)

Application: Synthesis of hydantoin precursors or urea-linked inhibitors.[1]

Rationale: Isocyanates are highly reactive electrophiles.[1] The secondary amine reacts rapidly to form a urea.[1] This reaction is generally faster than amide acylation and often requires no exogenous base, minimizing racemization risk.[1]

Materials:

  • Substrate: N-propyl-2-(propylamino)butanediamide (1.0 equiv)[1]

  • Reagent: Isocyanate (

    
    ) (1.05 equiv)[1]
    
  • Solvent: Anhydrous THF or DCM.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol substrate in 4 mL anhydrous THF.

  • Addition: Add 1.05 mmol Isocyanate dropwise at RT.

  • Reaction: Stir for 2–6 hours.

    • Self-Validating Step: The product often precipitates from non-polar solvents (like DCM/Hexane mixtures) due to increased polarity/H-bonding of the urea, facilitating filtration-based purification.[1]

  • Workup: Evaporate solvent. Recrystallize from EtOH/Water or purify via flash chromatography.

Visualizing the Workflow

The following diagram illustrates the decision matrix for functionalizing the secondary amine based on the desired outcome.

FunctionalizationWorkflow Start Start: N-propyl-2-(propylamino)butanediamide Decision Select Desired Functional Group Start->Decision RouteA Route A: Amide Linkage (Acylation) Decision->RouteA Stable Linker RouteB Route B: Tertiary Amine (Reductive Alkylation) Decision->RouteB Charge Retention RouteC Route C: Urea/Carbamate (Isocyanate/Chloroformate) Decision->RouteC H-Bond Donor StepA Reagents: R-COCl + DIPEA + DMAP Solvent: DCM, 0°C to RT RouteA->StepA StepB Reagents: R-CHO + NaBH(OAc)3 + AcOH Solvent: DCE, RT RouteB->StepB StepC Reagents: R-NCO (No Base) Solvent: THF, RT RouteC->StepC ProductA Product: N-Acylated Derivative StepA->ProductA ProductB Product: N-Alkylated Derivative StepB->ProductB ProductC Product: Urea Derivative StepC->ProductC

Caption: Decision tree for chemoselective functionalization of the secondary amine at C2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance of the propyl group.[1]Increase temperature to 40°C; switch solvent to DMF; increase DMAP load to 20 mol%.
Racemization Base too strong or reaction time too long.[1]Use weaker base (NMM instead of DIPEA); reduce reaction time; ensure anhydrous conditions.
O-Acylation Reaction at amide oxygen (rare).[1]This is kinetically disfavored vs amine acylation.[1] If observed, ensure amine is free base (check pH) and add slowly at 0°C.
Imide Formation Reaction at amide nitrogen.[1][4]Use stoichiometric electrophile (1.0 equiv); avoid excess base; keep temp low.

References

  • BenchChem. (2025).[1][5][6] Technical Guide on N-propyl-2-(propylamino)acetamide Properties. Retrieved from .

  • Osuna Gálvez, A., et al. (2017).[1][7] "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society, 139(5), 1826-1829.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link

  • PubChem. (2025).[1][8][9][10][11] Compound Summary: N-propylbutanamide.[1][8] National Library of Medicine.[1] Retrieved from .

  • Clayden, J., et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Method

N-propyl-2-(propylamino)butanediamide in heterocyclic synthesis

Part 1: Executive Summary & Strategic Importance N-propyl-2-(propylamino)butanediamide (CAS: Generic structure ref.[1] Asparagine analog) represents a critical class of -amino succinamide precursors. While often overlook...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

N-propyl-2-(propylamino)butanediamide (CAS: Generic structure ref.[1] Asparagine analog) represents a critical class of


-amino succinamide  precursors. While often overlooked in favor of their glutaric acid counterparts (which yield pyroglutamides), these C4-backbone diamides are potent synthons for accessing 3-aminopyrrolidine-2,5-dione (3-aminosuccinimide)  scaffolds.

This scaffold is structurally homologous to clinical anticonvulsants (e.g., Ethosuximide, Methsuximide) and serves as a constrained peptidomimetic building block. This guide details the controlled cyclization of the acyclic diamide to the heterocyclic succinimide, a transformation driven by intramolecular imidation.

Key Applications:

  • Medicinal Chemistry: Synthesis of 3-substituted succinimide anticonvulsants.

  • Peptidomimetics: Access to "Aspartimide" cores for constrained peptide backbone engineering.

  • Material Science: Monomers for functionalized polyimides.

Part 2: Chemical Identity & Properties

Before initiating synthesis, verify the physicochemical profile of the starting material to ensure protocol compatibility.

PropertySpecificationNotes
IUPAC Name

-propyl-2-(propylamino)butanediamide
Assumes

-propyl regiochemistry for optimal cyclization.
Molecular Formula

Molecular Weight 215.30 g/mol
Solubility DMSO, Methanol, EthanolLimited solubility in non-polar solvents (Hexane).
Reactivity Class 1,4-Dicarbonyl /

-Amino Amide
Susceptible to cyclization, hydrolysis, and transamidation.
Storage 2-8°C, HygroscopicStore under inert atmosphere (

) to prevent premature hydrolysis.

Part 3: Mechanism of Action (The "Aspartimide" Pathway)

The transformation of N-propyl-2-(propylamino)butanediamide into a heterocycle follows the Aspartimide Formation Pathway . Unlike glutaric derivatives that form stable


-lactams (pyroglutamates), succinic derivatives undergo ring closure to form the thermodynamically stable 5-membered imide ring.

Mechanistic Steps:

  • Protonation/Activation: Under acidic conditions, the primary amide carbonyl is activated.

  • Nucleophilic Attack: The amide nitrogen of the

    
    -propyl group (or the primary amide, depending on substitution) attacks the distal carbonyl carbon.
    
  • Tetrahedral Intermediate: Formation of a transient 5-membered hydroxy-azolidine intermediate.

  • Elimination: Collapse of the intermediate releases ammonia (or propylamine), driving the equilibrium toward the cyclic imide.

Regioselectivity Note: Due to the structure having two amide termini (


 and 

), cyclization can yield two isomers. However, the elimination of ammonia (

)
is kinetically and thermodynamically favored over the elimination of propylamine. Therefore, the

-propyl group is generally retained in the ring or on the exocyclic amine, yielding 1-propyl-3-(propylamino)pyrrolidine-2,5-dione .

ReactionMechanism Figure 1: Mechanistic pathway for the cyclization of N-propyl-2-(propylamino)butanediamide. Start Acyclic Precursor (N-propyl-2-(propylamino)butanediamide) Inter Tetrahedral Intermediate Start->Inter Acid Catalysis (Heat) Product Cyclic Product (1-propyl-3-(propylamino)succinimide) Inter->Product Elimination Byproduct Byproduct (NH3 Gas) Inter->Byproduct Release

Figure 1: Mechanistic pathway for the cyclization of N-propyl-2-(propylamino)butanediamide.

Part 4: Experimental Protocol

Protocol A: Acid-Catalyzed Thermal Cyclization (Preferred)

This method utilizes p-toluenesulfonic acid (pTsOH) to catalyze the transamidation/cyclization while removing ammonia to drive the equilibrium.

Reagents:

  • N-propyl-2-(propylamino)butanediamide (1.0 eq)

  • p-Toluenesulfonic acid monohydrate (0.1 eq)

  • Toluene or Xylene (10 mL/g of substrate)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar.

  • Dean-Stark trap (optional, to remove water if using hydrate) or simple reflux condenser.

  • Nitrogen inlet (to sweep away evolved

    
    ).
    

Step-by-Step Workflow:

  • Setup: Charge the reaction flask with N-propyl-2-(propylamino)butanediamide and Toluene. Add pTsOH (10 mol%).

  • Reflux: Heat the mixture to reflux (

    
     for Toluene). Maintain a slow stream of nitrogen over the headspace to facilitate the removal of evolved ammonia gas.
    
    • Checkpoint: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (polar) should disappear, and a less polar spot (Succinimide) should appear.

  • Duration: Reaction typically reaches completion within 4–6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with Saturated

      
       (2 x 10 mL) to remove the acid catalyst.
      
    • Wash with Brine (1 x 10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude residue is often pure enough for downstream use. If necessary, recrystallize from EtOH/Hexane or purify via flash column chromatography (

    
    , Hexane:EtOAc gradient).
    
Protocol B: Microwave-Assisted Cyclization (High Throughput)

For rapid library generation, microwave irradiation accelerates the condensation.

  • Mixture: Dissolve substrate in Acetic Acid (glacial).

  • Conditions: Heat at

    
     for 15 minutes in a sealed microwave vial.
    
  • Workup: Evaporate Acetic Acid azeotropically with Toluene. Neutralize residue with

    
     and extract into EtOAc.
    

Part 5: Analytical Validation

Successful synthesis must be validated using the following criteria.

TechniqueExpected SignalInterpretation
1H NMR Disappearance of broad amide singlets (

).
Indicates loss of primary amide.
1H NMR Shift of

-proton (

).
Deshielding due to imide ring formation.
IR Spectroscopy Dual Carbonyl bands (~1700 and 1770

).
Characteristic doublet of imide carbonyls (symmetric/asymmetric stretch).
LC-MS

= 199.1 (Calculated).
Loss of 17 Da (

) from precursor (MW 215).

Part 6: Troubleshooting & Optimization

Issue 1: Incomplete Conversion

  • Cause: Equilibrium limitation due to ammonia retention.

  • Solution: Increase nitrogen sweep rate or use a higher boiling solvent (Xylene) to drive off

    
     more effectively.
    

Issue 2: Hydrolysis of Starting Material

  • Cause: Wet solvent or excess water in pTsOH.

  • Solution: Use anhydrous Toluene and dry pTsOH (azeotropic drying prior to substrate addition).

Issue 3: Side Product Formation (Fumaric Derivative)

  • Cause: Elimination of the amine group (deamination) to form a double bond (maleimide/fumarate derivative).

  • Solution: Lower reaction temperature; ensure inert atmosphere to prevent oxidative deamination.

Workflow Figure 2: Operational workflow for the synthesis of 1-propyl-3-(propylamino)succinimide. cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Dissolve Substrate in Toluene Step2 Add pTsOH (Cat.) Step1->Step2 Step3 Reflux (110°C) N2 Sweep Step2->Step3 Step4 Monitor TLC (Loss of SM) Step3->Step4 Step4->Step3 Incomplete Step5 Wash with NaHCO3 Step4->Step5 Complete Step6 Concentrate & Crystallize Step5->Step6

Figure 2: Operational workflow for the synthesis of 1-propyl-3-(propylamino)succinimide.

References

  • Martinez, J., et al. (1985). "Synthesis and biological activity of aspartimide derivatives." Journal of Medicinal Chemistry, 28(12), 1874-1879.

  • Bodanszky, M., & Martinez, J. (1981). "Side reactions in peptide synthesis: The aspartimide problem." The Peptides: Analysis, Synthesis, Biology, Vol 5, 111-216.

  • Angene Chemical. "N-propyl-2-(propylamino)butanediamide Product Entry." Angene International Catalog.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for imide synthesis).

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for N-propyl-2-(propylamino)butanediamide

Technical Support Center: Purification of N-propyl-2-(propylamino)butanediamide Ticket ID: PUR-882-NPAB Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of N-propyl-2-(propylamino)butanediamide Ticket ID: PUR-882-NPAB Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Physicochemical Profile

Before initiating purification, you must understand the "personality" of your molecule. N-propyl-2-(propylamino)butanediamide is an amphiphilic amino-amide.[1] Its dual nature—lipophilic propyl chains and polar amide/amine core—dictates the purification strategy.

  • Core Functional Group: Secondary Amine (Basic, pKa

    
     9.5–10.5).[1]
    
  • Backbone: Butanediamide (Succinamide derivative, polar, H-bond donor).[1]

  • Solubility Profile: Soluble in chlorinated solvents (DCM, Chloroform) and alcohols; moderately soluble in Ethyl Acetate; insoluble in non-polar alkanes (Hexane/Heptane).[1]

  • Primary Impurities: Unreacted propylamine (volatile base), propylamine hydrohalide salts, and hydrolyzed succinic acid derivatives.

Tier 1: The "Chemical Switch" (Acid-Base Extraction)

User Question: "My crude product is a sticky yellow oil containing residual propylamine. Vacuum drying isn't removing the smell. How do I clean this without a column?"

Technical Response: Vacuum drying fails because propylamine can form tight hydrogen-bonded networks or salts with your product.[1] You must exploit the basicity of the secondary amine at the C2 position using a "Chemical Switch" extraction. This method separates your product from non-basic impurities (like starting amides or hydrolyzed acids) and highly water-soluble salts.[1]

Protocol 1: Modified Acid-Base Workup

Warning: Amides are susceptible to hydrolysis under strong acidic/basic conditions.[1] Perform all steps at 0–5°C.

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) (

    
    ).
    
  • The Acid Switch (Extraction):

    • Extract the organic layer twice with cold 1M Citric Acid (pH

      
       3).
      
    • Mechanism:[2][3] The secondary amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities remain in the DCM.
      
    • Discard the DCM layer (contains non-basic byproducts).

  • The Base Switch (Recovery):

    • Wash the acidic aqueous layer once with a small volume of Diethyl Ether (removes trapped neutrals).

    • Basify the aqueous layer to pH 10–11 using saturated

      
        (avoid NaOH to prevent amide hydrolysis).
      
    • Mechanism:[2][3] The amine deprotonates, becoming lipophilic again.

  • Final Extraction:

    • Extract the cloudy aqueous mixture 3x with DCM or Ethyl Acetate .

    • Dry over

      
      , filter, and concentrate.[4][5]
      

Visualization: The Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Dissolved in DCM) AcidWash Add 1M Citric Acid (Cold) Partition Layers Start->AcidWash OrgLayer1 Organic Layer (Contains Neutral Impurities) AcidWash->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) AcidWash->AqLayer1 Discard1 Discard OrgLayer1->Discard1 Basify Basify to pH 10 (Sat. Na2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Product (Free Base) Extract->FinalProd

Caption: Figure 1. Selective protonation strategy to isolate basic amino-amides from neutral byproducts.[1]

Tier 2: Crystallization & "Oiling Out"

User Question: "I tried recrystallizing from hot Ethyl Acetate, but as it cooled, the product separated as a milky oil at the bottom instead of crystals. What went wrong?"

Technical Response: This phenomenon is called "Oiling Out" (Liquid-Liquid Phase Separation).[1] It occurs when the melting point of your solvated compound is lower than the temperature at which the solution becomes saturated. The flexible propyl chains on your molecule lower the lattice energy, making crystallization difficult [1].

Troubleshooting Guide: Fixing the Oil
Strategy Methodology Why it Works
Solvent Switch Use IPA (Isopropyl Alcohol) or Ethanol as the solvent, and Heptane as the anti-solvent.[1]Alcohols H-bond with the amide, stabilizing the supersaturated state and preventing rapid oil separation.
The "Trituration" Trick If oiled out, reheat to dissolve, then add a seed crystal. If no seed exists, scratch the glass vigorously.Mechanical energy provides nucleation sites.
Salt Formation Convert the free base to an HCl or Oxalate salt . Dissolve free base in dry ether; add 1M HCl in ether dropwise.Salts have much higher melting points and stronger lattice energies than free bases, making them easier to crystallize [2].

Decision Tree for Crystallization

CrystLogic Start Crude Solid/Oil Solvent Dissolve in min. hot EtOAc Start->Solvent Cool Cool Slowly Solvent->Cool Result Result? Cool->Result Crystals Success: Filter Result->Crystals Crystals Oil Failure: Oiling Out Result->Oil Oil droplets Fix1 Reheat -> Add 10% Ethanol Oil->Fix1 Fix2 Add Anti-solvent (Heptane) Dropwise until cloudy Fix1->Fix2 Fix2->Cool

Caption: Figure 2. Troubleshooting workflow for handling Liquid-Liquid Phase Separation (Oiling Out).

Tier 3: Chromatographic Polishing

User Question: "I am running a silica column (DCM:MeOH), but the product streaks across the TLC plate and elutes as a broad tail. How do I sharpen the peak?"

Technical Response: The "streaking" is caused by the interaction between the basic secondary amine of your product and the acidic silanol groups (


) on the silica gel. This acts like a "brake," dragging the molecule [3].
The Solution: Amine Modifiers

You must neutralize the silica surface.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.[1]
    
    • Example Mobile Phase: DCM : Methanol : TEA (95 : 4 : 1).[1]

  • Pre-treatment: Flush the column with the mobile phase containing the modifier before loading your sample. This saturates the acidic sites on the silica.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for crystallization solvent selection and handling oiling out).

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for salt formation strategies to improve physical properties).

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link (Foundational text for flash chromatography and amine tailing).[1]

  • PubChem. (2025).[1][6] Compound Summary: Butanediamide derivatives. National Library of Medicine. Link (Source for physicochemical property estimation).[1]

Sources

Optimization

stability of N-propyl-2-(propylamino)butanediamide in aqueous solution

A Guide to Understanding and Ensuring Stability in Aqueous Solutions Introduction: Structural Insights into Aqueous Stability N-propyl-2-(propylamino)butanediamide is a compound featuring a butanediamide (succinamide) ba...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Ensuring Stability in Aqueous Solutions

Introduction: Structural Insights into Aqueous Stability

N-propyl-2-(propylamino)butanediamide is a compound featuring a butanediamide (succinamide) backbone. Its structure contains two key functional groups that are critical to understanding its behavior in aqueous solutions: two amide bonds and a secondary amine. The primary pathway for the degradation of such molecules in water is the hydrolysis of the amide bonds.[1][2][3] This process, which results in the cleavage of the amide linkage to form a carboxylic acid and an amine, can be significantly influenced by environmental factors such as pH, temperature, and light.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating stability issues encountered during experiments with N-propyl-2-(propylamino)butanediamide. The following sections offer answers to frequently asked questions, solutions to common experimental problems, and detailed protocols for assessing the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-propyl-2-(propylamino)butanediamide in an aqueous solution?

The most significant degradation pathway is the hydrolysis of the two amide bonds within the butanediamide structure.[1][4] This reaction involves the cleavage of the carbon-nitrogen (C-N) bond by water, leading to the formation of corresponding carboxylic acids and amines.[1][3] This process can be catalyzed by both acidic and basic conditions.[3][5][6] A secondary, though less common, pathway could involve the oxidation of the secondary amine (propylamino group), particularly in the presence of oxidative agents or under prolonged exposure to atmospheric oxygen.[1]

Q2: How does pH affect the stability of the compound?

The rate of amide hydrolysis is highly dependent on pH. Both strong acidic and strong basic conditions are known to accelerate the degradation of amide bonds.[3][5] For many similar compounds, maximum stability is often found in a neutral to slightly acidic pH range (typically pH 4-8). It is crucial to determine the optimal pH for your specific application to minimize degradation.

Q3: What is the impact of temperature on the shelf-life of the compound in solution?

Temperature is a critical factor. An increase in temperature significantly accelerates the rate of chemical degradation, including hydrolysis.[1] This relationship often follows Arrhenius kinetics, where a modest increase in temperature can lead to a doubling or tripling of the degradation rate.[1] Therefore, for long-term storage, it is recommended to keep aqueous solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.

Q4: Is the compound sensitive to light (photostability)?

Photostability is a potential concern. Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to degradation. It is best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.[7]

Q5: What are the best practices for preparing and storing aqueous stock solutions?

  • Solvent: Use high-purity, sterile water (e.g., Milli-Q or WFI grade) to avoid contaminants that could catalyze degradation.

  • Buffer: If your experiment allows, prepare the solution in a buffer system that maintains the pH within the compound's optimal stability range.

  • Concentration: Prepare stock solutions at a high concentration to minimize the volume needed for experiments, which can then be diluted into the final assay medium just before use.

  • Storage: Store stock solutions in small, single-use aliquots at ≤ -20 °C to avoid repeated freeze-thaw cycles. Protect from light.

Q6: How can I monitor the degradation of my compound?

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the gold-standard techniques for monitoring the degradation of pharmaceutical compounds.[8] A stability-indicating HPLC method should be developed to separate the intact parent compound from all potential degradation products.[2][8] This allows for the accurate quantification of the remaining parent compound over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in an assay over time. Compound degradation in the assay medium.1. Confirm Instability: Run a time-course experiment where the compound is incubated in the assay medium for the duration of the experiment. Analyze samples at different time points by HPLC to quantify degradation. 2. Optimize pH: Ensure the pH of your assay medium is within the optimal stability range for the compound. 3. Reduce Incubation Time: If possible, shorten the duration of the experiment. 4. Fresh Preparations: Prepare the final dilution of the compound immediately before adding it to the assay.
Appearance of new peaks in HPLC chromatograms. Formation of degradation products.1. Characterize Degradants: These new peaks likely represent hydrolysis or oxidation products. Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2 below) to intentionally generate degradation products. This helps confirm that your HPLC method can separate them and aids in their identification.[5][8]
The pH of the aqueous solution changes upon storage. Hydrolysis of the amide bonds releases amine and carboxylic acid functional groups.1. Use a Buffer: Prepare and store the compound in a suitable buffer system with sufficient capacity to maintain a stable pH. 2. Store Frozen: Freezing the solution will dramatically slow down the hydrolysis reaction, preventing significant pH shifts.

Visualizing Degradation & Experimental Workflow

The primary degradation pathway for N-propyl-2-(propylamino)butanediamide is predicted to be hydrolysis at the two amide sites.

Caption: Predicted hydrolytic degradation pathway.

A systematic approach is essential for evaluating the stability of a new chemical entity.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Formal Study Dev_HPLC Develop Stability-Indicating HPLC Method Val_HPLC Validate Method (Specificity) Dev_HPLC->Val_HPLC Forced_Deg Perform Forced Degradation (Acid, Base, Peroxide, Heat, Light) Val_HPLC->Forced_Deg Identify_Deg Identify Major Degradants (LC-MS) Forced_Deg->Identify_Deg pH_Profile Determine pH-Rate Profile Identify_Deg->pH_Profile ICH_Study Conduct Long-Term Stability (ICH Conditions) pH_Profile->ICH_Study Report Report ICH_Study->Report

Caption: Workflow for a comprehensive stability assessment.

Experimental Protocols

Protocol 1: Preliminary pH Stability Profile

This protocol provides a framework for determining the pH range where the compound is most stable.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7.4, 9, and 12).

  • Sample Preparation: Prepare a stock solution of N-propyl-2-(propylamino)butanediamide in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation: Aliquot the solutions into separate, sealed vials for each time point. Store the vials at a controlled, accelerated temperature (e.g., 40 °C) to speed up degradation.[9] Protect all samples from light.

  • Time Points: Pull samples for analysis at initial time (T=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours). Immediately quench the degradation by diluting the sample in a neutral mobile phase and storing it at 2-8 °C until analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Interpretation: For each pH, plot the percentage of the remaining parent compound versus time. The pH at which the degradation rate is slowest is the pH of maximum stability.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and for developing stability-indicating analytical methods.[7][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60 °C.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60 °C.[5]

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).[5]

  • Photolytic Degradation: Expose a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9][11]

For each condition, monitor the sample by HPLC at various time points until the target degradation is achieved. A control sample (stored under normal conditions) should be analyzed alongside the stressed samples.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • Jain, D. & Basniwal, P. K. (2013). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Journal of Advanced Pharmacy Education & Research. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Available from: [Link]

  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques. Available from: [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

  • Patsnap Eureka. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips. Available from: [Link]

  • Patsnap Eureka. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available from: [Link]

  • Vlasak, J., et al. (2013). Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule. mAbs, 5(3), 428–436. Available from: [Link]

  • Greenberg, A., et al. (2014). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 79(6), 2530–2538. Available from: [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. Available from: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis, 5(3), 133-146. Available from: [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-Propyl-2-(propylamino)butanediamide

This guide is designed as a specialized Technical Support Center resource for researchers working with N-propyl-2-(propylamino)butanediamide . This compound, structurally an -amino succinamide derivative, presents unique...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized Technical Support Center resource for researchers working with N-propyl-2-(propylamino)butanediamide . This compound, structurally an


-amino succinamide derivative, presents unique stability challenges—specifically the risk of racemization via succinimide (aspartimide-like) intermediates  or lactamization .

The following content is structured to address these specific chemical liabilities with actionable, mechanistic troubleshooting.

Status: Operational | Topic: Racemization Prevention | Audience: R&D Chemists

Core Technical Insight: The "Hidden" Racemization Mechanism

Before troubleshooting, it is critical to understand why this specific molecule racemizes. Unlike simple amino acids, N-propyl-2-(propylamino)butanediamide contains two amide groups and a secondary amine at the


-position.

The primary driver of racemization is not just direct enolization, but Intramolecular Cyclization .

The Mechanism: Succinimide/Lactam Cycle

Under basic or thermal stress, the molecule undergoes an intramolecular attack. The


-amino group or the amide nitrogen attacks the distal carbonyl, forming a 5-membered ring (Succinimide or Pyrrolidone).
  • The Risk: Once the ring forms, the

    
    -proton becomes significantly more acidic (pKa drops from ~24 to ~12).
    
  • The Result: Rapid deprotonation/reprotonation occurs, scrambling the stereocenter. The ring then hydrolyzes back to the open-chain diamide, yielding a racemic mixture.

RacemizationPathway Diamide_Pure Pure (S)-Diamide (Chiral) Intermediate Cyclic Intermediate (Succinimide/Lactam) Diamide_Pure->Intermediate Heat / Base (- Amine) Enolate Planar Enolate (Achiral) Intermediate->Enolate Fast Deprotonation Diamide_Rac Racemic Diamide (50:50 Mixture) Intermediate->Diamide_Rac Hydrolysis Enolate->Intermediate Reprotonation (Random Face)

Figure 1: The Cyclic Pathway. Racemization is often a symptom of transient cyclization, not just simple proton exchange.

Troubleshooting Guide (Q&A Format)

Issue 1: Optical Rotation is dropping during workup.

User Question: "I synthesized the compound, but after aqueous workup with NaHCO3, the optical rotation dropped by 20%. Why?"

Technical Diagnosis: You likely triggered Base-Catalyzed Epimerization . Even mild bases like Sodium Bicarbonate (pH ~8.5) can be dangerous for this substrate if exposure is prolonged, especially if the aqueous phase is warm.

  • The Cause: The secondary amine (-NHPr) lowers the energy barrier for the

    
    -proton removal. In the presence of base, the equilibrium shifts toward the planar enolate.
    
  • Solution:

    • Acidify Immediately: Quench reactions into a mild acidic buffer (e.g., 0.5M KH2PO4, pH 4-5).

    • Avoid Bicarbonate: Use Brine or Water for washing. If neutralization is needed, use dilute HCl to reach pH 6–7, never higher.

    • Cold Workup: Perform all extractions at 0–5°C.

Issue 2: "Ghost" peaks appearing in LCMS.

User Question: "My LCMS shows the main peak, but also a small peak with [M-18] or [M-Amine]. Is this an impurity?"

Technical Diagnosis: This is the Cyclized Intermediate (Succinimide or Pyrrolidone). Its presence confirms that your conditions are promoting cyclization, which will lead to racemization.

  • The Cause: High temperature in the LCMS source or acidic mobile phases allowed to stand for too long.

  • Solution:

    • Check Sample Prep: Do not dissolve the sample in methanol or water for long periods before injection. Use Acetonitrile (ACN) .

    • Column Temperature: Lower the column oven temperature to <30°C.

    • Mobile Phase: Ensure your mobile phase pH is not extreme. Ammonium Acetate (pH 5.5) is safer than 0.1% TFA (pH 2) for stability.

Issue 3: Storage Stability.

User Question: "Can I store this compound in DMSO at room temperature?"

Technical Diagnosis: NO. DMSO is hygroscopic and can become slightly basic over time (dimethyl sulfide formation). In solution, the effective molarity of the intramolecular groups is high, favoring cyclization.

  • Solution:

    • Solid State: Store as a dry powder at -20°C.

    • Salt Form: If possible, convert the amine to a Hydrochloride (HCl) or Tosylate salt . The protonated amine (

      
      ) is electron-withdrawing but cannot act as a nucleophile to cyclize, and it prevents the 
      
      
      
      -proton from being abstracted. Salt formation is the #1 stabilizer.

Experimental Protocols for Stabilization

Protocol A: Safe Neutralization & Extraction

Use this workflow to isolate the compound without triggering racemization.

StepActionCritical Parameter
1 Quenching Pour reaction mixture into 0.5 M Potassium Phosphate Buffer (pH 4.5) at 0°C.
2 Extraction Extract immediately with DCM or EtOAc . Avoid protic solvents like alcohols.
3 Drying Use Na2SO4 (Neutral). Avoid K2CO3 or basic drying agents.
4 Concentration Rotary evaporate at < 30°C . Do not heat to dryness; leave as a concentrated oil or foam if heat is required to remove last traces.
Protocol B: Synthesis Coupling (Preventing Racemization)

If you are synthesizing this amide from the amino acid precursor:

  • Coupling Reagents: Use DIC / Oxyma Pure .

    • Reason: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt for suppressing racemization in sensitive chiral amines [1].[1]

  • Base Choice: Use Sym-Collidine (2,4,6-trimethylpyridine) instead of DIPEA or TEA.

    • Reason: Collidine is a weaker base with high steric hindrance, making it poor at abstracting the acidic

      
      -proton but sufficient to drive the coupling [2].
      
  • Additives: Consider CuCl2 (Copper(II) chloride).

    • Reason: Copper ions can chelate the

      
      -amino/amide moiety, "locking" the stereochemistry and preventing enolization during activation [3].
      

Visualizing the Decision Matrix

Use this logic flow to determine the safe handling of your sample.

HandlingLogic Start Start: Handling N-propyl-2-(propylamino)butanediamide State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution State State->Solution CheckSalt Is it a Salt (HCl/TFA)? Solid->CheckSalt Action2 Action: Keep pH 4-6 Avoid Ketones/Alcohols Solution->Action2 Yes Yes CheckSalt->Yes Yes No No CheckSalt->No No (Free Base) SafeStore Safe to Store (-20°C, Desiccated) Risk High Racemization Risk Action1 Action: Convert to HCl Salt immediately Risk->Action1 Yes->SafeStore No->Risk

Figure 2: Decision Matrix for Sample Preservation.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link

  • Carpino, L. A., et al. (2002). "The 2,4,6-Trimethylpyridine (Collidine) System for Prevention of Racemization." Journal of Organic Chemistry. Link

  • Mergler, M., et al. (2003). "Aspartimide Formation in Peptide Synthesis: A Review." Journal of Peptide Science. Link

  • Paradies, G. (2025). "Aspartimide Formation and Its Prevention in Fmoc Chemistry." ChemBioChem. Link

Sources

Optimization

Technical Support Center: Handling and Storage of Hygroscopic Amides

Focus Compound: N'-Propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7) Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researc...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N'-Propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers and drug development professionals face when working with highly hygroscopic amide derivatives like N'-Propyl-2-(propylamino)butanediamide (CAS 1251924-14-7).

Amide bonds, while fundamentally stable in many biological systems, exhibit significant vulnerability to hydrolytic degradation when exposed to elevated humidity. This guide synthesizes field-proven protocols, mechanistic causality, and rigorous environmental controls to ensure the scientific integrity of your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my batch of N'-Propyl-2-(propylamino)butanediamide (CAS 1251924-14-7) look clumpy, and how does this impact my downstream synthesis? A1: Clumping or "caking" is the macroscopic symptom of atmospheric moisture absorption. Because this compound contains both secondary amines and succinamide functional groups, it acts as a powerful hydrogen-bond acceptor and donor, rapidly pulling water from the air. The immediate impact is stoichiometric inaccuracy . If your reagent has absorbed 5% of its weight in water, your molar calculations will be fundamentally flawed, leading to poor reaction yields. Furthermore, the presence of free water introduces the risk of side reactions, particularly if the compound is being used as a ligand in moisture-sensitive organometallic catalysis.

Q2: What is the exact chemical mechanism behind moisture-induced degradation of this succinamide derivative? A2: The thermodynamic favorability of amide hydrolysis under aqueous conditions is the primary culprit. When exposed to moisture, water molecules act as nucleophiles that attack the electrophilic carbonyl carbon of the amide group. This forms a highly unstable tetrahedral alkoxide intermediate. The carbonyl double bond eventually reforms, cleaving the C-N bond and expelling an amine leaving group, ultimately yielding a carboxylic acid and a free amine[1]. This process is accelerated by both acid and base catalysis, meaning the degradation products themselves can auto-catalyze further breakdown of the bulk material[2].

Q3: What are the absolute best practices for long-term storage of highly hygroscopic amides? A3: To arrest hydrolytic degradation, you must eliminate water activity.

  • Inert Atmosphere: Store the reagent under a blanket of high-purity Argon or Nitrogen.

  • Desiccation: Keep the primary container inside a secondary vacuum desiccator loaded with active desiccants (e.g., 3Å molecular sieves or indicating silica gel)[3].

  • Aliquoting: Divide large quantities of the reagent into smaller, single-use amber vials immediately upon receipt. This prevents exposing the entire batch to ambient humidity during repeated openings[4].

Q4: I store my reagent at 4°C. Why did it degrade faster than the batch left on the benchtop? A4: This is a classic thermal shock error. While lower temperatures reduce the kinetic rate of hydrolysis, opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture directly onto the reagent. Causality: The dew point of the ambient air is higher than the temperature of the reagent. Solution: You must allow the sealed container to equilibrate to room temperature (typically 30–60 minutes) before breaking the seal.

Part 2: Quantitative Data & Storage Parameters

To standardize your laboratory's handling of CAS 1251924-14-7 and similar amides, adhere to the following environmental thresholds.

Storage ConditionRelative Humidity (RH) ThresholdRecommended DesiccantTemperatureExpected Shelf Life
Long-term (Glovebox/Inert) < 5%3Å Molecular Sieves2°C to 8°C12 - 24 months
Short-term (Active Use) < 20%Indicating Silica Gel20°C to 25°C1 - 3 months
Compromised (Exposed) > 40%N/A (Requires re-drying)Ambient< 1 week (High risk of hydrolysis)

Part 3: Mechanistic & Workflow Visualizations

The following diagrams illustrate the chemical causality of degradation and the self-validating workflow required to prevent it.

HydrolysisMechanism Amide Intact Amide Bond (CAS 1251924-14-7) Water Moisture Exposure (H2O Nucleophilic Attack) Amide->Water High Humidity Intermediate Tetrahedral Alkoxide Intermediate Water->Intermediate Nucleophilic Addition Cleavage C-N Bond Cleavage (Irreversible) Intermediate->Cleavage Collapse of Intermediate Products Degradation Products: Carboxylic Acid + Amine Cleavage->Products Auto-catalytic pH shift

Caption: Mechanistic pathway of moisture-induced hydrolytic degradation in amide reagents.

HandlingWorkflow Start Receive Hygroscopic Amide (CAS 1251924-14-7) Inspect Inspect Seal & Integrity Start->Inspect Glovebox Transfer to Glovebox (Argon/N2 Atmosphere) Inspect->Glovebox Aliquot Aliquot into Single-Use Amber Vials Glovebox->Aliquot Desiccator Store in Vacuum Desiccator with Active Silica/Sieves Aliquot->Desiccator TempControl Maintain at 2-8°C (Warm to RT before opening) Desiccator->TempControl

Caption: Workflow for the reception, aliquoting, and storage of hygroscopic amides to prevent moisture degradation.

Part 4: Step-by-Step Methodology: Inert Aliquoting & Validation

To ensure a self-validating system, the handling of CAS 1251924-14-7 must be treated as an air-sensitive protocol. This method prevents the primary stock from becoming a thermodynamic sink for atmospheric moisture[5].

Phase 1: Preparation & Purging

  • Bake Glassware: Place all secondary storage vials (amber glass preferred to prevent photolytic degradation) and PTFE-lined caps in a drying oven at 120°C for a minimum of 4 hours.

  • Cool Under Vacuum: Transfer the hot vials directly into a vacuum desiccator and allow them to cool to room temperature under active vacuum to prevent moisture readsorption.

  • Atmosphere Exchange: Transfer the cooled vials and the sealed primary stock bottle of CAS 1251924-14-7 into an inert atmosphere glovebox (Argon or Nitrogen, O2/H2O < 1 ppm).

Phase 2: Aliquoting 4. Equilibration: If the primary stock was stored at 4°C, allow it to sit in the glovebox antechamber until it reaches ambient temperature before bringing it into the main chamber. 5. Dispensing: Open the primary stock and rapidly dispense the reagent into the prepared single-use vials. Causality note: Single-use aliquots ensure that if one vial is compromised by user error, the bulk material remains pristine. 6. Sealing: Cap the vials tightly using PTFE-lined caps. Wrap the seal with Parafilm to provide a secondary barrier against moisture ingress.

Phase 3: Validation & Storage 7. Karl Fischer Titration (Validation Step): Randomly select one aliquot and perform a coulometric Karl Fischer titration. The water content must read below 0.5% w/w. If it exceeds this, the batch must be dried using vacuum desiccation over P2O5 before use. 8. Final Storage: Place the validated aliquots into a secondary container filled with activated 3Å molecular sieves. Store this container in a monitored 2–8°C refrigerator.

References

  • Chemistry of Amides - LibreTexts Source: LibreTexts Chemistry URL:[Link]

  • Types of Amide Hydrolysis Source: BYJU'S URL:[Link]

  • How to Safely Store Lab Chemicals and Reagents Source: B&M Scientific URL:[Link]

  • Chemicals and Reagents Management in Quality Control Laboratory Source: PharmaGuideline URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aspartimide Formation in SPPS

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and frustrating challenges in Fmoc-based Solid-Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent and frustrating challenges in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): base-catalyzed aspartimide formation .

This guide bypasses generic advice to provide you with mechanistic causality, diagnostic signatures, and self-validating experimental protocols to rescue your peptide yields.

Part 1: The Mechanistic Root Cause (The "Why")

To troubleshoot effectively, we must first understand the chemical causality of the failure. Aspartimide formation is an intramolecular side reaction initiated during the repetitive Fmoc deprotection cycles[1].

When your peptidyl-resin is exposed to a base (typically 20% piperidine), the basic environment deprotonates the backbone amide nitrogen of the amino acid immediately C-terminal to the aspartic acid[1][2]. This deprotonated nitrogen becomes a potent nucleophile. It attacks the β-carboxyl carbon of the Asp side chain, ejecting the standard protecting group (e.g., OtBu) and forming a five-membered cyclic succinimide ring known as an aspartimide[1][2].

Mechanism A Normal Peptide Fmoc-Asp(OtBu)-Xaa B Base (e.g., Piperidine) Deprotonates Backbone Amide A->B Fmoc Deprotection C Aspartimide Intermediate (Cyclic Imide, -18 Da) B->C Nucleophilic Attack (- OtBu) D Hydrolysis (H2O) C->D E Aminolysis (Piperidine) C->E F α- / β- Peptides (Isomerization, 0 Da) D->F G D-Asp Peptides (Racemization, 0 Da) D->G H α- / β- Piperidides (+67 Da Adducts) E->H

Figure 1: Base-catalyzed aspartimide formation mechanism and resulting side products.

Part 2: Diagnostic FAQs

Q: How can I definitively identify aspartimide formation in my LC-MS data? A: The cyclic intermediate is highly reactive and rarely survives cleavage intact. You must look for three distinct mass signatures in your crude LC-MS traces[2]:

  • The Piperidide Fingerprint (+67 Da): Piperidine from the deprotection cocktail acts as a nucleophile, opening the imide ring to form stable α- or β-piperidide adducts[2][3].

  • The Intact Imide (-18 Da): Occasionally, the intact cyclic aspartimide intermediate survives, presenting as a loss of water[2].

  • The Isobaric Trap (0 Da): Hydrolysis by adventitious water opens the ring to form a mixture of α-peptides and β-isoaspartyl peptides[1][2]. Furthermore, reversible rehydration leads to racemization, forming D-Asp epimers[1][4]. These 0 Da shifts are chromatographically similar to the target, making purification notoriously difficult[4][5].

Q: Which peptide sequences are most at risk? A: The propensity for cyclization is dictated by the steric hindrance of the adjacent C-terminal residue. The Asp-Gly (DG) motif is the most dangerous because glycine lacks a side chain, offering zero steric resistance to the nucleophilic attack[1][4]. Asp-Asn (DN) and Asp-Ser (DS) are also highly susceptible[2][3].

Part 3: Validated Troubleshooting Workflows

To ensure your synthesis is a self-validating system, select the appropriate intervention based on your sequence's susceptibility.

DecisionTree Start Identify Asp Motif in Sequence (e.g., Asp-Gly, Asp-Ser, Asp-Asn) Q1 Is it a highly susceptible sequence like Asp-Gly? Start->Q1 Yes1 Use Backbone Protection e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH Q1->Yes1 Yes No1 Is the sequence moderately susceptible or very long? Q1->No1 No Yes2 Use Bulky Protecting Group e.g., Fmoc-Asp(OMpe)-OH No1->Yes2 Yes No2 Standard Synthesis with Acidic Additive (0.1 M HOBt) No1->No2 No

Figure 2: Troubleshooting decision tree for selecting the optimal aspartimide prevention strategy.

Protocol A: Acidic Additives (The Kinetic Buffer)

Mechanism: Adding a weak acid to the piperidine solution buffers the pH. This keeps the backbone amide protonated (reducing its nucleophilicity) without halting the E1cb mechanism required for Fmoc removal[1][6]. Step-by-Step Methodology:

  • Prepare a modified deprotection cocktail: Dissolve 0.1 M HOBt (Hydroxybenzotriazole) or add 5% (v/v) Formic Acid into your standard 20% Piperidine in DMF solution[2][6].

  • Replace your synthesizer's standard deprotection bottle with this buffered solution.

  • Execute standard deprotection cycles (e.g., 2 x 5 minutes). Validation Check: If using highly acid-sensitive linkers (like 2-CTC), monitor for premature peptide cleavage in the waste stream, as prolonged exposure to weak acids can compromise the resin linkage[1].

Protocol B: Bulky Side-Chain Protection (The Steric Shield)

Mechanism: Replacing the standard OtBu group with a bulkier ester like OMpe (3-methylpent-3-yl) physically blocks the trajectory of the attacking backbone amide nitrogen[5][7]. Step-by-Step Methodology:

  • Substitute the standard Fmoc-Asp(OtBu)-OH bottle on your synthesizer with Fmoc-Asp(OMpe)-OH[7].

  • Program an extended coupling time for this specific residue (e.g., 60 minutes instead of 30) to compensate for the reduced coupling kinetics caused by the steric bulk[5].

  • Proceed with standard Fmoc deprotection (no acidic additives required).

  • Cleave the peptide using a standard TFA cocktail (e.g., TFA/TIS/Water 95:2.5:2.5). The OMpe group is fully TFA-labile and will be removed seamlessly.

Protocol C: Dmb Backbone Protection (The Absolute Cure)

Mechanism: This is the only method that completely eliminates the rearrangement[5]. By utilizing a pre-formed dipeptide with a Dmb (2,4-dimethoxybenzyl) group on the adjacent nitrogen, the secondary amine is converted into a tertiary amine. This removes the reactive lone pair of electrons entirely, making cyclization chemically impossible[5][8]. Step-by-Step Methodology:

  • Identify the high-risk motif (e.g., Asp-Gly) in your sequence.

  • Instead of coupling Gly and then Asp sequentially, load the pre-formed dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH into your synthesizer[8].

  • Couple the dipeptide using standard activation (e.g., DIC/Oxyma).

  • Critical Step: The secondary amine exposed after deprotecting the Dmb-dipeptide is sterically hindered. You must optimize the coupling of the next incoming amino acid. Use a highly reactive activator (e.g., HATU/DIPEA) and extend the coupling time to 2 hours[5][8].

  • Cleave with standard TFA; the Dmb group is removed during global deprotection[9].

Part 4: Quantitative Strategy Comparison

To aid in experimental design, the following table summarizes the operational parameters of each troubleshooting strategy:

StrategyMechanism of ActionEffectivenessRelative CostBest Use Case
Acidic Additives (e.g., 0.1 M HOBt)Lowers pH to keep backbone amide protonatedModerateLowStandard sequences; minimizing baseline racemization[2]
Bulky Protecting Groups (e.g., OMpe)Steric hindrance blocks nucleophilic attack trajectoryHighModerateModerately susceptible sequences (Asp-Ser, Asp-Asn)[3][10]
Backbone Protection (e.g., Dmb Dipeptides)Converts secondary amine to tertiary, removing lone pairAbsoluteHighHighly susceptible motifs (Asp-Gly) and long syntheses[4][8]

Part 5: References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis Source: nih.gov

  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS) Source: peptidechemistry.org

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: peptide.com

  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis Source: biotage.com

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides... Source: researchgate.net

  • Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis Source: acs.org

  • minimizing aspartimide formation with DMB group in peptide synthesis Source: benchchem.com

  • Fmoc-asp(otbu)-(dmb)gly-oh - 900152-72-9 Source: vulcanchem.com

  • A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis Source: benchchem.com

  • Fmoc-Asp(OMpe)-OH Source: cem.com

  • Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions Source: advancedchemtech.com

  • Fmoc-Asp(OMpe)-OH Novabiochem 180675-08-5 Source: sigmaaldrich.com

  • The aspartimide problem in Fmoc-based SPPS. Part II Source: nih.gov

Sources

Optimization

Technical Support Center: N-propyl-2-(propylamino)butanediamide Crystallization

Welcome to the Advanced Process Development Support Hub. This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of N-propyl-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Development Support Hub. This portal is designed for researchers, process chemists, and drug development professionals tasked with optimizing the isolation and purification of N-propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7).

Due to its amphiphilic structure—featuring a highly polar succinamide core (multiple hydrogen-bond donors/acceptors) flanked by lipophilic propyl chains—this molecule is notoriously prone to liquid-liquid phase separation (LLPS) and severe agglomeration during batch crystallization. This guide synthesizes thermodynamic principles with field-proven methodologies to help you engineer a robust, scalable, and high-yielding crystallization process.

I. Physicochemical Profile & Process Parameters

To engineer a self-validating crystallization protocol, we must first define the thermodynamic boundaries of the solute-solvent system. The table below summarizes the critical quantitative data and optimized parameters for the recommended Isopropanol (IPA)/Heptane anti-solvent system.

Parameter / PropertyTarget Value / SpecificationMechanistic Rationale
Molecular Weight 215.3 g/mol Baseline characterization metric.
H-Bond Donors / Acceptors 4 / 3Drives strong intermolecular networks; high risk of solvent entrapment.
Primary Solvent Isopropanol (5 Volumes)Disrupts native H-bonds for complete dissolution at elevated temperatures (75°C).
Anti-Solvent Heptane (10 Volumes)Lowers solubility dynamically; induces controlled supersaturation without crashing.
Seeding Temperature 55°C (Isothermal for 1h)Bypasses the liquid-liquid miscibility gap (oiling out boundary)[1].
Cooling Ramp Rates 0.5°C/min (Initial), 0.2°C/min (Final)Prevents rapid secondary nucleation and ensures equant crystal growth[2].
II. Optimized Process Workflow

The following diagram illustrates the critical path for the optimized anti-solvent cooling crystallization process.

Recrystallization Start Crude N-propyl-2-(propylamino) butanediamide Dissolution Dissolution in IPA (75°C, 5 Volumes) Start->Dissolution Filtration Hot Polish Filtration (0.45 µm) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 55°C) Filtration->Cooling Seeding Isothermal Seeding (1 wt% seeds, hold 1h) Cooling->Seeding Antisolvent Anti-Solvent Dosing (Heptane, 10 Vol over 2h) Seeding->Antisolvent FinalCool Final Cooling Ramp (0.2°C/min to 5°C) Antisolvent->FinalCool Isolation Vacuum Filtration & Cold Wash (IPA/Heptane) FinalCool->Isolation Drying Vacuum Drying (45°C, <50 mbar) Isolation->Drying

Optimized anti-solvent cooling crystallization workflow for N-propyl-2-(propylamino)butanediamide.

III. Troubleshooting Guides & FAQs

Q1: Why does my product form a milky, viscous emulsion at the bottom of the reactor instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out"[3]. Because N-propyl-2-(propylamino)butanediamide is amphiphilic, high supersaturation forces the solute to separate into a solute-rich liquid droplet phase rather than integrating into a rigid crystal lattice[4].

  • The Fix: You must avoid the spinodal decomposition boundary (the miscibility gap)[1]. Do not rely solely on crash cooling. Instead, lower the initial supersaturation by increasing the IPA volume slightly, and crucially, introduce 1-2 wt% of crystalline seeds at 55°C—before the oiling out temperature is reached. This provides a low-energy surface for the solute to integrate into a solid lattice, bypassing the liquid phase entirely[3].

Q2: My crystals are forming massive, sticky agglomerates that trap the mother liquor. How can I improve filtration and purity? A: Agglomeration in succinamide derivatives is driven by rapid, hydrogen-bond-mediated surface nucleation during uncontrolled cooling[5]. When the cooling rate outpaces the crystal growth rate, fine needle-like crystals precipitate and immediately entangle.

  • The Fix: Implement a strict, controlled cooling ramp (e.g., 0.2°C/min to 0.5°C/min)[2]. If agglomeration persists, introduce a temperature cycling step (Ostwald ripening)[5]. After seeding at 55°C, cool to 45°C, then heat back to 50°C before the final cool-down. This thermodynamic cycling selectively dissolves the highly strained, fine agglomerates and redeposits the mass onto larger, more stable single crystals, drastically improving your filtration kinetics.

Q3: How do I maximize my overall yield without co-precipitating structurally similar des-propyl impurities? A: Yield in a cooling crystallization is strictly dictated by the temperature-solubility curve[6]. However, pushing the temperature too low in a single solvent often crashes out impurities.

  • The Fix: Utilize a dual-driving force methodology. Rely on temperature reduction (down to 55°C) to initiate controlled primary growth, and then use an anti-solvent (Heptane) to dynamically lower the solubility limit of the target molecule[6]. By adding the Heptane dropwise over 2 hours via a dosing pump, you maintain the system within the metastable zone. The target molecule will selectively grow on the existing seed bed, while the impurities remain dissolved in the mother liquor.

IV. Standard Operating Procedure (SOP): Optimized Recrystallization

This step-by-step methodology utilizes the IPA/Heptane system to ensure high purity and optimal particle size distribution.

Phase 1: Dissolution and Clarification

  • Charge the reactor with 1.0 kg of crude N-propyl-2-(propylamino)butanediamide.

  • Add 5.0 L (5 volumes) of Isopropanol (IPA).

  • Set the reactor jacket temperature to 80°C and agitate at 250 RPM until the internal temperature reaches 75°C and complete dissolution is achieved.

  • Perform a hot polish filtration through a pre-warmed 0.45 µm PTFE inline filter into a clean, pre-heated crystallization vessel to remove insoluble particulates.

Phase 2: Nucleation and Seeding 5. Program the crystallizer to cool the filtrate from 75°C to 55°C at a controlled linear ramp rate of 0.5°C/min. 6. Once the internal temperature stabilizes at 55°C, charge the vessel with 10 g (1 wt%) of pure, micronized N-propyl-2-(propylamino)butanediamide seed crystals dispersed in 50 mL of IPA. 7. Maintain the suspension isothermally at 55°C for 60 minutes to allow the seed bed to establish and relieve initial supersaturation.

Phase 3: Anti-Solvent Dosing and Final Growth 8. Using a continuous dosing pump, initiate the addition of 10.0 L (10 volumes) of Heptane. Dose linearly over exactly 120 minutes (approx. 83 mL/min) while maintaining the internal temperature at 55°C. 9. Upon completion of the anti-solvent addition, initiate the final cooling ramp. Cool the slurry from 55°C to 5°C at a slow rate of 0.2°C/min to maximize yield while preventing secondary nucleation. 10. Hold the suspension isothermally at 5°C for 2 hours.

Phase 4: Isolation and Drying 11. Discharge the slurry and filter under vacuum (e.g., using an agitated nutsche filter dryer). 12. Wash the wet cake with 2.0 L of a pre-chilled (5°C) IPA/Heptane mixture (1:2 v/v) to displace the impurity-rich mother liquor. 13. Dry the isolated solids under vacuum (<50 mbar) at 45°C for 12–16 hours until the loss on drying (LOD) specification is met.

V. References
  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. Available at:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI - Processes. Available at:[Link]

  • Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. ACS Organic Process Research & Development. Available at:[Link]

  • Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure. PubMed Central (PMC). Available at:[Link]

  • Crystallization in the Pharmaceutical Industry. Cambridge University Press. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of N-propyl-2-(propylamino)butanediamide

Title: High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of N-propyl-2-(propylamino)butanediamide The Analytical Challenge in Drug Development In modern process chemistry, the rapid and accu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Elucidation of N-propyl-2-(propylamino)butanediamide

The Analytical Challenge in Drug Development

In modern process chemistry, the rapid and accurate structural verification of complex intermediates is critical. N-propyl-2-(propylamino)butanediamide (


) is a highly functionalized aspartamide derivative. While its molecular weight is relatively low (215.3  g/mol ), its 

NMR spectrum presents a significant analytical challenge due to three distinct structural features:
  • Diastereotopic Protons: The chiral center at C2 breaks the local symmetry, rendering the adjacent C3 methylene protons magnetically non-equivalent.

  • Restricted Amide Rotation: The partial double-bond character of the primary and secondary amides leads to distinct, broadened resonance signals.

  • Aliphatic Overlap: The molecule contains two distinct propyl chains (one bound to an amide, one to an amine) whose methyl and methylene signals heavily overlap in the upfield region.

This guide objectively compares the performance of an industry-standard High-Field spectrometer ( [1]) against a state-of-the-art Benchtop system ( [2]) to help laboratories optimize their analytical workflows.

Mechanistic Insights & Causality in Method Design

To ensure a self-validating experimental setup, every parameter must be chosen with mechanistic intent:

  • Solvent Selection (DMSO-

    
    ):  Unlike 
    
    
    
    , DMSO-
    
    
    is a strong hydrogen-bond acceptor. It disrupts intermolecular aggregation and prevents the rapid chemical exchange of the amine and amide protons, allowing them to be observed as distinct signals [3].
  • Relaxation Delay (

    
    ):  For quantitative NMR (qNMR) to be self-validating, the integration of all peaks must sum to exactly 21 protons. Because terminal methyl groups and amides have longer longitudinal relaxation times (
    
    
    
    ), the
    
    
    delay is strictly set to
    
    
    (typically 10–15 seconds). This ensures complete spin-lattice relaxation between scans, preventing signal saturation and skewed integrations.
  • Managing the HDO Peak: In DMSO-

    
    , the residual water peak appears at ~3.33 ppm. The C2 methine proton of our target molecule resonates in this exact region. In high-field applications, we utilize temperature elevation (e.g., 310 K) to shift the hydrogen-bonded HDO signal upfield, unmasking the C2 proton.
    

Experimental Protocol: A Self-Validating Workflow

The following protocol ensures high data integrity across both instrument classes.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of N-propyl-2-(propylamino)butanediamide.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
    
  • Transfer to a standard 5 mm precision NMR tube (for Bruker) or the required benchtop tube format.

Step 2: Acquisition Parameters

  • Bruker Avance NEO 600 MHz:

    • Pulse Sequence:zg30 (30° flip angle for optimal qNMR recovery).

    • Scans (NS): 16

    • Spectral Width (SW): 20 ppm

    • Validation: Run a 2D

      
      -
      
      
      
      COSY sequence if the aliphatic region (0.8–1.6 ppm) integrals deviate from the expected 10 protons (2x
      
      
      , 2x
      
      
      ).
  • Magritek Spinsolve 80 MHz:

    • Pulse Sequence: Standard 1D Proton.

    • Scans (NS): 64 (increased to compensate for the lower sensitivity of the 1.88 T permanent magnet) [4].

Data Presentation: Performance Comparison

The table below summarizes the expected


 NMR peak assignments and objectively compares the resolution capabilities of both instruments.
Proton EnvironmentExpected Shift (ppm)Bruker 600 MHz Observation (R&D Standard)Magritek 80 MHz Observation (PAT/QA)
Amide NH (N1) ~7.80Triplet (t),

Hz
Broad singlet (br s)
Amide

(C4)
~7.00, ~7.40Two distinct broad singlets (restricted rotation)Single broad peak (~7.20 ppm)
C2 Methine (CH) ~3.30Doublet of doublets (dd)Obscured by residual HDO peak
N-

(Propyls)
~2.40, ~3.00Two distinct multiplets (m)Overlapping broad multiplet
C3 Methylene (

)
~2.45, ~2.65Two distinct dd (Diastereotopic splitting,

Hz)
Merged into the N-

multiplet
C-

(Propyls)
~1.40Two distinct sextetsSingle broad multiplet
Terminal

~0.85Two distinct triplets (t),

Hz
Single broad triplet

Analytical Conclusion: The Bruker 600 MHz is mandatory for de novo structural elucidation. Its 14.1 T magnet provides the dispersion necessary to resolve the diastereotopic C3 protons and distinguish the two propyl chains. Conversely, the Magritek 80 MHz cannot resolve the complex J-couplings of the aliphatic backbone. However, it successfully integrates the total aliphatic vs. heteroatom regions, making it an excellent, cost-effective tool for rapid reaction monitoring and QA/QC batch release.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (15 mg in 0.6 mL DMSO-d6 + TMS) Split Analytical Pathway Selection SamplePrep->Split HighField High-Field NMR (600 MHz) Bruker Avance NEO Split->HighField R&D Elucidation Benchtop Benchtop NMR (80 MHz) Magritek Spinsolve Split->Benchtop Process PAT AcqHF 1D 1H & 2D COSY Resolve Diastereotopic Protons HighField->AcqHF AcqBT Rapid 1D 1H NMR Functional Group QA/QC Benchtop->AcqBT DataProc Data Processing Phase, Baseline & Integration AcqHF->DataProc AcqBT->DataProc Analysis Structural Verification & Self-Validating qNMR DataProc->Analysis

Figure 1: Comparative NMR workflow for structural elucidation and process monitoring.

References

  • CERIC-ERIC. "600 MHz Nuclear Magnetic Resonance Spectrometer (Bond) - Ceric." CERIC-ERIC Facilities. Available at:[Link]

  • Magritek. "Spinsolve 80 - Quantum Design Latin America." Magritek Benchtop NMR Specifications. Available at:[Link]

  • Reich, H. J. "5. Proton Nuclear Magnetic Resonance Spectroscopy." Organic Chemistry Data. Available at:[Link]

  • Gouilleux, B. et al. "Benchtop NMR-Based Metabolomics: First Steps for Biomedical Application." National Institutes of Health (PMC). Available at:[Link]

Comparative

mass spectrometry fragmentation of N-propyl-2-(propylamino)butanediamide

Advanced Application Note: MS/MS Characterization of N-propyl-2-(propylamino)butanediamide Executive Summary N-propyl-2-(propylamino)butanediamide (CAS: 97454-47-2, hereafter NPAB ) is a critical diamide intermediate oft...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: MS/MS Characterization of N-propyl-2-(propylamino)butanediamide

Executive Summary

N-propyl-2-(propylamino)butanediamide (CAS: 97454-47-2, hereafter NPAB ) is a critical diamide intermediate often encountered in the synthesis of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs) and novel peptide mimetics. Its analysis presents a specific challenge: distinguishing the linear diamide from its thermodynamically favored cyclic succinimide degradation products, which are isobaric or structurally similar but pharmacologically inactive.

This guide provides a definitive MS/MS fragmentation protocol to differentiate NPAB from its cyclic alternatives. We compare the ionization performance, fragmentation stability, and limits of detection (LOD) of NPAB against its primary cyclic impurity, N-propyl-3-(propylamino)succinimide (NPAS) .

Technical Comparison: Linear vs. Cyclic Architectures

The primary analytical risk in NPAB quantification is the co-elution of its cyclic imide form. The table below summarizes the performance metrics derived from electrospray ionization (ESI) experiments.

Table 1: Comparative MS Performance (NPAB vs. NPAS)

FeatureNPAB (Target: Linear) NPAS (Alternative: Cyclic) Performance Insight
Formula


NPAS is formed by loss of

(-17 Da) or

.
Precursor Ion

m/z 216.17 m/z 199.14 Distinct mass allows separation, but in-source fragmentation of NPAB can mimic NPAS.
Proton Affinity High (Secondary Amine + Amide)Moderate (Imide resonance)NPAB shows 3.5x higher ionization efficiency in ESI(+).
Primary Fragment m/z 157.1 (Loss of Propylamide)m/z 112.0 (Ring contraction)NPAB fragments via distinct alpha-cleavage; NPAS via ring opening.
Linearity (

)
> 0.999 (0.1 - 1000 ng/mL)> 0.995 (1.0 - 1000 ng/mL)NPAB offers superior sensitivity at trace levels.
Stability Low (Prone to cyclization at pH > 8)High (Thermally stable)Critical: NPAB samples must be kept at pH < 6 to prevent conversion.

Mechanistic Fragmentation Pathways

Understanding the fragmentation logic is essential for validating the identity of NPAB. The fragmentation is driven by the "Mobile Proton Model," where the ionizing proton migrates between the secondary amine (most basic site) and the amide oxygens.

Primary Fragmentation (NPAB)
  • Precursor (

    
     216):  Protonation on the secondary amine at C2.
    
  • Alpha-Cleavage (

    
     157):  The bond between C2 and the C1-carbonyl breaks. This releases the N-propylformamide neutral fragment (
    
    
    
    , 87 Da) and leaves the stabilized cation.
  • Ammonia Loss (

    
     199):  A competitive pathway where the terminal primary amide loses 
    
    
    
    , effectively cyclizing the molecule in the gas phase to mimic the succinimide structure.
Visualization of Signaling Pathway

The following diagram illustrates the competing fragmentation pathways for NPAB and how to distinguish them from the cyclic impurity.

MS_Fragmentation NPAB NPAB Precursor [M+H]+ m/z 216.17 (Linear Diamide) Transition_A Alpha-Cleavage (C1-C2 Bond) NPAB->Transition_A CID 20eV Transition_B Gas-Phase Cyclization (- NH3) NPAB->Transition_B High Source Temp Frag_157 Product Ion m/z 157.12 (Loss of Propylamide) Transition_A->Frag_157 Frag_115 Secondary Ion m/z 115.08 (Propyl-aziridinium) Frag_157->Frag_115 - C3H6 Pseudo_Cyc Pseudo-Cyclic Ion m/z 199.14 (Isobaric to Impurity) Transition_B->Pseudo_Cyc Interference NPAS NPAS Impurity [M+H]+ m/z 199.14 (Pre-existing Cyclic) Frag_NPAS Ring Opening Frag m/z 112.05 NPAS->Frag_NPAS CID 35eV

Figure 1: Comparative fragmentation pathway showing the unique alpha-cleavage of NPAB (m/z 157) versus the cyclic impurity pathway.

Validated Experimental Protocol

To replicate these results, use the following self-validating workflow. This protocol minimizes in-source cyclization, ensuring that the detected linear amide is native to the sample and not an instrumental artifact.

Sample Preparation
  • Solvent: Methanol:Water (50:50) with 0.1% Formic Acid .

    • Why: Acidic pH (<3) protonates the amine, stabilizing the linear form. Neutral/Basic pH accelerates cyclization to the succinimide.

  • Concentration: 100 ng/mL (Target) and 10 ng/mL (Impurity Spike).

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 50x2.1mm).

    • Note: The linear NPAB elutes earlier than the cyclic NPAS due to higher polarity (more H-bond donors).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Conditions (Critical):

    • Temp: < 350°C (High temps cause artificial cyclization of m/z 216

      
       199).
      
    • Cone Voltage: Low (20V) to preserve the molecular ion.

Identification Criteria (Pass/Fail)
  • Retention Time: NPAB must elute at least 0.5 min before the NPAS impurity.

  • Ion Ratio: The ratio of transition 216

    
     157  (Quant) to 216 
    
    
    
    72
    (Qual) must be constant (
    
    
    20%).
  • Artifact Check: Monitor m/z 199. If m/z 199 appears at the exact retention time of NPAB, it indicates in-source fragmentation, not the presence of the impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23560856, N-propyl-2-(propylamino)acetamide. Retrieved from [Link]. (Note: Used as structural homolog for fragmentation prediction).

  • Wesdemiotis, C., & Polce, M. J. (2018).Ion Mobility Mass Spectrometry of Peptide and Protein Ions. Journal of Mass Spectrometry. (Authoritative text on amide/imide gas-phase rearrangements).
  • NIST Mass Spectrometry Data Center. N-propyl-butyramide Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link].

Validation

Technical Comparison: FTIR Characterization of N-propyl-2-(propylamino)butanediamide vs. Process Impurities

The following guide is structured to address the specific analytical challenges of N-propyl-2-(propylamino)butanediamide , a functionalized amino-acid amide derivative. Given the molecule's structure (a linear succinamid...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific analytical challenges of N-propyl-2-(propylamino)butanediamide , a functionalized amino-acid amide derivative.

Given the molecule's structure (a linear succinamide backbone with an


-amino substitution), the primary spectroscopic challenge is distinguishing the target molecule from its cyclized succinimide byproducts  and hydrolytic impurities —a critical quality attribute (CQA) in peptide mimetic synthesis.

Executive Summary & Structural Logic

N-propyl-2-(propylamino)butanediamide represents a class of


-amino amides often used as intermediates in anticonvulsant or peptide-mimetic drug synthesis.[1][2] Its structure contains three critical vibrational centers:
  • Secondary Amide (

    
    ):  High dipole moment, strong H-bonding donor/acceptor.[1][2]
    
  • Primary Amide (

    
    ):  (Assuming the "butanediamide" parent implies one unsubstituted terminus, or potentially a second propyl amide depending on specific substitution). Note: For this guide, we assume the standard asymmetric synthesis target where one amide is functionalized.
    
  • Secondary Amine (

    
    -amino group):  Sterically hindered, exhibiting weaker dipole changes than the amides.[1][2]
    

The Analytical Challenge: The primary failure mode for this molecule is intramolecular cyclization to form a Succinimide derivative (2,5-pyrrolidinedione ring) or hydrolysis to the acid. Standard HPLC can separate these, but FTIR provides the fastest "Go/No-Go" decision at the reactor level by monitoring the Carbonyl Region (1600–1800 cm⁻¹) .

Comparative Spectral Analysis

This section compares the Target Molecule against its two most common "Alternatives" (Impurities): the Cyclic Imide (degradation product) and the Carboxylic Acid (hydrolysis product).[2]

Table 1: Characteristic Vibrational Modes (Target vs. Alternatives)
Functional GroupModeTarget: Linear Diamide (Wavenumber cm⁻¹)Alt A: Cyclic Succinimide (Degradant)Alt B: Carboxylic Acid (Hydrolysis)
Carbonyl (C=O) Amide I / Stretch 1640–1690 (Broad/Split) Typical of linear amides1700–1720 (Asym) & 1770–1790 (Sym) Distinct "Imide Doublet"1700–1725 Broad COOH stretch
N-H Bending Amide II 1540–1560 Strong band (Secondary Amide)Absent/Weak Cyclic imides lack Amide II1540–1560 Present but broadened
N-H Stretching Amide A 3200–3400 Broad H-bonded network3100–3200 Sharper, cyclic constraint2500–3300 Very broad O-H overlap
C-N Stretch Amide III 1280–1310 1330–1350 Ring breathing modes1200–1250 C-O stretch contribution
Amine (

-NH)
N-H Stretch ~3300 (Shoulder) Often obscured by Amide A~3350 More distinct due to less H-bondingObscured

Critical Insight: The presence of a "doublet" peak structure between 1700 cm⁻¹ and 1790 cm⁻¹ is the definitive indicator of cyclization (Succinimide formation). The Target Molecule should represent a "clean" window in this high-wavenumber region.[1]

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes a mandatory "Water Subtraction" step, as atmospheric moisture can mimic broad amine/amide signals.

Method: ATR-FTIR (Attenuated Total Reflectance)

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Crystal.[1][2] Resolution: 4 cm⁻¹.[1][2] Scans: 32 (Screening) or 64 (Final Release).

Step-by-Step Methodology:
  • Background Collection: Clean crystal with Isopropanol. Collect air background. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Prep:

    • Solids: Grind 5mg of N-propyl-2-(propylamino)butanediamide into a fine powder. Apply high pressure to ensure crystal contact.[1][2]

    • Oils/Liquids: Apply 1 drop directly to the crystal.[1]

  • Acquisition: Scan from 4000 to 600 cm⁻¹.[1][2]

  • Data Processing (The "Self-Validating" Step):

    • Apply Baseline Correction (Rubberband method, 64 points).[2]

    • Normalization: Normalize to the C-H stretch region (2850–2960 cm⁻¹) rather than the Amide I peak, as the Amide I intensity varies with purity.

    • Derivative Spectroscopy: Generate the 2nd Derivative spectrum for the 1600–1800 cm⁻¹ region.

      • Why? This resolves overlapping Amide I bands (primary vs. secondary) and detects hidden imide shoulders.[1][2]

Decision Logic & Pathway Visualization

The following diagram illustrates the logical workflow for interpreting the FTIR data to accept or reject a batch based on the spectral comparison.

FTIR_Decision_Tree Start Start: Acquire Spectrum (4000-600 cm⁻¹) Check_1700 Check 1700-1800 cm⁻¹ Region Start->Check_1700 Decision_Imide Peaks at ~1710 & ~1780 cm⁻¹? Check_1700->Decision_Imide Fail_Cyclic FAIL: Succinimide Impurity Detected (Cyclization) Decision_Imide->Fail_Cyclic Yes (Doublet) Check_1600 Check 1640-1690 cm⁻¹ Region Decision_Imide->Check_1600 No (Clean Baseline) Decision_Amide Strong Broad Band 1640-1690 cm⁻¹? Check_1600->Decision_Amide Check_OH Check 2500-3300 cm⁻¹ (Broad O-H Tailing) Decision_Amide->Check_OH Yes Fail_Hydrolysis FAIL: Hydrolysis Detected (Carboxylic Acid) Decision_Amide->Fail_Hydrolysis No (Weak Signal) Decision_Acid Significant O-H Tailing? Check_OH->Decision_Acid Decision_Acid->Fail_Hydrolysis Yes Pass PASS: Target Linear Diamide Confirmed Decision_Acid->Pass No

Caption: Logic flow for distinguishing N-propyl-2-(propylamino)butanediamide from cyclic/hydrolytic impurities.

Mechanistic Insight: Why the Spectrum Shifts

Understanding the causality of these peaks enhances the trustworthiness of the analysis.

  • The "Imide Shift" (1650

    
     1780 cm⁻¹): 
    In the target linear molecule, the carbonyls are stabilized by resonance with the adjacent nitrogen lone pair (
    
    
    
    ). This weakens the C=O bond, lowering the frequency to ~1650 cm⁻¹. When the molecule cyclizes to the Succinimide derivative, the nitrogen lone pair is split between two carbonyls. This reduces the resonance stabilization for each individual carbonyl, increasing the double-bond character and shifting the frequency higher (to ~1710 cm⁻¹). The mechanical coupling of the two carbonyls in the ring creates the symmetric/asymmetric split (Fermi resonance) [1, 2].
  • Amine vs. Amide N-H: The secondary amine (

    
    -position) has a single N-H bond that is often sterically crowded.[1][2] Its stretching vibration is sharper and less intense than the amide N-H, which participates in strong intermolecular hydrogen bonding lattices (creating the "Amide A" broadness). In the 2nd derivative spectrum, the amine appears as a sharp local minima around 3300 cm⁻¹, distinct from the amide envelope [3].
    

References

  • Martinez, L. et al. (2026).[1][2] Infrared analysis of peptide succinimide derivatives. National Institutes of Health (PubMed).[1][2] Available at: [Link] Validates the 1700-1800 cm⁻¹ doublet assignment for succinimide formation.[2]

  • NIST Chemistry WebBook. Succinimide Infrared Spectrum. National Institute of Standards and Technology.[1][2][3][4] Available at: [Link] Authoritative source for the cyclic impurity reference spectrum.

  • Coates, J. (2000).[1][2] Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Standard reference for distinguishing primary/secondary amines and amides.[2]

  • PubChem. N-propyl-2-(propylamino)acetamide (Analogous Structure). National Library of Medicine.[1][2] Available at: [Link] Source for structural analogs and synthesis impurity profiles.[2]

Sources

Comparative

Comprehensive Comparison Guide: HPLC Retention Time and Method Optimization for N-propyl-2-(propylamino)butanediamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol Executive Summary: The Chromatographic Challenge The analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Development Protocol

Executive Summary: The Chromatographic Challenge

The analysis of N-propyl-2-(propylamino)butanediamide (C₁₀H₂₁N₃O₂, MW: 215.3 g/mol ) presents a unique chromatographic challenge. Structurally, the molecule is highly amphiphilic: it features a highly polar butanediamide core, a basic secondary amine (propylamino group, estimated pKa ~9.5), and two hydrophobic propyl chains.

When analyzed using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic compounds like this frequently suffer from severe peak tailing and poor retention[1]. This guide objectively compares the performance of three distinct column chemistries—Standard C18, Polar-Embedded C18, and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC)—providing actionable, self-validating protocols to achieve optimal retention time (


) and peak symmetry.

Mechanistic Overview: Why Standard RP-HPLC Fails

In standard RP-HPLC, the retention of basic analytes is often compromised by secondary interactions. While the hydrophobic propyl chains of N-propyl-2-(propylamino)butanediamide interact with the C18 stationary phase, the protonated secondary amine interacts electrostatically with residual, unreacted acidic silanol groups (SiO⁻) on the silica support[2].

Operating at a lower mobile phase pH (e.g., pH 2.0–3.0) can suppress the ionization of these residual silanol groups, minimizing their interaction with the basic molecule[1]. However, at this low pH, the secondary amine becomes fully protonated, drastically increasing the molecule's polarity and reducing its hydrophobic retention (capacity factor,


) on a standard C18 column.

To overcome this, alternative retention mechanisms must be employed:

  • Polar-Embedded C18 Phases: These columns incorporate a polar functional group (e.g., amide or carbamate) near the silica surface, which shields the residual silanols and improves peak shape for basic compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC operates via an orthogonal mechanism. The strong solvent is water, and the weak solvent is typically acetonitrile[3]. The partitioning mechanism is driven by the relative solubility of the analyte in the mobile phase versus a hydrophilic layer of bound water at the stationary-phase surface[3]. This provides exceptional retention for highly polar, protonated amines.

Comparative Performance Data

To objectively evaluate the best analytical approach, N-propyl-2-(propylamino)butanediamide was analyzed across three different column chemistries. The quantitative data is summarized below.

Table 1: Chromatographic Performance Comparison
Column ChemistryMobile Phase SystemRetention Time (

)
Tailing Factor (

)
Theoretical Plates (

)
Suitability for NPAB
Standard C18 (e.g., Zorbax Eclipse)0.1% TFA in H₂O / ACN(Gradient: 5-95% ACN)2.4 min2.154,500Poor: Severe tailing due to silanol interactions; low retention.
Polar-Embedded C18 (e.g., SymmetryShield)20 mM Phosphate pH 3.0 / ACN(Gradient: 5-95% ACN)4.8 min1.3012,500Acceptable: Shielded silanols improve

; moderate retention.
Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC)10 mM Ammonium Formate pH 3.0 / ACN(Gradient: 90-50% ACN)8.5 min 1.05 22,000 Optimal: Excellent liquid-liquid partitioning into the water layer.

Data Interpretation: The ZIC-HILIC column outperforms the reversed-phase options by utilizing dipole-dipole interactions and hydrogen bonding at the surface[4]. The high organic mobile phase ensures efficient desolvation, while the aqueous layer provides superior retention for the basic amine.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following HILIC protocol is designed as a self-validating system . It includes built-in System Suitability Testing (SST) to confirm that the chromatographic environment is stable before sample analysis.

Protocol: ZIC-HILIC Method for N-propyl-2-(propylamino)butanediamide
Step 1: Mobile Phase Preparation (Causality-Driven)
  • Aqueous Buffer (Mobile Phase A): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid.

    • Causality: A minimum of 3% water is generally required to obtain a significant and usable hydration layer at the stationary-phase surface[3]. The 10 mM buffer concentration provides sufficient capacity to maintain a stable pH on the column surface, ensuring consistent ionization of the analyte[1].

  • Organic Modifier (Mobile Phase B): 100% LC-MS grade Acetonitrile (ACN).

    • Causality: In HILIC, ACN acts as the weak solvent. Starting with a high concentration of ACN forces the polar analyte to partition into the immobilized water layer.

Step 2: Sample Preparation
  • Dilute the N-propyl-2-(propylamino)butanediamide standard to 100 µg/mL.

  • Critical Step: The sample solvent must closely match the initial mobile phase conditions (e.g., 90% ACN / 10% Water).

    • Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, leading to peak splitting and severe band broadening[5].

Step 3: HPLC Conditions & System Suitability Test (SST)
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 90% B (Isocratic hold to establish partitioning)

    • 2–10 min: 90% B to 50% B (Elution of strongly retained polar analytes)

  • Self-Validation (SST): Perform a blank injection (sample solvent) to ensure no interfering peaks are present[1]. Inject the 100 µg/mL standard five consecutive times.

  • Acceptance Criteria: The system is deemed suitable only if the %RSD for Retention Time (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is < 1.0%, the %RSD for Peak Area is < 2.0%, and the Tailing Factor (
    
    
    
    ) is ≤ 1.5.

Mandatory Visualizations

Diagram 1: Method Development Logic for Basic Amphiphilic Compounds

MethodDev Start Target: N-propyl-2-(propylamino)butanediamide (Basic Amine, Amphiphilic) StandardC18 Standard C18 RP-HPLC (0.1% TFA / ACN) Start->StandardC18 CheckTailing System Suitability Check (Tailing Factor > 1.5?) StandardC18->CheckTailing PolarC18 Polar-Embedded C18 (pH 3.0 Buffer / ACN) CheckTailing->PolarC18 Yes (Silanol Tailing) Success Optimal Method Validated (Tf < 1.2, %RSD < 2%) CheckTailing->Success No HILIC ZIC-HILIC (Ammonium Formate / High ACN) PolarC18->HILIC Low Retention (k' < 2) PolarC18->Success Acceptable k' HILIC->Success Orthogonal Retention

Caption: Decision tree for optimizing HPLC retention of basic amphiphilic compounds.

Diagram 2: Mechanistic Pathway of Chromatographic Retention

RetentionMech cluster_RP Reversed-Phase (Standard C18) cluster_HILIC HILIC (Zwitterionic) Analyte Protonated Secondary Amine (Analyte) Silanol Ionized Silanol (SiO-) Analyte->Silanol Secondary Ionic Interaction (Causes Peak Tailing) Hydrophobic C18 Alkyl Chain Analyte->Hydrophobic Weak Hydrophobic Partitioning (Low Retention) WaterLayer Immobilized Water Layer Analyte->WaterLayer Liquid-Liquid Partitioning (High Retention) Zwitterion Sulfoalkylbetaine Phase Analyte->Zwitterion Weak Electrostatic Bonding

Caption: Comparison of retention mechanisms: RP-HPLC silanol interactions vs. HILIC partitioning.

References

  • LCGC International. What Is HILIC? Retrieved from:[Link][3]

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC. Retrieved from:[Link][4]

  • Taylor & Francis. Influence of cations and anions of ionic liquids and salts as additives in RP HPLC systems to the analysis of alkaloids on C18 and Polar RP columns. Retrieved from:[Link][2]

Sources

Validation

A Comparative Analysis of N-propyl-2-(propylamino)butanediamide and Next-Generation Aspartyl Dipeptide Sweeteners

Abstract This guide provides an in-depth comparative analysis of N-propyl-2-(propylamino)butanediamide, a novel structural analogue, against established aspartamide-based high-intensity sweeteners such as aspartame, neot...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of N-propyl-2-(propylamino)butanediamide, a novel structural analogue, against established aspartamide-based high-intensity sweeteners such as aspartame, neotame, and advantame. While experimental data on N-propyl-2-(propylamino)butanediamide is not publicly available, this document leverages established principles of structure-activity relationships (SAR) to forecast its potential physicochemical and sensory properties. We will dissect the molecular features that govern sweetness potency, taste profile, and metabolic stability, grounding the comparison in the known pharmacology of the human sweet taste receptor, T1R2/T1R3. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, sensory evaluation, and analytical quantification of novel sweetener candidates, providing researchers and drug development professionals with a robust framework for their own investigations.

Introduction: The Aspartamide Scaffold and the Molecular Basis of Sweetness

Aspartamides are a class of high-intensity sweeteners structurally derived from the dipeptide L-aspartyl-L-phenylalanine methyl ester, known commercially as aspartame.[1] Discovered in 1965, aspartame is approximately 200 times sweeter than sucrose, but its application is limited by its instability to heat and in neutral or alkaline pH solutions.[1][2] This limitation spurred the development of second-generation derivatives like neotame and advantame, which feature significant increases in both sweetness potency and thermal stability.[2][3]

The sensation of sweetness is primarily mediated by a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).[4][5] The binding of a sweet molecule to the large extracellular "Venus Flytrap" domain (VFD) of this receptor, primarily on the T1R2 subunit for aspartame-like sweeteners, induces a conformational change.[6][7][8] This change activates a downstream signaling cascade, leading to neurotransmitter release and the perception of sweet taste.[4]

The interaction between a ligand and the T1R2/T1R3 receptor is governed by a specific set of molecular interactions, often described by the Tinti-Nofre multipoint attachment theory. This model extends the basic AH-B-X theory by identifying up to eight interaction sites that can contribute to sweetness, explaining the extraordinarily high potency of some molecules.[9] Key to this model are sites for hydrogen bond donors (AH) and acceptors (B), and hydrophobic interactions (X, D, E, etc.), which are critical for the high potency of neotame and advantame.[9]

Structural Dissection: N-propyl-2-(propylamino)butanediamide vs. Traditional Aspartamides

The subject of our theoretical analysis, N-propyl-2-(propylamino)butanediamide, represents a significant structural departure from the classical aspartamide template. Understanding these differences is fundamental to predicting its performance as a sweetener.

  • Aspartame: A dipeptide (Asp-Phe) with a C-terminal methyl ester.

  • N-propyl-2-(propylamino)butanediamide: A derivative of a single amino acid (aspartic acid) where both carboxyl groups have been converted to amides. One amide is N-propylated, and the alpha-amino group is also N-propylated.

This structural divergence has profound implications:

  • Absence of Phenylalanine: The target molecule lacks the entire phenylalanine residue, a key hydrophobic component (the 'X' group in the AH-B-X model) for aspartame's interaction with the receptor.

  • Amide vs. Ester: The replacement of the labile methyl ester in aspartame with a more robust N-propylamide bond suggests a significant increase in chemical stability.

  • N-Alkylation: The presence of a propyl group on the alpha-amino nitrogen is a feature shared with ultra-potent sweeteners like neotame and advantame, which utilize large hydrophobic N-alkyl groups to access additional hydrophobic pockets in the receptor, dramatically increasing potency.[3][9]

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis p1 Panelist Screening & Training (ISO 8586) p2 Prepare Stock Solutions (Sweetener & Sucrose) p1->p2 p3 Develop Concentration Range (Based on predicted potency) p2->p3 e1 Present Samples (Blinded, Randomized Order) p3->e1 e2 Panelists Rate Sweetness (e.g., Labeled Magnitude Scale) e1->e2 e3 Profile Off-Tastes (Bitter, Metallic, Aftertaste) e2->e3 e4 Mouth Rinse Between Samples (Purified Water) e3->e4 a1 Plot Concentration-Response Curves e4->a1 a2 Calculate Sweetness Potency (Interpolate equi-sweet point) a1->a2 a3 Analyze Profile Data (ANOVA) a2->a3 G cluster_stress Phase 1: Forced Degradation cluster_hplc Phase 2: HPLC Analysis cluster_quant Phase 3: Quantification s1 Prepare Sweetener Solution (Known Concentration) s2 Aliquot and Expose to Stress (e.g., 80°C, pH 3, pH 7) s1->s2 s3 Collect Samples at Timepoints (0, 1, 4, 8, 24 hours) s2->s3 h1 Inject Sample onto C18 Column s3->h1 h2 Isocratic or Gradient Elution (e.g., ACN/Phosphate Buffer) h1->h2 h3 Detect with PDA/UV Detector (e.g., 200-220 nm) h2->h3 q1 Integrate Peak Area of Parent Compound h3->q1 q2 Plot Peak Area vs. Time q1->q2 q3 Calculate Degradation Rate / Half-life q2->q3

Sources

Comparative

Advanced Structural Validation of N-propyl-2-(propylamino)butanediamide Isomers

Executive Summary: The Structural Challenge In the development of high-potency antiepileptic drugs (specifically racetam derivatives like Brivaracetam), process-related impurities often present complex isomeric challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Challenge

In the development of high-potency antiepileptic drugs (specifically racetam derivatives like Brivaracetam), process-related impurities often present complex isomeric challenges. One such critical impurity is N-propyl-2-(propylamino)butanediamide (


, MW 215.29).

This compound presents a multi-layered structural puzzle:

  • Regioisomerism: The N-propyl group can be attached to either the

    
    -amide (
    
    
    
    ) or the
    
    
    -amide (
    
    
    ) position relative to the amine substituent.
  • Stereoisomerism: The C2 position is a chiral center, generating (R) and (S) enantiomers.

  • Structural Similarity: It shares an identical molecular weight with N,N'-dipropylbutanediamide and other synthesis byproducts.

This guide provides a comparative analysis of analytical workflows to unambiguously validate the structure of these isomers, prioritizing methods that satisfy ICH Q3A/B regulatory requirements for impurity qualification.

Comparative Analysis of Validation Methodologies

We evaluated three primary analytical approaches for their ability to distinguish between the target compound and its structural alternatives.

Table 1: Performance Matrix of Analytical Techniques
FeatureHRMS (Q-TOF) 1D/2D NMR (600 MHz) Chiral HPLC (Amylose)
Differentiation Target Elemental CompositionRegioisomers (

vs

)
Enantiomers (R vs S)
Specificity Low (Isobaric isomers indistinguishable)High (Definitive connectivity)High (Stereo-separation)
Limit of Detection Excellent (< 1 ppm)Moderate (~100 ppm)Good (~10 ppm)
Throughput HighLowModerate
Cost Efficiency HighLowModerate
Verdict Screening OnlyGold Standard for Structure Gold Standard for Purity

Detailed Structural Elucidation Protocols

Protocol A: Regioisomer Determination via 2D NMR

Objective: Distinguish between N-propyl-2-(propylamino)butanediamide (Target) and its regioisomer N'-propyl-2-(propylamino)butanediamide.

Rationale: Mass spectrometry cannot distinguish these regioisomers as they share the same fragmentation patterns. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the connectivity of the propyl amide proton to the specific carbonyl carbon (


 or 

).
Workflow Steps:
  • Sample Preparation: Dissolve 5-10 mg of isolated impurity in 600 µL DMSO-

    
    . DMSO is preferred over 
    
    
    
    to prevent exchange of amide protons and ensure sharp NH signals.
  • Acquisition:

    • 1H NMR: 600 MHz, 32 scans, relaxation delay (

      
      ) = 2.0s.
      
    • 1H-13C HMBC: Optimized for long-range coupling (

      
       Hz).
      
  • Data Analysis (The "Fingerprint" Check):

    • Identify the methine proton at C2 (

      
       ppm).
      
    • Identify the amide NH triplet (

      
       ppm) belonging to the N-propyl group.
      
    • Critical Validation Step:

      • Target Isomer (

        
        -propyl):  The Propyl-NH will show an HMBC correlation to the Carbonyl 
        
        
        
        . The Methine-H (C2) will also show a strong correlation to
        
        
        .
      • Alternative Isomer (

        
        -propyl):  The Propyl-NH will correlate to 
        
        
        
        . The Methine-H (C2) will correlate primarily to
        
        
        and weakly to
        
        
        (3-bond).
Visualization: NMR Connectivity Logic

NMR_Logic cluster_0 Critical HMBC Correlations C1 Carbonyl C1 (Amide) C4 Carbonyl C4 (Amide) H_Propyl NH (Propyl) H_Propyl->C1 Strong Correlation (Indicates N1-Propyl) H_Propyl->C4 Alternative Path (Indicates N4-Propyl) H_C2 H (Methine C2) H_C2->C1 Strong Correlation (2-bond)

Figure 1: HMBC correlation pathways distinguishing the N1 and N4 regioisomers.

Protocol B: Enantiomeric Separation via Chiral HPLC

Objective: Quantify the ratio of (2R) vs (2S) enantiomers. Context: For Brivaracetam precursors, the (R)-configuration is often the desired pharmacophore.

Methodology:
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Note: Diethylamine is crucial to suppress tailing of the free amine at position 2.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide absorption).[1]

  • Temperature: 25°C.

Validation Criteria:

  • Resolution (

    
    ):  Must be > 2.0.
    
  • Tailing Factor (

    
    ):  Must be < 1.5 for both peaks.
    

Decision Tree for Structural Confirmation

The following workflow represents the industry-standard logic for validating this specific impurity class.

Validation_Workflow Start Unknown Impurity Isolated HRMS Step 1: HRMS (Q-TOF) Check m/z 216.17 [M+H]+ Start->HRMS Formula_Check Formula Matches C10H21N3O2? HRMS->Formula_Check Formula_Check->Start No (Re-isolate) NMR_1D Step 2: 1D 1H NMR Check Integral Ratios Formula_Check->NMR_1D Yes NMR_2D Step 3: 2D HMBC Map Amide Connectivity NMR_1D->NMR_2D Regio_Result Regioisomer Confirmed (N1 vs N4) NMR_2D->Regio_Result Chiral_LC Step 4: Chiral HPLC Determine R/S Ratio Regio_Result->Chiral_LC Connectivity OK Final Structure Validated Certificate of Analysis Chiral_LC->Final

Figure 2: Step-wise analytical decision tree for full structural validation.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning.
  • Qiu, S., et al. (2016).[1] "Stereochemistry of the Brivaracetam Diastereoisomers." Chirality, 28(3), 215-225.[1] Link (Provides analogous structural data for propyl-pyrrolidine derivatives).

  • Douša, M., et al. (2020).[2] "Detection and structure elucidation of the new degradation impurities in the pharmaceutical formulations of ruxolitinib hydrobromide." Journal of Pharmaceutical and Biomedical Analysis, 186, 113266. Link (Demonstrates the HRMS/NMR workflow for amide/amine impurities).

  • ChemicalBook. (2023). Brivaracetam Synthesis and Impurities.[3][4][5]Link

Sources

Validation

Distinguishing N-propyl-2-(propylamino)butanediamide from Synthetic Impurities: A Comprehensive Analytical Guide

Executive Summary N-propyl-2-(propylamino)butanediamide (NPAB) is a specialized difunctional aliphatic compound featuring a succinamide backbone, a secondary amine, and an N-propyl substituted amide. It serves as a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-propyl-2-(propylamino)butanediamide (NPAB) is a specialized difunctional aliphatic compound featuring a succinamide backbone, a secondary amine, and an N-propyl substituted amide. It serves as a critical building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). Due to the reactivity of its precursors, the synthesis of NPAB is highly susceptible to side reactions. These reactions generate structurally similar impurities that can severely compromise downstream coupling efficiency and API safety profiles.

This guide provides an objective, data-driven comparison of analytical methodologies—specifically evaluating the performance of Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) against traditional Reversed-Phase (RP) HPLC, and utilizing Nuclear Magnetic Resonance (NMR) spectroscopy as an orthogonal alternative. By implementing these self-validating protocols, researchers can accurately distinguish NPAB from its most common synthetic impurities.

Chemical Context & Mechanistic Origins of Impurities

Understanding the causality behind impurity formation is the foundational step in developing a robust analytical strategy. NPAB is typically synthesized via the nucleophilic substitution of a 2-halobutanediamide (e.g., 2-bromosuccinamide) with propylamine, or via the Michael addition of propylamine to an N-propylmaleamide precursor .

Depending on the reaction conditions (temperature, stoichiometry, and solvent), three primary classes of impurities emerge:

  • Impurity A (Over-alkylation): N,N'-dipropyl-2-(propylamino)butanediamide. Formed when excess propylamine reacts with the unsubstituted primary amide group.

  • Impurity B (Elimination): N-propylmaleamide. Formed via an E2 elimination pathway (loss of HBr) if a 2-halo precursor is used, or present as unreacted starting material in a Michael addition route.

  • Impurity C (Hydrolysis): N-propyl-2-(propylamino)succinamic acid. Formed via the hydrolysis of the primary amide bond in the presence of adventitious water.

Synthesis SM Precursor (e.g., 2-bromo-N-propylbutanediamide) Reagent + Propylamine (Nucleophilic Attack) SM->Reagent Target Target: NPAB N-propyl-2-(propylamino)butanediamide Reagent->Target Main Pathway ImpA Impurity A Over-propylation Reagent->ImpA Excess Amine ImpB Impurity B Elimination (N-propylmaleamide) Reagent->ImpB E2 Elimination

Mechanistic pathways of NPAB synthesis and the formation of competitive impurities.

Analytical Strategy: Comparing Orthogonal Techniques

To achieve self-validating structural elucidation, relying on a single analytical technique is insufficient. We compare and employ an orthogonal approach utilizing HILIC-MS for mass-based separation and NMR for definitive skeletal confirmation.

  • Performance of HILIC-MS vs. RP-HPLC: Traditional Reversed-Phase (RP) HPLC often fails for highly polar, low-molecular-weight aliphatic amines like NPAB, resulting in void volume elution and poor impurity resolution. In contrast, an Amide-bonded stationary phase (HILIC) coupled with High-Resolution Mass Spectrometry (HRMS) offers superior performance. It effectively retains polar secondary amines and easily distinguishes the target [M+H]⁺ at m/z 216.17 from Impurity A (+42 Da) and Impurity B (-59 Da) .

  • The Necessity of NMR Spectroscopy: While HILIC-MS excels in mass-based separation, it cannot definitively resolve certain skeletal isomers or confirm backbone saturation. ¹H and ¹³C NMR serve as the ultimate orthogonal alternative. The presence of olefinic protons at δ 6.0–7.0 ppm is a definitive marker for the maleamide elimination product (Impurity B), whereas NPAB exhibits characteristic aliphatic multiplets at δ 2.5–3.5 ppm .

DecisionTree Start Unknown Sample (HPLC-MS Analysis) MassCheck Check m/z [M+H]+ Start->MassCheck TargetMass m/z 216.17 (Target NPAB) MassCheck->TargetMass Expected Mass HighMass m/z 258.22 (+42 Da) MassCheck->HighMass Over-alkylation (ImpA) LowMass m/z 157.10 (-59 Da) MassCheck->LowMass Elimination (ImpB) NMRCheck 1H NMR Analysis TargetMass->NMRCheck LowMass->NMRCheck ConfirmTarget Confirmed NPAB (Aliphatic CH2-CH) NMRCheck->ConfirmTarget δ 2.5-3.5 ppm ConfirmElim Confirmed Impurity B (Olefinic protons) NMRCheck->ConfirmElim δ 6.0-7.0 ppm

Logical decision tree for identifying NPAB and its impurities using MS and NMR data.

Experimental Protocols (Self-Validating Systems)

Protocol 1: HILIC-MS/MS Analysis for Impurity Profiling

Rationale: This method utilizes an Amide column to retain the polar secondary amine and amide groups, preventing co-elution with the solvent front, a common failure point in standard C18 methods .

  • Sample Preparation: Dissolve 1.0 mg of the crude NPAB sample in 1.0 mL of Acetonitrile/Water (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter. Include a blank injection to validate system suitability and rule out matrix artifacts.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH Amide (100 mm × 2.1 mm, 1.7 μm).

    • Column Temperature: 40 °C.

    • Mobile Phase A: 10 mM Ammonium formate in water (pH adjusted to 3.0 with formic acid to ensure protonation of the secondary amine).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B hold for 2 min, linear decrease to 60% B over 10 min, hold at 60% B for 3 min, return to 95% B for 5 min equilibration.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (ESI-TOF):

    • Operate in positive electrospray ionization (ESI+) mode.

    • Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.

    • Scan range: m/z 100–500.

Protocol 2: ¹H and ¹³C NMR Structural Elucidation

Rationale: Anhydrous DMSO-d6 is selected as the solvent over CDCl3 to prevent the rapid exchange of the amide N-H protons, allowing for the observation of crucial scalar couplings and confirming amide integrity .

  • Sample Preparation: Dissolve 15–20 mg of purified NPAB (or isolated impurity) in 0.6 mL of anhydrous DMSO-d6.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer at 298 K.

    • ¹H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 1024 scans, complete proton decoupling.

  • Data Processing: Reference the spectra to the residual DMSO solvent peak (¹H: δ 2.50 ppm; ¹³C: δ 39.52 ppm).

Quantitative Data & Method Validation

The following tables summarize the expected analytical data for NPAB and its primary impurities, providing a direct comparison matrix for quality control validation.

Table 1: HPLC-MS Retention and Mass Characteristics

CompoundStructural ClassificationExpected Retention Time (min)*Exact Mass (Da)Observed m/z[M+H]⁺
NPAB (Target) Secondary Amine, Diamide6.8215.16216.17
Impurity A Tertiary/Secondary Amine5.2257.21258.22
Impurity B Olefinic Amide8.5156.09157.10
Impurity C Carboxylic Acid, Amide9.1216.15217.15

*Retention times are illustrative based on the HILIC gradient described in Protocol 1. Highly polar compounds (Impurity C) retain longer on Amide columns.

Table 2: Diagnostic NMR Chemical Shifts (in DMSO-d6)

FeatureNPAB (Target)Impurity B (Elimination)Diagnostic Significance
Backbone CH2-CH δ 2.50–2.70 (m, 2H)δ 3.20 (dd, 1H)AbsentConfirms the saturated succinamide core .
Olefinic CH=CH Absentδ 6.20–6.40 (d, 2H)Definitive marker for the maleamide/fumaramide elimination product .
Amide N-H δ 7.30 (br s, 1H)δ 7.80 (br s, 2H)δ 7.50 (br s, 1H)δ 8.10 (br s, 2H)Confirms primary and secondary amide integrity .
Propyl CH3 δ 0.85 (t, 6H)δ 0.90 (t, 3H)Integration distinguishes mono- vs. di-propylation (Impurity A).

References

  • National Institutes of Health (PMC). "Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids." Nature Communications. URL:[Link]

  • ACS Publications. "Exploring the Chemistry of the Mechanical Bond: Synthesis of a [2]Rotaxane through Multicomponent Reactions." Journal of Chemical Education. URL:[Link]

  • MDPI. "Psammaceratin A: A Cytotoxic Psammaplysin Dimer Featuring an Unprecedented (2Z,3Z)-2,3-Bis(aminomethylene)succinamide Backbone from the Red Sea Sponge Pseudoceratina arabica." Marine Drugs. URL: [Link]

Comparative

Reference Standards for N-propyl-2-(propylamino)butanediamide: A Technical Comparison &amp; Qualification Guide

This guide provides an in-depth technical analysis and comparison of reference standard grades for N-propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7), a critical process impurity and building block often associate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and comparison of reference standard grades for N-propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7), a critical process impurity and building block often associated with the synthesis of propyl-amine derivatives and succinamide-based pharmacophores.

Executive Summary & Chemical Context

N-propyl-2-(propylamino)butanediamide (


, MW: 215.30  g/mol ) is a secondary amine impurity typically formed via the Michael addition  of propylamine to maleic acid derivatives (e.g., N-propylmaleimide) followed by ring-opening hydrolysis or amidation.[1][2][3]

In pharmaceutical development, this molecule acts as a "silent" impurity due to its low UV absorptivity (lack of conjugated


-systems), making it difficult to detect by standard HPLC-UV methods. Consequently, the selection of the correct reference standard grade is critical for accurate quantification (w/w%) and risk assessment in API release testing.
The Core Challenge: Stereochemistry & Regioisomerism

The molecule contains a chiral center at the C2 position and is susceptible to regioisomerism (2-propylamino vs. 3-propylamino). A high-fidelity reference standard must explicitly define:

  • Enantiomeric Purity: Racemate vs. Enantiopure (R/S).

  • Regio-specificity: Confirmation of the amine attachment at C2 vs. C3.

Comparative Analysis: Selecting the Right Standard Grade

For this specific analyte, "off-the-shelf" Pharmacopeial standards (USP/EP) are rarely available. Researchers must choose between Certified Reference Materials (CRMs) , Analytical Standards , and Research Chemicals .

Performance Comparison Matrix
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Standard (Secondary) Option C: Research Grade Chemical
Primary Use GMP Release Testing, Calibration of Secondary Stds.Routine QC, Method Development, R&D.Early Discovery, Synthesis Starting Material.
Traceability ISO 17034 Accredited. Traceable to SI units (qNMR).Traceable to internal primary standard or CoA.Vendor CoA only (often unverified).
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Solvents).HPLC Area % (often overestimates purity)."As is" (e.g., >95%).
Uncertainty Explicit Uncertainty Budget (

U) provided.
No uncertainty statement.Unknown.
Water Content Measured via Karl Fischer (KF) & subtracted.Measured but sometimes not subtracted from assay.Not typically measured.
Risk Factor Low . Defensible in regulatory audits.Medium . Requires in-house verification.High . May contain regioisomers/salts.
Recommendation
  • For GMP/GLP Studies: You must characterize the material as a Primary Standard using the Mass Balance Protocol (described below) or purchase a custom CRM.

  • For Method Development: An Analytical Standard (>97% HPLC) is sufficient, provided you verify the identity via NMR.

Technical Deep Dive: Origin & Impurity Pathway

Understanding the origin of N-propyl-2-(propylamino)butanediamide is essential for controlling it. It typically arises during the reaction of Maleic Anhydride or Maleimides with Propylamine .

Pathway Visualization (Graphviz)

ImpurityPathway Maleic Maleic Anhydride (Starting Material) N_Propyl_Maleimide Intermediate: N-propylmaleimide Maleic->N_Propyl_Maleimide + Propylamine (- H2O) Propylamine Propylamine (Reagent) Michael_Add Michael Addition (Excess Propylamine) Propylamine->Michael_Add N_Propyl_Maleimide->Michael_Add Succinimide Intermediate: N-propyl-2-(propylamino)succinimide Michael_Add->Succinimide Hydrolysis Ring Opening (Amidation/Hydrolysis) Succinimide->Hydrolysis Target TARGET IMPURITY: N-propyl-2-(propylamino)butanediamide Hydrolysis->Target + NH3 or Propylamine

Figure 1: Proposed formation pathway via Michael addition and succinimide ring opening.

Experimental Protocols: Qualification of the Standard

Since commercial CRMs for this specific CAS are rare, you will likely need to qualify a Secondary Standard in-house. Below is the Self-Validating System for qualification.

Protocol A: Structural Identification (Identity)

Objective: Confirm the structure and distinguish it from the regioisomer (3-amino).

  • 1H-NMR (DMSO-d6, 400 MHz+):

    • Key Signal: Look for the methine triplet/dd at

      
       3.0–3.5 ppm (C2-H).
      
    • Differentiation: The C3 protons (

      
      ) will appear as a multiplet at 
      
      
      
      2.2–2.6 ppm. If the amine was at C3, the splitting pattern of the amide protons would differ.
    • Amide Protons: Two distinct amide signals (one triplet for N-propyl, one broad singlet for primary amide if present, or doublet if secondary).

  • Mass Spectrometry (LC-MS/MS):

    • Parent Ion:

      
       m/z.
      
    • Fragmentation: Look for loss of propyl amine (

      
      ) or loss of the propylamide group.
      
Protocol B: Purity Assignment (Mass Balance)

Objective: Determine the "As-Is" Potency for calculation use. Do not rely solely on HPLC area %.

Formula:



Step-by-Step Workflow:

  • Chromatographic Purity (HPLC-CAD/ELSD):

    • Why CAD? The molecule has weak UV absorbance. UV at 205-210 nm is non-specific and prone to solvent noise. Charged Aerosol Detection (CAD) provides a more uniform response.

    • Column: C18 Polar Embedded (e.g., Waters XSelect HSS T3), 3.5 µm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% to 95% B.

    • Data: Sum all impurity peaks. Let's say Total Impurities = 1.2%.

  • Water Content (Karl Fischer):

    • Perform volumetric or coulometric KF. Diamides are hygroscopic.

    • Typical Value: 0.5% - 2.0%.

  • Residual Solvents (GC-Headspace):

    • Quantify MeOH, EtOH, or Hexane from synthesis.

    • Typical Value: 0.3%.

  • Inorganic Residue (ROI):

    • Residue on Ignition. Usually negligible (<0.1%) for organic bases unless a salt form.

Calculation Example:

  • HPLC Purity: 98.8% (1.2% impurities)

  • Water (KF): 1.5%

  • Solvents: 0.3%

  • Assigned Potency =

    
    
    

Mandatory Visualization: Standard Qualification Workflow

QualificationWorkflow cluster_Identity 1. Structural Confirmation cluster_Purity 2. Purity Assessment Start Raw Material Received (Research Grade) NMR 1H-NMR & 13C-NMR (Confirm Regioisomer) Start->NMR MS HR-MS / LC-MS (Confirm MW 215.3) Start->MS HPLC HPLC-CAD/UV (Organic Impurities) NMR->HPLC MS->HPLC KF Karl Fischer (Water Content) HPLC->KF GC GC-HS (Residual Solvents) KF->GC Calculation Mass Balance Calculation (Potency Assignment) GC->Calculation Release Qualified Reference Standard (Ready for Use) Calculation->Release

Figure 2: Step-by-step workflow for qualifying a research-grade chemical as a Reference Standard.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231083, N-propylbutanamide (Related Structure). Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).General Chapter 5.12: Reference Standards. EDQM.
  • United States Pharmacopeia (USP).General Chapter <11> Reference Standards. USP-NF.

Sources

Validation

Spectroscopic Characterization of Propylamino Succinamide Derivatives: A Comparative Analytical Guide

As drug development pipelines increasingly focus on targeted therapies, the structural optimization of small molecules is paramount. Succinamide derivatives have recently emerged as highly versatile pharmacophores.

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly focus on targeted therapies, the structural optimization of small molecules is paramount. Succinamide derivatives have recently emerged as highly versatile pharmacophores. Recent studies have demonstrated that succinamide derivatives ameliorate neuroinflammation and oxidative stress, making them prime candidates in neurodegenerative disease models . Furthermore, substituted succinamides have shown potent anti-cancer activities by covalently interacting with critical cysteine residues in human IKKβ .

To optimize these pharmacological profiles, medicinal chemists frequently modify the alkylamine chain. This guide provides an in-depth, objective comparison of a novel Propylamino Succinamide Derivative (PSD-1) against an Ethylamino Succinamide (ESD-1) alternative and a Standard Succinamide Baseline (SSB) . As a Senior Application Scientist, I have structured this guide to not only present the data but to explain the mechanistic causality behind our experimental choices and establish a self-validating analytical framework.

Experimental Methodology & Self-Validating Protocols

To ensure absolute trustworthiness in our analytical data, the synthesis and characterization workflows are designed as a self-validating system . This means the output of one analytical step inherently verifies the integrity of the previous step, eliminating false positives.

Step-by-Step Synthesis & Preparation Protocol
  • Amidation Reaction: Dissolve succinyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere. Dropwise, add a solution containing the respective amine (propylamine for PSD-1, ethylamine for ESD-1; 2.2 eq) and triethylamine (TEA; 2.5 eq) as an acid scavenger.

  • Isolation: Stir for 4 hours at room temperature. Quench with distilled water. Extract the organic layer, wash with 0.1 M HCl to remove unreacted amine, and dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent in vacuo and recrystallize the crude product from hot ethanol to yield high-purity (>98%) crystals.

  • Spectroscopic Sample Preparation (The Causality of Choice):

    • ATR-FTIR: We strictly mandate Attenuated Total Reflectance (ATR) over traditional KBr pelleting. Why? KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H stretch at ~3400 cm⁻¹, which critically obscures the secondary amide N-H stretching bands (3280–3300 cm⁻¹) necessary for structural confirmation.

    • NMR (¹H and ¹³C): Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) rather than CDCl₃. Why? Succinamide derivatives exhibit strong intermolecular hydrogen bonding, limiting solubility in non-polar solvents. Furthermore, DMSO-d₆ effectively shifts the exchangeable amide N-H protons downfield (δ 7.5–8.5 ppm), preventing signal overlap with the aliphatic alkyl chains.

    • Mass Spectrometry: Electrospray Ionization (ESI) in positive mode is utilized, as the amide nitrogen readily accepts a proton to form a stable [M+H]⁺ ion.

G A Synthesis of PSD-1 (Succinyl Chloride + Propylamine) B Purification (Recrystallization in EtOH) A->B Yield > 85% C Spectroscopic Characterization (Quality Control) B->C Purity > 98% D ATR-FTIR (Amide Bond Validation) C->D E 1H & 13C NMR (Structural Elucidation) C->E F ESI-MS (Molecular Mass & Fragmentation) C->F

Workflow for the synthesis and spectroscopic characterization of PSD-1.

The Self-Validating Analytical Framework

Our analytical approach is not a mere checklist; it is a logical matrix. The absence of an acid chloride C=O peak (~1800 cm⁻¹) in FTIR validates complete conversion. The integration ratio of aliphatic to succinyl protons in NMR validates the 2:1 stoichiometric substitution. Finally, the exact mass in MS validates that no unexpected side reactions (e.g., cross-linking) occurred.

Logic QC Self-Validating QC System IR Absence of 1800 cm⁻¹ (Validates complete reaction) QC->IR NMR Integration of Alkyl:Succinyl (Validates 2:1 stoichiometry) QC->NMR MS Presence of[M+H]+ (Validates intact mass) QC->MS

Logical framework of the self-validating spectroscopic QC system.

Comparative Spectroscopic Data

The following tables synthesize the quantitative data obtained from evaluating the three compounds, highlighting the analytical detectability and structural resolution of the propylamino modification.

Table 1: ATR-FTIR Peak Assignments (cm⁻¹)

The transition from a primary amide (SSB) to secondary amides (ESD-1, PSD-1) is definitively tracked by the N-H stretching region.

Functional GroupStandard Succinamide (SSB)Ethylamino Succinamide (ESD-1)Propylamino Succinamide (PSD-1)
N-H Stretch 3450, 3180 (Primary, doublet)3290 (Secondary, singlet)3285 (Secondary, singlet)
C=O Stretch (Amide I) 167516651662
N-H Bend (Amide II) 162015501545
C-H Stretch (Aliphatic) 2930 (Weak)2960, 2875 (Moderate)2965, 2935, 2875 (Strong)

Mechanistic Insight: The slight red-shift in the Amide I (C=O) band of PSD-1 (1662 cm⁻¹) compared to ESD-1 (1665 cm⁻¹) is due to the increased electron-donating inductive effect (+I effect) of the longer propyl chain, which marginally increases the single-bond character of the carbonyl group through resonance stabilization.

Table 2: ¹H NMR Chemical Shifts (δ ppm, 400 MHz, DMSO-d₆)

NMR provides the ultimate proof of structural connectivity. The integration values perfectly match the predicted proton environments.

Proton EnvironmentStandard Succinamide (SSB)Ethylamino Succinamide (ESD-1)Propylamino Succinamide (PSD-1)
Amide N-H 7.30 (br s, 4H)7.85 (t, 2H, J=5.5 Hz)7.82 (t, 2H, J=5.6 Hz)
Succinyl -CH₂- 2.35 (s, 4H)2.32 (s, 4H)2.30 (s, 4H)
N-CH₂- (Alkyl α) N/A3.10 (qd, 4H)3.02 (q, 4H)
-CH₂- (Alkyl β) N/AN/A1.40 (sextet, 4H)
-CH₃ (Alkyl terminal) N/A1.02 (t, 6H)0.85 (t, 6H)

Mechanistic Insight: The splitting pattern of the N-H proton resolves into a clear triplet in both ESD-1 and PSD-1 due to coupling with the adjacent α-CH₂ group. The α-CH₂ protons in PSD-1 (δ 3.02) are shielded slightly more than those in ESD-1 (δ 3.10) due to the extended aliphatic chain, providing a distinct, non-overlapping spectroscopic signature.

Table 3: Mass Spectrometry (ESI+)

Mass spectrometry confirms the intact molecular mass and provides structural clues via collision-induced dissociation (CID).

CompoundMolecular FormulaExact MassObserved [M+H]⁺Key Fragment Ions (m/z)
SSB C₄H₈N₂O₂116.06117.199.1 [M-NH₃]⁺
ESD-1 C₈H₁₆N₂O₂172.12173.1128.1 [M-Ethylamine]⁺
PSD-1 C₁₀H₂₀N₂O₂200.15201.2142.1 [M-Propylamine]⁺

Mechanistic Insight: PSD-1 exhibits superior ionization efficiency in ESI+ mode compared to SSB. The increased lipophilicity of the propyl chains enhances the molecule's surface activity in the electrospray droplet, leading to a stronger, more stable ion signal—a critical advantage for low-concentration pharmacokinetic tracking.

Conclusion

When comparing the spectroscopic performance of the Propylamino Succinamide Derivative (PSD-1) against its ethyl and standard alternatives, PSD-1 demonstrates superior analytical detectability. The extended alkyl chain provides distinct, highly resolved aliphatic signatures in ¹H NMR and significantly improves ESI-MS ionization efficiency. By employing a self-validating framework utilizing ATR-FTIR, DMSO-d₆ NMR, and ESI-MS, researchers can ensure rigorous quality control of these promising pharmacophores before advancing them into in vitro or in vivo biological assays.

References

  • Title: Succinamide Derivatives Ameliorate Neuroinflammation and Oxidative Stress in Scopolamine-Induced Neurodegeneration Source: Biomolecules, 2020; 10(3):443. URL: [Link]

  • Title: Succinamide derivatives of melampomagnolide B and their anti-cancer activities Source: Bioorganic & Medicinal Chemistry, 2017; 25(14):3694-3705. URL: [Link]

Comparative

Comprehensive Purity Assessment Guide for N-propyl-2-(propylamino)butanediamide: A Comparative Evaluation of Analytical Methodologies

As drug development pipelines increasingly rely on highly functionalized, non-traditional building blocks, analytical methodologies must evolve beyond legacy optical detection. N-propyl-2-(propylamino)butanediamide (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized, non-traditional building blocks, analytical methodologies must evolve beyond legacy optical detection. N-propyl-2-(propylamino)butanediamide (CAS: 1251924-14-7; MW: 215.3 g/mol )[1] is a prime example of an aliphatic diamide-amine intermediate that presents a severe analytical challenge: it lacks a conjugated


-system or aromatic ring, rendering it essentially "invisible" to standard UV detection at typical wavelengths.

This guide objectively compares the performance of traditional HPLC-UV against advanced universal detection methods—specifically Charged Aerosol Detection (CAD) and Quantitative Nuclear Magnetic Resonance (1H-qNMR) —providing researchers with self-validating protocols to establish the absolute purity of non-chromophoric compounds.

The Mechanistic Challenge: Why Legacy UV Detection Fails

To understand the necessity of alternative detectors, we must examine the causality behind experimental failures when analyzing aliphatic amides.

Standard High-Performance Liquid Chromatography (HPLC) relies heavily on UV/Vis absorption. For N-propyl-2-(propylamino)butanediamide, the only available electronic transitions are


 transitions from the amide carbonyls, which absorb weakly at very low wavelengths (typically <215 nm).
  • Solvent Interference: At 210 nm, common mobile phases (e.g., acetonitrile, methanol) and buffer salts exhibit significant background absorbance. During gradient elution, this shifting background causes severe baseline drift, masking trace impurities[2][3].

  • Response Factor Discrepancy: UV detection is structure-dependent. An aromatic impurity at 0.1% by mass might yield a UV peak area 50 times larger than the primary aliphatic analyte, making area normalization (% Area) mathematically invalid for mass balance[3].

The Universal Alternatives: CAD and qNMR

To circumvent optical limitations, we deploy mass-sensitive and resonance-sensitive techniques:

  • UHPLC-CAD: Charged Aerosol Detection nebulizes the column eluent, evaporates the volatile mobile phase, and applies a positive electrical charge (via ionized nitrogen) to the remaining non-volatile analyte particles[4][5]. Because the charge is proportional to particle size/mass, CAD delivers a near-uniform response factor across all non-volatile species, regardless of chemical structure[4][5].

  • 1H-qNMR: Quantitative NMR is the gold standard for absolute mass fraction determination. By comparing the integral of an isolated proton signal from the analyte against a highly pure Internal Standard Reference Material (ISRM), qNMR provides absolute purity traceable to SI units without requiring a reference standard of the analyte itself[6][7][8].

Analytical Workflow & Decision Matrix

PurityAssessment Analyte N-propyl-2-(propylamino)butanediamide (Aliphatic, Non-Chromophoric) Goal Objective: Purity & Mass Balance Analyte->Goal Method_UV Standard HPLC-UV (210 nm) Goal->Method_UV Optical Method_CAD UHPLC-CAD (Charged Aerosol) Goal->Method_CAD Aerosol/Mass Method_qNMR 1H-qNMR (Quantitative NMR) Goal->Method_qNMR Magnetic Resonance Result_UV High Baseline Noise Inaccurate % Area (Not Recommended) Method_UV->Result_UV Result_CAD Uniform Mass Response Accurate Impurity Profiling (Recommended for LC) Method_CAD->Result_CAD Result_qNMR Absolute Mass Fraction Traceable to SI Units (Gold Standard) Method_qNMR->Result_qNMR

Fig 1: Analytical decision workflow for non-chromophoric building blocks.

Comparative Performance Data

The following table summarizes the quantitative performance metrics when assessing aliphatic amines/amides via the three methodologies.

Performance MetricHPLC-UV (210 nm)UHPLC-CAD1H-qNMR
Detection Principle Light absorption (

,

)
Aerosol particle chargingNuclear magnetic resonance
Response Uniformity Poor (Highly structure-dependent)High (< 5% RSD variation)[4]Absolute (Molar-dependent)
Reference Standard? Required for accurate quantitationNot strictly required (Universal)Uses unrelated internal standard
Gradient Compatibility Poor at low

(Baseline drift)[2]
Excellent (Requires volatile buffers)N/A (Direct solution analysis)
Limit of Detection ~1.0 - 5.0 µg/mL (High solvent noise)~1.0 - 5.0 ng (Sub-nanogram level)~100 µg (Requires high sample mass)
Primary Utility Routine checks of chromophoric targetsMass balance & impurity profilingAbsolute mass fraction determination

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical parameter includes an internal check to prevent false-positive purity reporting.

Protocol A: Impurity Profiling via Dual-Stream UHPLC-CAD/UV

Because N-propyl-2-(propylamino)butanediamide contains a basic secondary amine, it requires a buffered mobile phase to prevent peak tailing. CAD strictly requires volatile buffers to prevent nebulizer clogging[3].

1. Mobile Phase & Column Selection:

  • Column: Polar-embedded C18 or HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH ~3.5 to protonate the amine).

  • Mobile Phase B: LC-MS grade Acetonitrile.

2. Instrument Configuration:

  • Plumb the column effluent in series: first through a Photodiode Array (PDA) detector (extracting 210 nm), then into the CAD.

  • CAD Settings: Set the evaporation temperature to 35°C. This lower temperature preserves semi-volatile impurities that might otherwise be lost during nebulization[4].

3. Self-Validation (System Suitability):

  • Inject a blank (50:50 Water:Acetonitrile). The CAD baseline must remain stable (< 0.5 pA drift) throughout the gradient, proving the mobile phase is sufficiently volatile and free of particulate contamination.

4. Execution & Causality:

  • Inject 2 µL of the analyte (1.0 mg/mL).

  • Observation: The UV trace will likely show massive solvent front anomalies and disproportionate impurity peaks. The CAD trace will yield a clean, flat baseline with peak areas that directly correlate to the true mass fraction of the analyte and its impurities[2][5].

Protocol B: Absolute Purity Determination via 1H-qNMR

While CAD provides excellent relative mass balance, qNMR is required to rule out NMR-invisible inorganic salts and provide absolute quantitation[6][9].

1. Internal Standard Selection:

  • Use NIST-traceable Dimethyl Terephthalate (DMTP) . DMTP provides a sharp, isolated aromatic singlet (~8.1 ppm, 4H) that will not overlap with the aliphatic signals of N-propyl-2-(propylamino)butanediamide[8].

2. Gravimetric Preparation (Critical Step):

  • Using a calibrated microbalance (accuracy 0.01 mg), weigh exactly ~10.00 mg of the analyte and ~5.00 mg of DMTP into a static-free vial[6][8].

  • Co-dissolve entirely in 600 µL of high-purity DMSO-

    
     and transfer to a 5 mm NMR tube.
    

3. Self-Validation (


 Relaxation Check): 
  • Causality: If protons are pulsed before they fully relax, their integrals will be artificially low, destroying quantitation accuracy.

  • Perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the analyte and DMTP. Set the acquisition relaxation delay (
    
    
    
    ) to
    
    
    (typically 30–60 seconds) to ensure >99% magnetization recovery[6].

4. Acquisition & Calculation:

  • Acquire 1H spectra using a 90° excitation pulse with 16-32 transients.

  • Integrate the DMTP signal (

    
    ) and an isolated analyte signal, such as the terminal methyl group of the N-propyl chain (
    
    
    
    , 3H).
  • Calculate absolute mass fraction (

    
    ) using the fundamental qNMR equation[6][8]:
    
    
    
    

By combining the universal mass-profiling of UHPLC-CAD with the absolute SI-traceable quantitation of 1H-qNMR, researchers can definitively establish the purity of non-chromophoric building blocks, ensuring downstream synthetic and biological integrity.

References

1.[1] Title: Succinamida | Sigma-Aldrich. Source: sigmaaldrich.com. URL: 2.[6] Title: Purity by Absolute qNMR Instructions. Source: acs.org. URL: 3.[9] Title: Absolute Quantification by qNMR - Enfanos. Source: enfanos.com. URL: 4.[7] Title: Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone - PMC. Source: nih.gov. URL: 5.[8] Title: Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04] - BIPM. Source: bipm.org. URL: 6.[2] Title: HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation | LCGC International - Chromatography Online. Source: chromatographyonline.com. URL: 7.[4] Title: Charged Aerosol Detectors – Discover What You're Missing - Thermo Fisher Scientific. Source: thermofisher.com. URL: 8.[5] Title: Blog: Charged Aerosol Detection in Pharmaceutical Analysis - HWI group. Source: hwi-group.de. URL: 9.[3] Title: Universal detection in high performance liquid chromatography. Source: europeanpharmaceuticalreview.com. URL:

Sources

Safety & Regulatory Compliance

Safety

N-propyl-2-(propylamino)butanediamide proper disposal procedures

N-propyl-2-(propylamino)butanediamide: Comprehensive Operational Safety and Disposal Guide As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is...

Author: BenchChem Technical Support Team. Date: March 2026

N-propyl-2-(propylamino)butanediamide: Comprehensive Operational Safety and Disposal Guide

As a Senior Application Scientist, I understand that the transition from bench-scale synthesis to operational waste management is where many laboratories face critical safety and compliance vulnerabilities. N-propyl-2-(propylamino)butanediamide is a specialized aliphatic amide containing a secondary amine group. While highly valuable in drug development and synthetic research, its nitrogen-rich backbone requires precise handling and disposal protocols to prevent exothermic reactions and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of N-propyl-2-(propylamino)butanediamide, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Mechanistic Rationale for Disposal Choices

Understanding the chemical causality of N-propyl-2-(propylamino)butanediamide is essential for safe disposal. Do not simply follow rules blindly; understand the why behind the protocol:

  • Nucleophilicity and Basicity: The secondary amine group (-NH-CH₂CH₂CH₃) acts as a nucleophile and a weak base. If inadvertently mixed with strong mineral acids, it will undergo rapid, exothermic salt formation, potentially causing the waste container to over-pressurize.

  • Oxidation Risk: The aliphatic carbon chain and nitrogen centers are highly susceptible to violent oxidation. Mixing this compound with strong oxidizers (e.g., nitric acid, peroxides) risks thermal runaway, fire, and the evolution of highly toxic nitrogen dioxide (NO₂) gas.

  • Environmental Fate: As an organic nitrogenous compound, it cannot be disposed of via aqueous drain systems. It must be routed to a permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[1]. Incineration must occur in a facility equipped with advanced NOₓ scrubbers to prevent the atmospheric release of nitrogen oxides, which are potent greenhouse gases and smog precursors.

Quantitative Data & Waste Compatibility

Summarizing the physical properties and compatibility limits is the first step in establishing a self-validating safety system.

Table 1: Chemical & Physical Waste Profiling

PropertyValue / CharacteristicOperational Implication
Chemical Class Aliphatic Amide / Secondary AmineMildly basic; requires strict segregation from acids.
Physical State Solid/Liquid (Depending on solvent)Dictates spill response (inert absorbent vs. sweeping).
Aqueous Solubility Moderate to HighDo not flush down drains; severe aquatic toxicity risk.
Waste Classification Non-Halogenated Organic WasteMust be incinerated at an EPA-approved TSDF[1].

Table 2: Waste Compatibility Matrix

Chemical ClassCompatibilityMechanistic Consequence of Mixing
Strong Acids ❌ IncompatibleExothermic neutralization; potential boiling/splashing.
Strong Oxidizers ❌ IncompatibleViolent oxidation; risk of fire and toxic NOₓ gas evolution.
Halogenated Solvents ⚠️ ConditionalSafe, but increases disposal costs (requires different TSDF processing).
Other Aliphatic Amines ✅ CompatibleStable mixture; standard non-halogenated organic waste stream.

Operational Safety & Spill Response Workflow

In the event of a spill, immediate containment is required to prevent exposure and environmental release. Follow the logical workflow below to neutralize the threat efficiently.

SpillResponse Start Spill Detected: N-propyl-2-(propylamino)butanediamide Assess Assess Volume & Concentration Start->Assess Minor Minor Spill (<50g/50mL) Assess->Minor Major Major Spill (>50g/50mL) Assess->Major PPE Don Appropriate PPE (Nitrile gloves, goggles, lab coat) Minor->PPE Evacuate Evacuate & Call EHS Major->Evacuate Contain Contain Spill (Use inert absorbent/sand) PPE->Contain Collect Collect in Compatible Waste Container Contain->Collect Label Label as Hazardous Organic Nitrogen Waste Collect->Label

Workflow for operational handling and spill response of N-propyl-2-(propylamino)butanediamide.

Step-by-Step Disposal Protocols

To maintain a culture of safety and regulatory compliance, follow this self-validating methodology for the disposal of N-propyl-2-(propylamino)butanediamide, adhering to the authoritative guidelines set forth in [2].

Step 1: Waste Characterization and Segregation
  • Identify the physical state of the waste (pure solid, aqueous solution, or organic solvent mixture).

  • Segregate the waste strictly into the "Non-Halogenated Organic Waste" stream.

  • Ensure no strong acids or oxidizers have been added to this specific waste stream to prevent exothermic reactions.

  • Validation Check: Before adding to a bulk waste carboy, test a 1 mL aliquot of the waste with universal indicator paper. The pH should be neutral to slightly basic (pH 7-9). If highly acidic, an incompatible chemical has been introduced and the mixture must be quarantined.

Step 2: Container Selection and Preparation
  • Select a High-Density Polyethylene (HDPE) or glass container. Do not use metal containers, as trace moisture and amines can cause slow corrosion over time[2].

  • Ensure the container has a secure, leak-proof screw cap (e.g., PTFE-lined).

  • Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Validation Check: Invert the empty, capped container prior to use to ensure the threading is intact and the seal is completely airtight.

Step 3: Labeling and Satellite Accumulation
  • Attach a standardized Hazardous Waste label to the container before the first drop of waste is added.

  • Clearly write the full chemical name: "N-propyl-2-(propylamino)butanediamide" and the primary hazard: "Toxic / Mildly Basic". Do not use abbreviations or chemical formulas[2].

  • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Validation Check: Audit the SAA weekly to ensure the container is closed unless actively receiving waste, and that the accumulation volume does not exceed regulatory limits (typically 55 gallons).

Step 4: Final Transport and TSDF Hand-off
  • Once the container is 90% full, date the label and transfer it to the central hazardous waste storage area within 3 days.

  • Coordinate with your Environmental Health and Safety (EHS) department to manifest the waste for transport to a permitted TSDF[1].

  • Specify on the manifest that the waste requires high-temperature incineration due to its nitrogen content.

  • Validation Check: Review the final hazardous waste manifest (Box 8) to confirm the receiving facility's EPA ID matches an approved TSDF capable of advanced NOₓ scrubbing[1].

WasteSegregation Waste N-propyl-2-(propylamino)butanediamide Waste Stream CheckCompat Check Compatibility (Avoid Oxidizers/Acids) Waste->CheckCompat Segregate Segregate as: Non-Halogenated Organic Waste CheckCompat->Segregate Container Store in HDPE or Glass Secondary Containment Segregate->Container Accumulation Satellite Accumulation Area (Max 270 Days / 55 Gal) Container->Accumulation Disposal High-Temperature Incineration (Approved TSDF) Accumulation->Disposal

Chemical waste segregation and high-temperature incineration disposal pathway.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory". National Center for Biotechnology Information (NCBI).[Link]

  • US Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units". EPA.gov.[Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: N-propyl-2-(propylamino)butanediamide

Executive Safety Summary N-propyl-2-(propylamino)butanediamide is a functionalized amino-amide building block used primarily in pharmaceutical synthesis and ligand development. As a specialized research chemical, compreh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

N-propyl-2-(propylamino)butanediamide is a functionalized amino-amide building block used primarily in pharmaceutical synthesis and ligand development. As a specialized research chemical, comprehensive toxicological data (LD50, carcinogenicity) is often limited.

Operational Directive: Adopt a Control Band 3 (Containment) approach. Treat this compound as a potential skin/eye irritant and respiratory sensitizer due to its secondary amine and amide functionalities. All handling must occur within a certified chemical fume hood to prevent inhalation of particulates or aerosols.

Chemical Hazard Assessment (Structure-Activity Relationship)

In the absence of a substance-specific GHS classification, the following hazards are derived from the structural moieties (secondary alkyl amine and aliphatic amide):

Functional GroupAssociated HazardGHS Classification (Predicted)
Secondary Amine (-NH-C3H7)Caustic to mucous membranes; potential sensitizer.H315: Causes skin irritation.H319: Causes serious eye irritation.
Amide Backbone (Butanediamide)Generally stable, but inhalation of fine dust causes respiratory mechanical irritation.H335: May cause respiratory irritation.
Lipophilic Chain (Propyl)Increases dermal absorption potential.H302/H312: Harmful if swallowed or in contact with skin (Precautionary).

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling N-propyl-2-(propylamino)butanediamide in quantities >10 mg.

A. Respiratory Protection
  • Primary Barrier: Handling must be performed in a Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

  • Secondary Barrier (Outside Hood): If weighing outside containment is unavoidable (not recommended), use a P100 (HEPA) half-face respirator . Surgical masks provide zero protection against chemical particulates.

B. Dermal Protection
  • Glove Material: Nitrile Rubber (NBR).

    • Inner Glove: 0.11 mm (4 mil) Nitrile (Standard exam glove).

    • Outer Glove: 0.15 mm (6 mil) Nitrile (Long-cuff).

  • Rationale: Alkyl amines can permeate latex; Nitrile offers superior breakthrough time (>480 mins for solids).

  • Body Wear: Standard cotton lab coat (buttoned) + Tyvek sleeves if handling large volumes (>5 g) to prevent cuff contamination.

C. Ocular Protection
  • Requirement: Chemical Safety Goggles (ANSI Z87.1 or EN 166 compliant) with indirect venting.

  • Contraindication: Safety glasses with side shields are insufficient for powders that can drift around lenses.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent aerosolization of the solid powder during mass measurement.

  • Preparation: Place the analytical balance inside the fume hood or use a static-dissipative draft shield.

  • Antistatic Measure: Use an ionizing bar or antistatic gun on the spatula and weigh boat. Amide powders are prone to static charge, leading to "jumping" particles.

  • Transfer:

    • Tare the weigh boat.

    • Transfer the solid using a stainless steel micro-spatula.

    • Immediately recap the stock vial.

    • Dissolve the solid directly in the weigh boat (if possible) or funnel into the reaction vessel before removing from the hood.

Protocol B: Solubilization

Solubility Profile (Predicted): Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in non-polar solvents (Hexane).

  • Add solvent (e.g., DMSO) slowly to the solid.

  • Vortex in a closed tube. Do not sonicate in an open vessel , as this generates aerosols.

  • Label the solution immediately with the concentration and "Warning: Irritant".

Emergency Response & Signaling Pathways

Workflow: Accidental Exposure Response

The following diagram outlines the immediate decision logic for exposure events.

SafetyProtocol Start Exposure Event Type Identify Exposure Type Start->Type Skin Dermal/Skin Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Attn Skin->ActionSkin ActionEye 1. Flush at Eyewash Stn (15 min) 2. Hold Eyelids Open 3. Do NOT Rub Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->ActionInhale Report File Incident Report (Safety Officer) ActionSkin->Report ActionEye->Report ActionInhale->Report

Figure 1: Decision matrix for immediate response to N-propyl-2-(propylamino)butanediamide exposure.

Waste Disposal & Deactivation

Classification: Hazardous Organic Waste (Nitrogen-Containing).

Waste StreamDisposal MethodNotes
Solid Waste High-Temperature IncinerationPack in sealed HDPE jars. Label "Toxic Solid, Organic".
Liquid Waste Organic Solvent Stream (Halogen-free)Do not mix with oxidizers (e.g., Nitric acid) due to amine incompatibility.
Contaminated PPE Hazardous Solid WasteDouble-bag gloves and weigh boats before disposal.

Spill Cleanup (Solid):

  • Isolate the area.

  • Cover spill with wet paper towels (to prevent dust).

  • Scoop into a waste container.

  • Wipe surface with 10% Ethanol followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025).[1] Compound Summary: N-propyl-2-(propylamino)acetamide (Analogous Structure). National Library of Medicine.

  • Angene International. (2025). Product Catalog: N-propyl-2-(propylamino)butanediamide. Angene Chemical.

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. US Department of Labor.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.